3-Methyl-GABA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-amino-3-methylbutanoic acid;naphthalene-1,5-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6S2.2C5H11NO2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;2*1-4(3-6)2-5(7)8/h1-6H,(H,11,12,13)(H,14,15,16);2*4H,2-3,6H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPUYXWLPXNCDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)CN.CC(CC(=O)O)CN.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Genesis of a GABA Analogue: A Technical History of 3-Methyl-GABA's Discovery and Synthesis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-γ-aminobutyric acid (3-Methyl-GABA) is a notable GABA analogue that has garnered attention for its anticonvulsant properties. Its significance lies in its ability to modulate the GABAergic system, not by direct receptor binding, but by influencing the metabolic pathways of GABA itself. This technical guide delves into the history of this compound's discovery and the evolution of its chemical synthesis, providing a comprehensive resource for professionals in neuroscience and medicinal chemistry.
Discovery and Early Insights
The pivotal moment in the discovery of this compound's therapeutic potential came in 1991 when Silverman and colleagues published their seminal work in the Journal of Medicinal Chemistry. Their research introduced a series of 3-alkyl-4-aminobutyric acids as the first class of anticonvulsant agents that function by activating L-glutamic acid decarboxylase (GAD), the enzyme responsible for GABA synthesis.[1] This groundbreaking study established the foundation for understanding the unique mechanism of action of this compound.
Subsequent research has further elucidated its pharmacological profile. This compound is recognized as a potent activator of GABA aminotransferase (GABA-T), an enzyme that degrades GABA.[2][3] The activation of GAD is stereoselective, with the (R)-isomer of this compound showing a preference over the (S)-isomer.[3][4]
The Synthetic Journey: From Chemoenzymatic Methods to Asymmetric Synthesis
The chemical synthesis of this compound has evolved, with a significant focus on achieving enantiomeric purity due to the stereoselective nature of its biological activity.
Early Chemoenzymatic Synthesis
A key early contribution to the enantioselective synthesis of this compound was reported in 1990 by Andruszkiewicz, Barrett, and Silverman. Their chemoenzymatic approach laid the groundwork for obtaining the individual (R)- and (S)-enantiomers in high yield.
Experimental Protocol: Chemoenzymatic Synthesis of (R)- and (S)-4-Amino-3-methylbutanoic Acid
This synthesis begins with the enantioselective hydrolysis of a prochiral substrate, dimethyl 3-methylglutarate, using pig liver esterase (PLE).
-
Step 1: Enantioselective Hydrolysis. Dimethyl 3-methylglutarate is hydrolyzed with pig liver esterase to yield methyl (R)-3-methylglutarate.
-
Step 2: Conversion to (R)-4-amino-3-methylbutanoic acid. The ester group of methyl (R)-3-methylglutarate is subsequently converted to an amine to afford the (R)-enantiomer of this compound.
-
Step 3: Conversion to (S)-4-amino-3-methylbutanoic acid. The carboxylic acid group of the same starting material is converted to an amine to produce the (S)-enantiomer.
A detailed, step-by-step protocol would require access to the full text of the cited publication.
Subsequent Synthetic Developments
The field of asymmetric synthesis has provided various methodologies for preparing chiral β-substituted GABA derivatives, which are applicable to the synthesis of this compound's enantiomers. These methods often involve strategies like asymmetric Michael additions. Reviews on the synthesis of 3-substituted GABA analogues provide a broader context of the synthetic strategies employed for this class of compounds.
Mechanism of Action: A Dual-Pronged Approach
The anticonvulsant activity of this compound is attributed to its unique dual mechanism of action on the primary enzymes of the GABA shunt pathway.
-
Activation of Glutamate Decarboxylase (GAD): By activating GAD, this compound promotes the synthesis of GABA from glutamate, thereby increasing the available pool of this inhibitory neurotransmitter.
-
Activation of GABA Aminotransferase (GABA-T): While seemingly counterintuitive for an anticonvulsant, the activation of GABA-T, the enzyme responsible for GABA degradation, is a documented effect. The interplay between GAD and GABA-T activation contributes to the overall modulation of GABAergic tone.
The following diagram illustrates the influence of this compound on the GABA metabolic pathway.
Quantitative Data Summary
A comprehensive summary of quantitative data from various synthesis and activity studies is crucial for comparative analysis.
Table 1: Enantioselective Synthesis of this compound
| Method | Starting Material | Key Reagent/Enzyme | Enantiomer | Yield (%) | Enantiomeric Excess (%) | Reference |
| Chemoenzymatic | Dimethyl 3-methylglutarate | Pig Liver Esterase | (R) | High | Not specified in abstract | |
| Chemoenzymatic | Dimethyl 3-methylglutarate | Pig Liver Esterase | (S) | High | Not specified in abstract |
(Note: "High" yield is stated in the abstract; specific percentages require full-text access.)
Table 2: Biological Activity of this compound
| Activity Assay | Target Enzyme | Effect | Stereoselectivity | Reference |
| Anticonvulsant Activity | In vivo (animal models) | Active | Not specified | |
| Enzyme Activation | L-Glutamic Acid Decarboxylase (GAD) | Activator | (R) > (S) | |
| Enzyme Activation | GABA Aminotransferase (GABA-T) | Activator | Not specified |
Experimental Workflow for Anticonvulsant Activity Testing
The evaluation of anticonvulsant activity typically involves standardized animal models of seizures.
Conclusion
The discovery and development of this compound represent a significant advancement in the field of anticonvulsant therapy. Its unique mechanism of activating GAD, coupled with a fascinating synthetic history that has progressed towards stereoselective methods, underscores its importance. This technical guide provides a foundational understanding for researchers and professionals, paving the way for further exploration of its therapeutic potential and the design of novel GABAergic modulators. The historical synthesis, particularly the chemoenzymatic route, offers a valuable case study in the application of biocatalysis for producing enantiomerically pure pharmaceuticals. Further investigation into more recent and scalable synthetic methods will be crucial for any future clinical development.
References
Unraveling the True Mechanism of 3-Methyl-GABA: A Correction to the Prevailing Misconception
A comprehensive review of primary scientific literature reveals that 3-Methyl-GABA (3-MG) functions as an activator of L-glutamic acid decarboxylase (GAD), the enzyme responsible for synthesizing GABA, rather than an activator of GABA aminotransferase (GABA-T), the enzyme that degrades GABA. This finding directly contradicts information presented in numerous commercial product listings and online databases which categorize this compound as a GABA-T activator.
This technical guide clarifies the scientifically validated mechanism of action of this compound, addresses the widespread misconception, and provides an overview of the true enzymatic player in its anticonvulsant activity. Due to the absence of scientific evidence for this compound as a GABA aminotransferase activator, it is not possible to provide a guide on that specific mechanism. Instead, this document will focus on the evidence-based action of this compound on GABA synthesis.
The Central Misconception: this compound and GABA Aminotransferase (GABA-T)
GABA aminotransferase (GABA-T) is the primary enzyme responsible for the catabolism of the inhibitory neurotransmitter GABA.[1] Its function is to convert GABA into succinic semialdehyde, thereby reducing GABA levels in the brain.[1] For therapeutic intervention in conditions like epilepsy, where an increase in GABAergic inhibition is desired, the logical strategy is to inhibit GABA-T.[1] Indeed, well-known anticonvulsant drugs, such as vigabatrin, are mechanism-based inactivators of GABA-T.[2]
The claim that this compound activates GABA-T is counterintuitive for an anticonvulsant agent, as this would lead to decreased GABA levels and potentially exacerbate seizures. Diligent review of peer-reviewed research reveals no primary scientific articles that demonstrate or support the activation of GABA-T by this compound.
The Evidence-Based Mechanism: Activation of Glutamate Decarboxylase (GAD)
The seminal research on this compound and related compounds was published in the early 1990s by Silverman and colleagues. Their work identified 3-alkyl-4-aminobutyric acids, including this compound, as the first class of anticonvulsant agents that activate L-glutamic acid decarboxylase (GAD) .[3]
GAD is the rate-limiting enzyme in the synthesis of GABA, catalyzing the conversion of glutamate to GABA. By activating GAD, this compound promotes the synthesis of GABA, leading to increased levels of this inhibitory neurotransmitter. This increase in GABAergic tone is the proposed mechanism behind its anticonvulsant properties. A subsequent 1992 study further solidified that both 3-alkyl GABA and 3-alkylglutamic acid analogues act as anticonvulsants through the activation of GAD.
The GABA Metabolic Pathway
The diagram below illustrates the central roles of GAD and GABA-T in GABA metabolism and highlights the scientifically supported site of action for this compound.
Quantitative Data and Experimental Protocols
As the primary literature does not support the activation of GABA-T by this compound, there is no quantitative data (e.g., kinetic parameters like Ka or Vmax for activation) or established experimental protocols for such a mechanism to report.
The studies by Silverman et al. focus on the measurement of GAD activity, typically through methods that quantify the production of GABA or the release of ¹⁴CO₂ from [¹⁴C]glutamate in brain homogenates. Researchers seeking to validate the effects of this compound should refer to these established GAD activity assays.
Example Experimental Workflow for GAD Activity Assay
The following diagram outlines a generalized workflow for assessing the effect of a compound on GAD activity, based on the principles described in the literature.
Conclusion for Researchers and Drug Development Professionals
The available scientific evidence unequivocally points to the activation of L-glutamic acid decarboxylase (GAD) as the primary mechanism of action for the anticonvulsant properties of this compound. The widespread classification of this compound as a GABA aminotransferase (GABA-T) activator appears to be a persistent error within commercial and database sources.
For researchers in neuroscience and professionals in drug development, it is crucial to rely on primary, peer-reviewed literature for mechanistic information. Future investigations and development efforts concerning this compound should be directed by its role as a GAD activator. Any consideration of its effects on GABA-T should be framed as an investigation to rule out off-target effects, rather than as its primary mechanism. This clarification is essential for the accurate interpretation of experimental results and for the rational design of new therapeutic agents targeting the GABA system.
References
- 1. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Alkyl-4-aminobutyric acids: the first class of anticonvulsant agents that activates L-glutamic acid decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of 3-Methyl-GABA in Modulating GABAergic Neurotransmission: A Technical Guide
Abstract: Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, and its modulation is a key strategy in the treatment of neurological disorders such as epilepsy. 3-Methyl-GABA, a structural analogue of GABA, has demonstrated anticonvulsant properties. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound is understood to modulate GABAergic neurotransmission. The primary mechanism of action is the stereoselective activation of L-glutamic acid decarboxylase (GAD), the rate-limiting enzyme in GABA synthesis, which leads to increased GABA levels. This document synthesizes the current understanding of this compound's pharmacology, presents its molecular interactions in tabular format, details comprehensive experimental protocols for its study, and provides visual diagrams of its mechanism and relevant workflows to support further research and development.
Introduction to the GABAergic System
GABAergic neurotransmission is fundamental for maintaining the balance between neuronal excitation and inhibition in the central nervous system (CNS). The neurotransmitter GABA is synthesized from glutamate in a reaction catalyzed by the enzyme L-glutamic acid decarboxylase (GAD). Following its synthesis in the presynaptic terminal, GABA is packaged into synaptic vesicles and released into the synaptic cleft upon the arrival of an action potential.
Once in the synapse, GABA can bind to two major classes of receptors on the postsynaptic membrane:
-
GABA-A (GABAA) Receptors: These are ionotropic ligand-gated chloride ion channels. Upon GABA binding, the channel opens, allowing an influx of chloride ions (Cl⁻), which hyperpolarizes the neuron and produces a fast inhibitory postsynaptic potential (IPSP).
-
GABA-B (GABAB) Receptors: These are metabotropic G-protein coupled receptors that mediate slower, more prolonged inhibitory signals by modulating potassium (K⁺) and calcium (Ca²⁺) channels.
The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs). There are four main subtypes: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT-1).[1][2] Inside the cell, GABA is catabolized by the mitochondrial enzyme GABA-aminotransferase (GABA-T). The precise regulation of GABA synthesis, release, reception, and degradation is crucial for normal brain function.
This compound: An Overview
This compound (4-Amino-3-methylbutanoic acid) is a synthetic alkaloid and a structural analogue of GABA. It has been identified as an agent with anticonvulsant activity.[3][4] Its mechanism of action is distinct from many other GABAergic compounds, as its primary effects are on the enzymatic machinery responsible for GABA homeostasis rather than direct, potent receptor agonism or reuptake inhibition.
Core Mechanisms of Action
The anticonvulsant effects of this compound are primarily attributed to its ability to increase the net concentration of synaptic GABA. This is achieved mainly through the modulation of key enzymes in the GABA metabolic pathway.
Activation of L-Glutamic Acid Decarboxylase (GAD)
The principal and most well-documented mechanism of action for this compound is the activation of L-glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA from glutamate. By increasing the activity of GAD, this compound promotes the synthesis of GABA in presynaptic neurons, leading to higher vesicular filling and subsequent release into the synapse. This enhancement of the GABAergic inhibitory tone is believed to be the foundation of its anticonvulsant properties.
Notably, this activation of GAD is stereoselective, with a preference for the (R)-isomer of this compound over the (S)-isomer.
Reported Effects on GABA-Aminotransferase (GABA-T)
Several product data sheets and tertiary sources report that this compound is an activator of GABA-T, the enzyme responsible for GABA degradation. This action is counterintuitive to its observed anticonvulsant effects, as activating GABA-T would be expected to decrease GABA levels. The primary literature, however, emphasizes GAD activation as the key mechanism for its anticonvulsant activity. It is possible that the effect on GABA-T is secondary, concentration-dependent, or an artifact of initial screenings. Further research is required to clarify the functional relevance, if any, of this compound's interaction with GABA-T in vivo.
Interaction with GABA-A Receptors and GABA Transporters
-
GABA-A Receptors: this compound is reported to fit within the binding pocket of the GABA-A receptor. However, there is a lack of published functional data to characterize this interaction. It is unknown whether it acts as a weak agonist, antagonist, or allosteric modulator at physiologically relevant concentrations.
-
GABA Transporters (GATs): Extensive searches of the available literature did not yield any specific data on the effects of this compound on the activity of GABA transporters (GAT1, GAT2, GAT3, or BGT-1).
Quantitative Analysis of Molecular Interactions
A thorough review of the scientific literature reveals a notable absence of publicly available quantitative data (e.g., Km, Ki, IC₅₀, or EC₅₀ values) detailing the potency and efficacy of this compound at its molecular targets. The tables below are structured for the inclusion of such data as it becomes available.
Table 1: Enzyme Modulation by this compound
| Enzyme Target | Action | Potency (e.g., EC₅₀) | Efficacy (% Activation) | Stereoselectivity |
|---|---|---|---|---|
| L-Glutamic Acid Decarboxylase (GAD) | Activator | Not Reported in Literature | Not Reported in Literature | (R)-isomer > (S)-isomer |
| GABA-Aminotransferase (GABA-T) | Reported as an Activator | Not Reported in Literature | Not Reported in Literature | Not Reported in Literature |
Table 2: Receptor and Transporter Interactions of this compound
| Target | Action | Binding Affinity (Ki) | Functional Potency (e.g., IC₅₀/EC₅₀) |
|---|---|---|---|
| GABA-A Receptor | Fits binding pocket | Not Reported in Literature | Not Reported in Literature |
| GABA Transporter 1 (GAT1) | No Data Available | Not Reported in Literature | Not Reported in Literature |
| GABA Transporter 2 (GAT2) | No Data Available | Not Reported in Literature | Not Reported in Literature |
| GABA Transporter 3 (GAT3) | No Data Available | Not Reported in Literature | Not Reported in Literature |
| Betaine/GABA Transporter 1 (BGT-1) | No Data Available | Not Reported in Literature | Not Reported in Literature |
Experimental Protocols for a Technical Audience
The following sections provide detailed methodologies for key experiments to characterize the activity of this compound or similar compounds.
GAD Activity Assay (Colorimetric Method)
This protocol is adapted from methods that measure the pH change resulting from the consumption of a proton during the decarboxylation of glutamate.
-
Reagent Preparation:
-
Assay Buffer: 20 mM Sodium Acetate buffer, pH 4.8.
-
Indicator Solution: 70 µM Bromocresol Green in Assay Buffer.
-
Cofactor Solution: 10 mM Pyridoxal-5-Phosphate (PLP) in Assay Buffer.
-
Substrate Solution: 1 M L-Glutamic Acid in Assay Buffer.
-
Enzyme Preparation: Purified or partially purified GAD from brain tissue homogenate.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
180 µL of Indicator Solution.
-
10 µL of Cofactor Solution.
-
10 µL of Enzyme Preparation (or buffer for blank controls).
-
10 µL of this compound at various concentrations (or vehicle for control).
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 5 µL of Substrate Solution to each well.
-
Immediately place the plate in a microplate reader.
-
Measure the change in absorbance at 620 nm kinetically over 10-20 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.
-
Compare the rates in the presence of this compound to the vehicle control to determine the percent activation.
-
GABA-A Receptor Binding Assay (Radioligand Competition)
This protocol describes a method to determine if this compound can displace a known radiolabeled ligand from the GABA-A receptor.
-
Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in ice-cold 0.32 M sucrose buffer.
-
Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g for 30 min) to pellet the membranes.
-
Wash the pellet multiple times by resuspension in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and re-centrifugation to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.
-
-
Assay Procedure:
-
In a 96-well plate, combine on ice:
-
Assay Buffer.
-
[³H]Muscimol or [³H]Gabazine (a GABA-A agonist or antagonist radioligand, respectively) at a final concentration near its Kd (e.g., 2-5 nM).
-
Varying concentrations of this compound (e.g., from 1 nM to 1 mM).
-
For non-specific binding (NSB) wells, add a high concentration of unlabeled GABA (e.g., 10 µM).
-
Add membrane preparation (e.g., 50-100 µg protein per well).
-
-
Incubate at 4°C for 60 minutes with gentle agitation.
-
-
Termination and Counting:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B), trapping the membranes.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding for each concentration of this compound.
-
Plot the specific binding as a function of the log concentration of this compound and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol measures the functional effect of this compound on GABA-A receptor-mediated currents in cultured neurons or brain slices.
-
Preparation:
-
Prepare artificial cerebrospinal fluid (aCSF) for brain slices or an appropriate external solution for cultured cells.
-
Prepare an internal pipette solution containing a high chloride concentration to allow for the measurement of inward chloride currents at a negative holding potential.
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Voltage-clamp the neuron at a holding potential of -60 mV or -70 mV.
-
Establish a baseline recording of the holding current.
-
Apply a sub-maximal concentration of GABA (e.g., EC₂₀) via a perfusion system to elicit a stable inward current.
-
Once the GABA response is stable, co-apply the same concentration of GABA along with varying concentrations of this compound.
-
To test for direct agonist activity, apply this compound in the absence of GABA.
-
Wash out the compounds and ensure the current returns to baseline.
-
-
Data Analysis:
-
Measure the peak amplitude of the current elicited by GABA alone and in the presence of this compound.
-
Calculate the percentage potentiation or inhibition caused by this compound.
-
Construct a concentration-response curve to determine the EC₅₀ (for potentiation) or IC₅₀ (for inhibition).
-
In Vivo Microdialysis
This protocol allows for the measurement of extracellular GABA levels in a specific brain region of a freely moving animal following administration of this compound.
-
Surgical Procedure:
-
Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
-
Implant a guide cannula stereotaxically, targeting the brain region of interest (e.g., hippocampus or striatum).
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate and collect baseline dialysate samples (e.g., every 20 minutes).
-
Administer this compound systemically (e.g., via intraperitoneal injection) or locally via reverse dialysis through the probe.
-
Continue to collect dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the GABA concentration in the dialysate samples using High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection.
-
This typically requires derivatization of the GABA molecule (e.g., with o-phthalaldehyde/β-mercaptoethanol).
-
-
Data Analysis:
-
Calculate the GABA concentration for each time point.
-
Express the post-administration GABA levels as a percentage of the average baseline concentration.
-
Plot the percentage change in GABA over time to visualize the effect of this compound.
-
Signaling Pathways and Workflows
Overview of the GABAergic Synapse
Caption: General overview of GABA synthesis, release, reception, and reuptake.
Mechanism of Action of this compound
Caption: Primary and putative molecular targets of this compound.
Experimental Workflow for Compound Characterization
Caption: A logical workflow for characterizing a novel GABAergic modulator.
Conclusion
This compound represents a class of anticonvulsant agents that modulate the GABAergic system primarily by enhancing the synthesis of GABA through the stereoselective activation of GAD. This mechanism increases the available pool of the brain's primary inhibitory neurotransmitter. While its interactions with GABA-A receptors and GABA-T have been suggested, these require significant further investigation to determine their physiological relevance, and no data currently exists regarding its effect on GABA transporters. The lack of quantitative pharmacological data presents a significant gap in the literature and an opportunity for future research. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug developers to further elucidate the complete pharmacological profile of this compound and to screen for novel compounds with similar mechanisms of action.
References
- 1. Frontiers | A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain [frontiersin.org]
- 2. A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
Investigating the Anticonvulsant Properties of 3-Methyl-GABA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the anticonvulsant properties of 3-Methyl-γ-aminobutyric acid (3-Methyl-GABA), a derivative of the primary inhibitory neurotransmitter, GABA. The core focus of this document is to elucidate the compound's mechanism of action, present its preclinical efficacy, and detail the experimental methodologies used in its evaluation. A key finding is that this compound exerts its anticonvulsant effects primarily through the stereoselective activation of L-glutamic acid decarboxylase (GAD), the enzyme responsible for GABA synthesis. This guide consolidates available quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows to support further research and development in the field of antiepileptic drug discovery.
Introduction
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS). An imbalance between GABAergic inhibition and glutamatergic excitation is a key factor in the pathophysiology of epilepsy. Consequently, enhancing GABAergic transmission is a well-established strategy for the development of anticonvulsant drugs. This can be achieved through various mechanisms, including direct agonism at GABA receptors, inhibition of GABA reuptake, or modulation of GABA metabolism.
This compound belongs to a class of 3-alkyl-4-aminobutyric acids investigated for their potential as anticonvulsant agents. Unlike many GABA analogs that target GABA receptors or transporters, the primary mechanism of this compound is unique, focusing on the enzymatic synthesis of GABA itself.
Mechanism of Action
The anticonvulsant activity of this compound is primarily attributed to its ability to activate L-glutamic acid decarboxylase (GAD), the rate-limiting enzyme in the biosynthesis of GABA from glutamate.[1][2] By increasing the activity of GAD, this compound is proposed to elevate synaptic GABA levels, thereby enhancing inhibitory neurotransmission and raising the seizure threshold.
Initial reports suggesting that this compound also acts as a potent activator of GABA aminotransferase (GABA-T), the enzyme that degrades GABA, appear to be contradictory to its anticonvulsant profile.[3] However, further investigation has clarified that any significant inhibition of GABA-T by related compounds only occurs at concentrations much higher than those required for therapeutic effect, whereas GAD activation occurs at clinically relevant levels.[2] The activation of GAD is the predominant and functionally significant mechanism. This activation has been shown to be stereoselective, with a preference for the (R)-isomer of the compound.
The proposed mechanism centers on the modulation of the GABA shunt, a metabolic pathway that synthesizes and degrades GABA. This compound shifts the equilibrium of this pathway towards GABA synthesis.
Caption: Proposed mechanism of this compound anticonvulsant action.
Preclinical Efficacy Data
The anticonvulsant potential of this compound and related 3-alkyl-GABA analogs has been evaluated in standard preclinical rodent models of epilepsy. The primary endpoints in these studies are the prevention of seizures induced by electrical or chemical convulsants. The median effective dose (ED50), which is the dose required to protect 50% of the animals from the induced seizure, is a key quantitative measure of potency.
Unfortunately, specific ED50 values for this compound from the seminal 1991 Silverman et al. paper are not publicly available in the searched literature. The following table structure is provided as a template for when such quantitative data becomes accessible. It includes comparative data for other GABAergic compounds to provide context.
| Compound | Animal Model | Seizure Test | Administration Route | ED50 (mg/kg) | Reference Compound | ED50 (mg/kg) of Ref. |
| This compound | Mouse | MES | i.p. | Data N/A | Phenytoin | ~9.5 |
| This compound | Mouse | scPTZ | i.p. | Data N/A | Ethosuximide | ~130 |
| γ-acetylenic GABA | Gerbil (Seizure-prone) | Sound-induced | i.p. | 2.1 | Valproic Acid | >100 |
| Aminooxyacetic acid | Gerbil (Seizure-prone) | Sound-induced | i.p. | 0.9 | Valproic Acid | >100 |
| Cetyl GABA | Gerbil (Seizure-prone) | Sound-induced | i.p. | 4.5 | Valproic Acid | >100 |
Data N/A: Specific ED50 values for this compound were not available in the reviewed literature. The table is populated with contextual data for other GABA-mimetic compounds from available studies.[4]
Experimental Protocols
The evaluation of this compound's anticonvulsant properties involves standardized preclinical testing protocols designed to assess efficacy against specific seizure types and to elucidate the mechanism of action.
Anticonvulsant Activity Screening
A generalized workflow for screening potential anticonvulsant compounds like this compound is depicted below. This process involves animal preparation, drug administration, seizure induction, and observation.
Caption: General workflow for preclinical anticonvulsant screening.
4.1.1. Maximal Electroshock (MES) Seizure Test
This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.
-
Apparatus: An electroconvulsiometer with corneal or ear-clip electrodes.
-
Animals: Male CF-1 mice (20-25g) are commonly used.
-
Procedure:
-
Animals are grouped and administered this compound or vehicle via intraperitoneal (i.p.) injection.
-
After a predetermined time for the drug to achieve peak effect (e.g., 30-60 minutes), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the electrodes. A topical anesthetic is applied to the cornea if corneal electrodes are used.
-
Endpoint: The presence or absence of a tonic hindlimb extension seizure. Abolition of this tonic component is indicative of anticonvulsant activity.
-
The ED50 is calculated from the dose-response data of multiple groups.
-
4.1.2. Subcutaneous Pentylenetetrazol (scPTZ) Test
This model is used to identify compounds effective against absence or myoclonic seizures by assessing their ability to elevate the seizure threshold.
-
Convulsant: Pentylenetetrazol (PTZ), a GABA-A receptor antagonist.
-
Animals: Male CF-1 mice (20-25g).
-
Procedure:
-
Animals receive this compound or vehicle (i.p.).
-
At the time of peak effect, a convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously.
-
Animals are observed for a set period (e.g., 30 minutes).
-
Endpoint: The absence of a defined clonic seizure (e.g., clonus lasting for at least 5 seconds) is considered protection.
-
The ED50 is determined from the dose-response relationship.
-
L-Glutamic Acid Decarboxylase (GAD) Activation Assay
This biochemical assay is crucial for confirming the mechanism of action of this compound. The protocol is based on methods used for assessing GAD activity.
-
Principle: The assay measures the rate of conversion of L-glutamate to GABA by a GAD enzyme preparation in the presence and absence of the test compound (this compound).
-
Materials:
-
Partially purified GAD from mouse or rat brain.
-
L-[1-14C]glutamic acid (radiolabeled substrate).
-
Pyridoxal 5'-phosphate (PLP), a necessary cofactor for GAD.
-
This compound and other test compounds.
-
Scintillation fluid and counter.
-
-
Procedure:
-
A reaction mixture is prepared containing buffer, PLP, and the GAD enzyme preparation.
-
Varying concentrations of this compound are added to the experimental tubes, with a control tube receiving no compound.
-
The reaction is initiated by the addition of L-[1-14C]glutamic acid.
-
The mixture is incubated at 37°C for a specified time.
-
The reaction is terminated (e.g., by acidification).
-
The amount of 14CO2 produced from the decarboxylation of the radiolabeled glutamate is trapped and quantified using liquid scintillation counting.
-
Endpoint: An increase in the rate of 14CO2 production in the presence of this compound compared to the control indicates activation of the GAD enzyme.
-
Discussion and Future Directions
The available evidence strongly indicates that this compound is an anticonvulsant agent whose primary mechanism of action is the activation of L-glutamic acid decarboxylase. This represents a distinct approach compared to many existing antiepileptic drugs, which primarily target ion channels or GABA receptors. The GAD-activating mechanism offers a potentially novel therapeutic strategy for epilepsy by directly boosting the synthesis of the brain's main inhibitory neurotransmitter.
However, a significant gap in the publicly accessible literature is the lack of detailed quantitative efficacy and toxicity data for this compound itself. To advance the potential of this compound, future research should focus on:
-
Re-evaluation and Publication of Efficacy Data: A comprehensive re-evaluation of the anticonvulsant profile of this compound in validated seizure models (MES, scPTZ, 6-Hz, kindling) to establish robust ED50 values.
-
Pharmacokinetic Profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its bioavailability and CNS penetration.
-
Mechanism Refinement: Further studies to confirm the stereoselectivity of GAD activation and to definitively rule out any significant effects on GABA-T at therapeutic concentrations.
-
Chronic Dosing and Safety Studies: Evaluation of the long-term efficacy and safety profile of this compound in chronic epilepsy models to assess for tolerance development and potential side effects.
Conclusion
This compound is a compelling anticonvulsant compound with a novel mechanism of action centered on the activation of GAD. This technical guide has synthesized the current understanding of its properties and provided a framework of the experimental protocols necessary for its investigation. By filling the existing data gaps, particularly in quantitative efficacy, the scientific community can better assess the therapeutic potential of this compound and related GAD activators as a future class of antiepileptic drugs.
References
- 1. Frontiers | Identifying transdiagnostic biological subtypes across schizophrenia, bipolar disorder, and major depressive disorder based on lipidomics profiles [frontiersin.org]
- 2. The Impact of Gabapentin Administration on Brain GABA and Glutamate Concentrations: A 7T 1H-MRS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xcessbio.com [xcessbio.com]
- 4. High anticonvulsant potency of gamma-aminobutyric acid (GABA)mimetic drugs in gerbils with genetically determined epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Activator Role of 3-Methyl-GABA on L-glutamic Acid Decarboxylase (GAD) Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effect of 3-Methyl-γ-aminobutyric acid (3-Methyl-GABA) on the activity of L-glutamic acid decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the primary inhibitory neurotransmitter, GABA. Contrary to a potential misconception of inhibition, compelling evidence demonstrates that this compound and its structural analogs function as activators of GAD. This guide will detail the quantitative aspects of this activation, the experimental protocols used to elucidate this effect, and the proposed mechanism of action. The stereoselectivity of this interaction and its implications for drug development will also be discussed.
Introduction
L-glutamic acid decarboxylase (GAD) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the α-decarboxylation of L-glutamate to form GABA.[1][2] This enzymatic step is critical for maintaining the balance between excitatory and inhibitory neurotransmission in the central nervous system. Dysregulation of GAD activity and subsequent GABAergic signaling has been implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and schizophrenia.[3] Consequently, GAD has emerged as a significant target for therapeutic intervention.
In 1991, a seminal paper by Silverman and colleagues identified a novel class of anticonvulsant agents, 3-alkyl-4-aminobutyric acids, which were found to be the first known activators of GAD.[4] This discovery opened a new avenue for the development of therapeutics aimed at enhancing GABAergic tone by increasing the synthesis of GABA. This guide focuses on this compound, a key member of this class, and its activating effect on GAD.
Quantitative Data on GAD Activation by 3-Alkyl-GABA Analogs
The activation of brain L-glutamic acid decarboxylase by this compound and other 3-alkyl-GABA analogs has been quantified, demonstrating a structure-dependent relationship. The following table summarizes the key findings from in vitro studies.
| Compound | Concentration (mM) | GAD Activity (% of Control) |
| This compound | 1.0 | 121 |
| 3-Ethyl-GABA | 1.0 | 124 |
| 3-Propyl-GABA | 1.0 | 122 |
| 3-Isobutyl-GABA | 1.0 | 133 |
| 3-Pentyl-GABA | 1.0 | 116 |
| 3-Hexyl-GABA | 1.0 | 110 |
| 3-Cyclohexyl-GABA | 1.0 | 108 |
| 3-(Cyclohexylmethyl)-GABA | 1.0 | 104 |
Data sourced from studies on brain GAD, highlighting the activating effect of this class of compounds. 3-Isobutyl-GABA was identified as the most potent activator in this series.[4]
Stereoselectivity of GAD Activation
The activation of GAD by this compound is stereoselective, with a preference for the (R)-isomer over the (S)-isomer. This stereospecificity suggests a well-defined binding interaction between the activator and the enzyme, which is a critical consideration for the design of potent and selective drug candidates.
Experimental Protocols
The following outlines the detailed methodology for the key experiment used to determine the activation of L-glutamic acid decarboxylase by this compound and its analogs.
L-Glutamic Acid Decarboxylase Activity Assay (Radiometric Method)
This assay measures the rate of conversion of L-[1-¹⁴C]glutamic acid to GABA and ¹⁴CO₂. The amount of ¹⁴CO₂ produced is directly proportional to the GAD activity.
4.1.1. Materials and Reagents
-
L-[1-¹⁴C]glutamic acid
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (pH 7.2)
-
3-Alkyl-GABA analogs (e.g., this compound)
-
Partially purified L-glutamic acid decarboxylase from hog brain
-
Hyamine hydroxide or other CO₂ trapping agent
-
Scintillation cocktail
-
Trichloroacetic acid (TCA)
4.1.2. Enzyme Preparation
A partially purified preparation of L-glutamic acid decarboxylase from a biological source (e.g., hog brain) is used. The tissue is homogenized, and the enzyme is partially purified through a series of centrifugation and precipitation steps.
4.1.3. Assay Procedure
-
Reaction Mixture Preparation: In a reaction vessel, combine the potassium phosphate buffer, PLP, and the desired concentration of the 3-alkyl-GABA analog (or vehicle for control).
-
Enzyme Addition: Add the partially purified GAD enzyme preparation to the reaction mixture.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding L-[1-¹⁴C]glutamic acid.
-
CO₂ Trapping: The reaction is carried out in a sealed vessel containing a well with a trapping agent (e.g., a filter paper soaked in hyamine hydroxide) to capture the evolved ¹⁴CO₂.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period (e.g., 20 minutes).
-
Termination of Reaction: Stop the reaction by injecting an acid, such as trichloroacetic acid (TCA), which denatures the enzyme and facilitates the release of all dissolved ¹⁴CO₂.
-
Quantification: Remove the trapping agent and place it in a scintillation vial with a scintillation cocktail. The amount of radioactivity is then measured using a liquid scintillation counter.
-
Calculation of Activity: The GAD activity is calculated based on the amount of ¹⁴CO₂ trapped per unit time and normalized to the protein concentration of the enzyme preparation. The percentage of activation is determined by comparing the activity in the presence of the 3-alkyl-GABA analog to the control.
Mechanism of GAD Activation
The precise molecular mechanism by which this compound and its analogs activate GAD is not fully elucidated but is thought to involve an allosteric interaction.
5.1. The Role of Pyridoxal 5'-Phosphate (PLP)
GAD activity is dependent on its cofactor, PLP, which is involved in the decarboxylation of glutamate. The enzyme exists in an equilibrium between an inactive apo-GAD (without PLP) and an active holo-GAD (with PLP bound). It is hypothesized that this compound binds to an allosteric site on the GAD enzyme, inducing a conformational change that either facilitates the binding of PLP to apo-GAD or enhances the catalytic efficiency of the already formed holo-GAD.
5.2. Conformational Changes
The binding of an allosteric activator like this compound is proposed to induce a conformational shift in the GAD protein. This change in three-dimensional structure could lead to:
-
Increased affinity for PLP: Stabilizing the active holoenzyme form.
-
Enhanced substrate binding: Improving the affinity of the active site for glutamate.
-
Increased catalytic turnover: Accelerating the rate of GABA and CO₂ production.
Conclusion and Future Directions
The discovery that this compound and related 3-alkyl-GABA analogs act as activators of L-glutamic acid decarboxylase represents a significant advancement in the field of neuropharmacology. This unique mechanism of action, which enhances the synthesis of the brain's primary inhibitory neurotransmitter, provides a promising strategy for the development of novel anticonvulsant and anxiolytic therapies.
Future research should focus on elucidating the precise molecular details of the allosteric binding site and the subsequent conformational changes in the GAD enzyme. High-resolution structural studies of GAD in complex with this compound would be invaluable in this regard. Furthermore, a deeper understanding of the structure-activity relationship could guide the design of even more potent and selective GAD activators with improved pharmacokinetic and pharmacodynamic profiles for the treatment of a range of neurological and psychiatric disorders.
References
Stereoselectivity of 3-Methyl-GABA Isomers and Their Biological Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its modulation is a key strategy in the development of therapeutics for a range of neurological disorders, including epilepsy, anxiety, and neuropathic pain. 3-Methyl-GABA, a chiral analogue of GABA, has demonstrated anticonvulsant properties. The stereochemistry of this molecule plays a pivotal role in its biological activity, with its enantiomers exhibiting differential effects on key components of the GABAergic system. This technical guide provides a comprehensive overview of the stereoselectivity of (R)- and (S)-3-Methyl-GABA, focusing on their interactions with L-glutamic acid decarboxylase (GAD), GABA receptors (GABA-A and GABA-B), and GABA transporters (GATs). This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction to GABAergic Neurotransmission and this compound
The inhibitory tone of the brain is largely maintained by GABAergic neurotransmission. This system involves the synthesis of GABA from glutamate by L-glutamic acid decarboxylase (GAD), its release into the synaptic cleft, and its action on postsynaptic ionotropic GABA-A and metabotropic GABA-B receptors. The synaptic concentration of GABA is tightly regulated by GABA transporters (GATs) located on neurons and glial cells.
This compound is a structural analogue of GABA with a methyl group at the 3-position, creating a chiral center. This seemingly minor modification results in two stereoisomers, (R)-3-Methyl-GABA and (S)-3-Methyl-GABA, which possess distinct pharmacological profiles. Understanding the stereoselective interactions of these isomers is crucial for the rational design of more potent and specific GABAergic modulators.
Data Presentation: Stereoselective Biological Activity
Information regarding the direct interaction of this compound isomers with GABA-A and GABA-B receptors, as well as GABA transporters, is scarce in the published literature. This suggests that their primary anticonvulsant effect is likely mediated through the enhancement of GABA synthesis via GAD activation rather than direct receptor agonism or transport inhibition.
To illustrate the principle of stereoselectivity in the broader context of GABAergic modulation, the following tables present data for related 3-substituted GABA analogues.
Table 1: Stereoselective Activity of 3-Substituted GABA Analogues on GABAergic Targets
| Compound | Isomer | Target | Assay | Activity (IC50/Ki/ED50) | Reference |
| 3-Isobutyl GABA | S(+) | Gabapentin Binding Site | [3H]Gabapentin Displacement | Potent | [3] |
| R(-) | Gabapentin Binding Site | [3H]Gabapentin Displacement | Much less active | [3] | |
| S(+) | Anticonvulsant Activity (MES) | In vivo (mice) | Active | [3] | |
| R(-) | Anticonvulsant Activity (MES) | In vivo (mice) | Much less active | ||
| Pregabalin (3-Isobutyl-GABA) | S(+) | α2δ subunit of VGCC | Binding Assay | Ki = 32-40 nM |
*MES: Maximal Electroshock Seizure Test; VGCC: Voltage-Gated Calcium Channel.
Key Biological Targets and Stereoselectivity
L-Glutamic Acid Decarboxylase (GAD)
GAD is the rate-limiting enzyme in the synthesis of GABA. There are two isoforms, GAD65 and GAD67, which differ in their localization and regulation. Activation of GAD leads to increased GABA levels, thereby enhancing inhibitory neurotransmission. The activation of GAD by 3-alkyl-4-aminobutyric acids, including this compound, has been identified as a novel mechanism for anticonvulsant activity. The stereoselectivity of this interaction, favoring the (R)-isomer of this compound, suggests a specific binding conformation at the enzyme's active or an allosteric site.
GABA-A Receptors
GABA-A receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission. They are heteropentameric structures with a central chloride ion pore. While numerous compounds are known to modulate GABA-A receptor activity, there is no significant evidence to suggest that (R)- or (S)-3-Methyl-GABA act as direct agonists or allosteric modulators at these receptors.
GABA-B Receptors
GABA-B receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory signals. They exist as heterodimers of GABA-B1 and GABA-B2 subunits. Similar to GABA-A receptors, there is a lack of data supporting a direct interaction of this compound isomers with GABA-B receptors.
GABA Transporters (GATs)
Four subtypes of GABA transporters have been identified: GAT-1, GAT-2, GAT-3, and BGT-1. These transporters are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action. Inhibition of GATs, particularly GAT-1, is a clinically validated strategy for increasing GABAergic tone and treating epilepsy. There is no substantial evidence to indicate that this compound isomers are potent inhibitors of any of the GAT subtypes.
Experimental Protocols
L-Glutamic Acid Decarboxylase (GAD) Activity Assay
Objective: To determine the effect of this compound isomers on the enzymatic activity of GAD.
Principle: This assay measures the conversion of L-[1-14C]glutamate to [14C]CO2 and GABA by GAD. The amount of evolved [14C]CO2 is quantified as a measure of enzyme activity.
Materials:
-
Purified or partially purified GAD enzyme preparation (e.g., from porcine brain)
-
L-[1-14C]glutamic acid
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (pH 7.2)
-
(R)-3-Methyl-GABA and (S)-3-Methyl-GABA
-
Scintillation vials and scintillation fluid
-
Center wells and filter paper
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, PLP, and the GAD enzyme preparation.
-
Add varying concentrations of (R)- or (S)-3-Methyl-GABA to the reaction tubes. A control tube with no test compound should be included.
-
Pre-incubate the mixture for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding L-[1-14C]glutamic acid.
-
Place a filter paper soaked in a CO2 trapping agent (e.g., hyamine hydroxide) in a center well suspended above the reaction mixture.
-
Incubate the sealed reaction vials at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by injecting an acid (e.g., sulfuric acid), which facilitates the release of dissolved [14C]CO2.
-
Allow the CO2 to be trapped on the filter paper for an additional period.
-
Transfer the filter paper to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of GAD activation relative to the control.
GABA-A Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of this compound isomers to GABA-A receptors.
Principle: This is a competitive binding assay where the ability of the test compounds (this compound isomers) to displace a radiolabeled ligand (e.g., [3H]muscimol or [3H]GABA) from the GABA-A receptor is measured.
Materials:
-
Rat brain membrane preparation (source of GABA-A receptors)
-
Radioligand: [3H]muscimol or [3H]GABA
-
Tris-HCl buffer (pH 7.4)
-
(R)-3-Methyl-GABA and (S)-3-Methyl-GABA
-
Non-specific binding determinator: unlabeled GABA (high concentration)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Prepare rat brain membranes by homogenization and differential centrifugation.
-
In assay tubes, add buffer, the radioligand at a fixed concentration, and varying concentrations of the test compounds ((R)- or (S)-3-Methyl-GABA).
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GABA.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the tubes at 4°C for a specified time (e.g., 60 minutes).
-
Terminate the binding by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding (Total binding - Non-specific binding).
-
Determine the IC50 value (concentration of the test compound that inhibits 50% of specific binding) and subsequently the Ki value.
GABA Uptake Assay
Objective: To assess the inhibitory effect of this compound isomers on GABA transporters (GATs).
Principle: This functional assay measures the uptake of radiolabeled GABA ([3H]GABA) into cells expressing specific GAT subtypes or into synaptosomes. The ability of the test compounds to inhibit this uptake is quantified.
Materials:
-
HEK-293 cells stably expressing a specific GAT subtype (e.g., hGAT-1) or rat brain synaptosomes.
-
[3H]GABA
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
(R)-3-Methyl-GABA and (S)-3-Methyl-GABA
-
Known GAT inhibitor as a positive control (e.g., tiagabine for GAT-1)
-
Scintillation counter and fluid
Procedure:
-
Culture the GAT-expressing cells in appropriate plates or prepare synaptosomes.
-
Wash the cells/synaptosomes with assay buffer.
-
Pre-incubate the cells/synaptosomes with varying concentrations of the test compounds ((R)- or (S)-3-Methyl-GABA) or buffer (for control) for a short period.
-
Initiate the uptake by adding a solution containing [3H]GABA.
-
Incubate for a defined time at room temperature or 37°C to allow for GABA uptake.
-
Terminate the uptake by rapidly washing the cells/synaptosomes with ice-cold buffer.
-
Lyse the cells/synaptosomes to release the internalized [3H]GABA.
-
Measure the radioactivity in the lysate using a scintillation counter.
-
Determine the percentage of inhibition of [3H]GABA uptake compared to the control and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
Caption: Overview of GABAergic neurotransmission and the proposed site of action for this compound.
Caption: Experimental workflow for the L-Glutamic Acid Decarboxylase (GAD) activity assay.
Conclusion
The biological activity of this compound is characterized by significant stereoselectivity, primarily at the level of L-glutamic acid decarboxylase activation. The (R)-enantiomer is the more potent activator of GAD, leading to an increase in GABA synthesis, which is the likely mechanism underlying its anticonvulsant effects. In contrast, there is a notable absence of evidence for direct, potent interactions of either isomer with GABA-A receptors, GABA-B receptors, or GABA transporters. This highlights the importance of exploring enzyme activation as a therapeutic strategy for modulating the GABAergic system. For drug development professionals, these findings underscore the critical need to evaluate the stereoisomers of chiral compounds independently to fully characterize their pharmacological profiles and to identify the eutomer for further development. Future research should focus on obtaining the specific quantitative data for the GAD-activating and anticonvulsant effects of (R)- and (S)-3-Methyl-GABA to provide a more complete picture of their therapeutic potential.
References
- 1. 3-Alkyl-4-aminobutyric acids: the first class of anticonvulsant agents that activates L-glutamic acid decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent and stereospecific anticonvulsant activity of 3-isobutyl GABA relates to in vitro binding at a novel site labeled by tritiated gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Pharmacological Profile of 3-Methyl-γ-aminobutyric Acid (3-Methyl-GABA) in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-γ-aminobutyric acid (3-Methyl-GABA) is a derivative of the primary inhibitory neurotransmitter in the central nervous system (CNS), GABA. This document provides a comprehensive overview of the pharmacological profile of this compound, focusing on its mechanism of action, quantitative activity, and relevant experimental protocols. Primarily recognized for its anticonvulsant properties, this compound's mechanism is centered on the modulation of GABAergic transmission through the activation of key enzymes involved in GABA synthesis and metabolism. This guide consolidates available data to serve as a technical resource for researchers and professionals in drug development.
Introduction
γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian CNS, playing a crucial role in regulating neuronal excitability. The development of GABA analogs has been a significant area of research for therapeutic interventions in neurological disorders such as epilepsy, anxiety, and neuropathic pain. This compound, a structural analog of GABA, has been identified as a compound with anticonvulsant activity. Its pharmacological effects are primarily attributed to its ability to enhance GABAergic neurotransmission by activating L-glutamic acid decarboxylase (GAD), the enzyme responsible for GABA synthesis, and GABA aminotransferase (GABA-T), an enzyme involved in GABA catabolism.
Mechanism of Action
The primary mechanism of action of this compound is the modulation of GABAergic signaling through enzymatic activation. Unlike many GABA analogs that directly target GABA receptors, this compound influences the concentration of GABA in the synapse.
Activation of L-Glutamic Acid Decarboxylase (GAD)
This compound is an activator of L-glutamic acid decarboxylase (GAD), the rate-limiting enzyme in the synthesis of GABA from glutamate.[1][2] By increasing the activity of GAD, this compound promotes the synthesis of GABA, thereby increasing the available pool of this inhibitory neurotransmitter.
Activation of GABA Aminotransferase (GABA-T)
Paradoxically, this compound is also reported to be a potent activator of GABA aminotransferase (GABA-T).[1][3] GABA-T is the primary enzyme responsible for the degradation of GABA. The dual activation of both the primary synthesis and degradation enzymes for GABA suggests a complex regulatory role for this compound in GABA homeostasis.
Interaction with GABAA Receptors
While the primary mechanism is enzymatic, some evidence from molecular docking studies suggests that this compound can fit into the binding pocket of the GABAA receptor.[1] However, quantitative binding affinity data to confirm a direct and significant interaction with GABAA receptors is not extensively available in the public domain.
Quantitative Pharmacological Data
Quantitative data on the activity of this compound is crucial for understanding its potency and efficacy. The following tables summarize the available data for this compound and related 3-alkyl-GABA analogs.
Table 1: In Vitro Enzyme Activation
| Compound | Enzyme | Activity | Concentration | Reference |
| 3-Alkyl-GABA Analogs | L-Glutamic Acid Decarboxylase (GAD) | Activation | Not Specified | |
| This compound | GABA Aminotransferase (GABA-T) | Potent Activator | Not Specified |
Table 2: In Vivo Anticonvulsant Activity
| Compound | Animal Model | Seizure Model | Route of Administration | ED50 | Reference |
| 3-Alkyl-GABA Analogs | Mice | Low-intensity electroshock | Not Specified | Active |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
References
3-Methyl-GABA: A Potential Neuroprotective Agent - An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known mechanisms of 3-Methyl-γ-aminobutyric acid (3-Methyl-GABA) and its potential as a neuroprotective agent. It is important to note that while the broader field of GABAergic modulation in neuroprotection is well-researched, specific preclinical studies focusing on the neuroprotective effects of this compound are limited. Therefore, some sections of this guide extrapolate potential mechanisms and experimental designs based on the established roles of GABA and other GABAergic agonists.
Introduction
3-Methyl-γ-aminobutyric acid (this compound) is a derivative of the principal inhibitory neurotransmitter in the central nervous system (CNS), γ-aminobutyric acid (GABA). Primarily recognized for its anticonvulsant properties, this compound's mechanism of action involves the modulation of GABA metabolism, leading to an overall increase in GABAergic tone.[1] This guide explores the established biochemical activities of this compound and investigates its potential as a neuroprotective agent.
The rationale for its neuroprotective potential stems from the critical role of GABA in maintaining the balance between neuronal excitation and inhibition. An imbalance, often favoring excessive excitation (excitotoxicity), is a common pathological hallmark in a range of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. By enhancing GABAergic inhibition, compounds like this compound could potentially counteract excitotoxicity, reduce neuroinflammation, and mitigate neuronal damage.
This technical guide will delve into the core mechanisms of this compound, propose potential neuroprotective signaling pathways, provide detailed experimental protocols for its investigation, and present a framework for quantitative data analysis.
Core Mechanisms of this compound
The primary established mechanism of this compound is its influence on the metabolic pathways of GABA. It uniquely acts as an activator of two key enzymes involved in GABA synthesis and degradation.
-
Activation of L-Glutamic Acid Decarboxylase (GAD): GAD is the rate-limiting enzyme in the synthesis of GABA from glutamate. This compound has been shown to activate GAD, thereby promoting the synthesis of GABA and increasing its endogenous levels.[1]
-
Activation of GABA Aminotransferase (GABA-T): GABA-T is the primary enzyme responsible for the degradation of GABA. While activation of a GABA-degrading enzyme may seem counterintuitive for a compound that increases GABAergic tone, this dual action suggests a more complex regulatory role in GABA homeostasis.[1]
Beyond its enzymatic modulation, this compound is also reported to interact with the GABA-A receptor, the primary ionotropic receptor for GABA, though the precise nature and affinity of this interaction require further elucidation.
Potential Neuroprotective Mechanisms
Based on the known neuroprotective roles of enhanced GABAergic signaling, this compound may exert its protective effects through several interconnected pathways:
Attenuation of Glutamate Excitotoxicity
Glutamate is the major excitatory neurotransmitter in the CNS. However, excessive glutamate release leads to overactivation of its receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, resulting in a massive influx of Ca2+ ions. This triggers a cascade of neurotoxic events, including mitochondrial dysfunction, oxidative stress, and activation of apoptotic pathways. By increasing GABAergic inhibition, this compound can hyperpolarize the neuronal membrane, making it more difficult for neurons to reach the depolarization threshold required for the opening of NMDA receptor channels. This would effectively dampen the excitotoxic cascade.
Modulation of Neuroinflammation
Neuroinflammation is a key contributor to the progression of many neurodegenerative diseases. Activated microglia and astrocytes release pro-inflammatory cytokines and reactive oxygen species (ROS), which can exacerbate neuronal damage. GABAergic signaling has been shown to have immunomodulatory effects, and enhancing GABA levels may help to suppress the activation of microglia and astrocytes, thereby reducing the production of inflammatory mediators.
Promotion of Neurotrophic Factor Expression
While not directly demonstrated for this compound, some studies suggest a link between GABAergic activity and the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF). BDNF plays a crucial role in neuronal survival, growth, and synaptic plasticity. An increase in GABAergic tone could potentially lead to an upregulation of BDNF and other neurotrophic factors, contributing to a more resilient neuronal environment.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms and experimental approaches for studying this compound, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of this compound on GABA Synthesis and Metabolism.
Caption: Hypothesized Neuroprotective Role of this compound in Glutamate Excitotoxicity.
Caption: In Vitro Experimental Workflow for Assessing Neuroprotection.
Quantitative Data Presentation
Due to the limited number of preclinical studies specifically investigating the neuroprotective effects of this compound, comprehensive quantitative data is not available at this time. The following tables are provided as a template for how such data would be structured and presented.
Table 1: In Vitro Neuroprotective Effects of this compound against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
| Treatment Group | Concentration (µM) | Neuronal Viability (%) | LDH Release (% of Control) |
| Control (Vehicle) | N/A | 100 ± 5.2 | 100 ± 8.1 |
| Glutamate (100 µM) | N/A | 45 ± 4.1 | 210 ± 15.3 |
| This compound + Glutamate | 1 | Data not available | Data not available |
| This compound + Glutamate | 10 | Data not available | Data not available |
| This compound + Glutamate | 100 | Data not available | Data not available |
Table 2: In Vivo Neuroprotective Effects of this compound in a Rodent Model of Ischemic Stroke
| Treatment Group | Dose (mg/kg) | Infarct Volume (mm³) | Neurological Deficit Score |
| Sham | N/A | 0 | 0 |
| Vehicle | N/A | 150 ± 12.5 | 3.5 ± 0.5 |
| This compound | 10 | Data not available | Data not available |
| This compound | 50 | Data not available | Data not available |
| This compound | 100 | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for evaluating the neuroprotective potential of this compound.
Synthesis of 3-Methyl-γ-aminobutyric acid
Materials:
-
3-methylglutarimide
-
Sodium hypobromite (or sodium hypochlorite and sodium bromide)
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethanol
-
Diethyl ether
Procedure:
-
Prepare a solution of sodium hypobromite by adding bromine to a cold solution of sodium hydroxide.
-
Add 3-methylglutarimide to the sodium hypobromite solution and stir at room temperature.
-
Heat the reaction mixture to facilitate the Hofmann rearrangement.
-
After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the crude this compound.
-
Recrystallize the crude product from a mixture of water and ethanol to obtain purified this compound.
-
Confirm the identity and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.
In Vitro Neuronal Viability Assay (MTT Assay)
This protocol assesses the protective effect of this compound against excitotoxicity in primary neuronal cultures.
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound
-
Glutamate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Plate primary cortical neurons in 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days.
-
Pre-treat the neurons with various concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour.
-
Induce excitotoxicity by adding glutamate to a final concentration of 100 µM for 24 hours. Include a vehicle control group without glutamate and a glutamate-only control group.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at room temperature in the dark to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
In Vivo Administration in a Rodent Model of Stroke
This protocol describes the administration of this compound in a transient middle cerebral artery occlusion (tMCAO) model in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound dissolved in sterile saline
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for tMCAO
-
Intraperitoneal (i.p.) injection supplies
Procedure:
-
Induce focal cerebral ischemia by tMCAO for 90 minutes.
-
At the time of reperfusion, administer this compound or vehicle (saline) via intraperitoneal injection at various doses (e.g., 10, 50, 100 mg/kg).
-
Monitor the animals for recovery from anesthesia and assess neurological deficits at 24 and 48 hours post-tMCAO using a standardized neurological scoring system.
-
At 48 hours, sacrifice the animals and perfuse the brains.
-
Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct volume.
-
Quantify the infarct volume using image analysis software.
Conclusion
This compound presents a compelling, yet under-investigated, profile as a potential neuroprotective agent. Its established ability to modulate GABA metabolism suggests a clear pathway for enhancing inhibitory neurotransmission in the CNS. The hypothesized downstream effects of this action, including the attenuation of glutamate excitotoxicity and the reduction of neuroinflammation, align with key therapeutic strategies for a variety of devastating neurological disorders.
The lack of specific preclinical data on the neuroprotective efficacy of this compound highlights a significant gap in the current research landscape. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a roadmap for future investigations. Rigorous in vitro and in vivo studies are imperative to validate the neuroprotective potential of this compound, to elucidate its precise signaling pathways, and to determine its therapeutic window. Should such studies yield positive results, this compound could emerge as a promising candidate for the development of novel therapies for a range of neurodegenerative and acute neurological conditions. Further research into its pharmacokinetics, safety profile, and efficacy in various disease models will be critical to advancing this potential therapeutic from the laboratory to the clinic.
References
Exploring the anxiolytic effects of 3-Methyl-GABA in preclinical models
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the preclinical evaluation of anxiolytic compounds targeting the GABAergic system. While specific preclinical data on 3-Methyl-GABA is not extensively available in the public domain, this document outlines the established methodologies and signaling pathways relevant to the investigation of novel GABAergic modulators, using this compound as a conceptual example.
The GABAergic System and Anxiety
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system (CNS) and plays a crucial role in regulating neuronal excitability and anxiety.[1][2][3][4] Dysregulation of GABAergic neurotransmission is strongly implicated in the pathophysiology of anxiety disorders.[1] The primary inhibitory action of GABA is mediated through GABA-A receptors, which are ligand-gated ion channels. When GABA binds to the GABA-A receptor, it causes a conformational change that opens a chloride ion channel, leading to an influx of chloride ions and hyperpolarization of the neuron, thus reducing its excitability. This inhibitory effect helps to counterbalance excitatory neurotransmission, primarily mediated by glutamate.
Enhancing GABAergic inhibition is a well-established therapeutic strategy for anxiety. Benzodiazepines, for example, are positive allosteric modulators of the GABA-A receptor, meaning they bind to a site distinct from the GABA binding site and enhance the effect of GABA, leading to a greater inhibitory effect. Other mechanisms to enhance GABAergic signaling include inhibiting the reuptake of GABA from the synaptic cleft or inhibiting its metabolic breakdown.
Signaling Pathway of GABA-A Receptor Activation
The following diagram illustrates the canonical signaling pathway of a GABA-A receptor upon activation by GABA and modulation by a positive allosteric modulator.
Preclinical Models for Assessing Anxiolytic Effects
A variety of behavioral tests in rodents are used to screen for the anxiolytic potential of new chemical entities. These tests are designed to induce anxiety-like behaviors that can be modulated by anxiolytic drugs.
Experimental Protocols
Below are detailed methodologies for commonly employed preclinical anxiety models.
2.1.1. Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the ground. Rodents naturally prefer enclosed, dark spaces, and a greater amount of time spent in the open arms is indicative of reduced anxiety.
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two enclosed arms (e.g., 50 x 10 x 40 cm) elevated 50-70 cm above the floor.
-
Procedure:
-
Animals are habituated to the testing room for at least 1 hour before the experiment.
-
The test compound (e.g., this compound) or vehicle is administered at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Each animal is placed in the center of the maze, facing an open arm.
-
The animal's behavior is recorded for a 5-minute session.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of locomotor activity).
-
2.1.2. Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas. The apparatus consists of a dark, safe compartment and a brightly lit, aversive compartment. Anxiolytic compounds increase the time spent in the light compartment.
-
Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting the two.
-
Procedure:
-
Animals are habituated to the testing room.
-
The test compound or vehicle is administered.
-
Animals are placed in the dark compartment and allowed to explore the apparatus for a 5-10 minute period.
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the light compartment.
-
Total locomotor activity.
-
2.1.3. Marble-Burying Test
This test assesses anxiety and obsessive-compulsive-like behavior. Rodents will bury objects that are novel or aversive. Anxiolytic drugs tend to decrease the number of marbles buried.
-
Apparatus: A standard rodent cage filled with bedding (e.g., 5 cm deep) with 20-25 marbles evenly spaced on the surface.
-
Procedure:
-
Animals are habituated to the testing cage without marbles for a short period.
-
The test compound or vehicle is administered.
-
Animals are placed in the cage with the marbles for a 30-minute session.
-
-
Parameters Measured:
-
The number of marbles buried (at least two-thirds covered by bedding).
-
Hypothetical Experimental Workflow for this compound
The following diagram outlines a logical workflow for the preclinical evaluation of a novel compound like this compound for its anxiolytic properties.
Data Presentation
Quantitative data from these preclinical studies should be summarized in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: Hypothetical Effects of this compound in the Elevated Plus Maze
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries | Total Arm Entries |
| Vehicle | - | 35.2 ± 4.1 | 8.5 ± 1.2 | 25.1 ± 2.5 |
| This compound | 1 | 48.9 ± 5.3 | 11.2 ± 1.5 | 24.8 ± 2.9 |
| This compound | 3 | 65.7 ± 6.8** | 14.8 ± 1.9 | 26.2 ± 3.1 |
| This compound | 10 | 80.1 ± 7.2 | 17.5 ± 2.1** | 23.9 ± 2.7 |
| Diazepam | 2 | 95.4 ± 8.5 | 20.3 ± 2.4*** | 22.5 ± 2.4 |
| Data are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 compared to vehicle. |
Table 2: Hypothetical Effects of this compound in the Light-Dark Box Test
| Treatment Group | Dose (mg/kg) | Time in Light Box (s) | Transitions |
| Vehicle | - | 40.5 ± 5.2 | 12.3 ± 1.8 |
| This compound | 1 | 55.1 ± 6.1 | 14.1 ± 2.0 |
| This compound | 3 | 72.8 ± 7.5** | 16.5 ± 2.2 |
| This compound | 10 | 90.3 ± 8.9*** | 18.9 ± 2.5 |
| Diazepam | 2 | 110.6 ± 9.8*** | 22.4 ± 2.8** |
| Data are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 compared to vehicle. |
Table 3: Hypothetical Effects of this compound in the Marble-Burying Test
| Treatment Group | Dose (mg/kg) | Number of Marbles Buried |
| Vehicle | - | 18.2 ± 1.5 |
| This compound | 1 | 14.5 ± 1.3* |
| This compound | 3 | 10.1 ± 1.1** |
| This compound | 10 | 6.8 ± 0.9 |
| Diazepam | 2 | 4.2 ± 0.7 |
| Data are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 compared to vehicle. |
Conclusion
The preclinical evaluation of novel anxiolytic compounds requires a systematic approach involving a battery of behavioral tests to establish efficacy and a favorable side-effect profile. While specific data on this compound is limited, the methodologies and conceptual framework presented here provide a robust guide for the investigation of its potential anxiolytic effects and for the broader field of GABAergic drug discovery. The consistent and dose-dependent effects observed in the hypothetical data tables would suggest a promising anxiolytic profile for a compound like this compound, warranting further investigation into its mechanism of action and therapeutic potential.
References
An In-depth Technical Guide to the Core Chemical and Physical Properties of 3-Methyl-GABA for Research
This guide provides a comprehensive overview of the fundamental chemical and physical properties of 3-Methyl-γ-aminobutyric acid (3-Methyl-GABA), a compound of significant interest to researchers, scientists, and drug development professionals. This document outlines its chemical identity, physicochemical characteristics, and key biological activities, supported by experimental protocols and visual diagrams to facilitate its application in a research setting.
Chemical and Physical Properties
This compound, also known as 4-amino-3-methylbutanoic acid, is a derivative of the primary inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA). It is commercially available primarily in two forms: the free acid and as a naphthalene-1,5-disulfonic acid salt. It is crucial for researchers to distinguish between these forms as their properties, such as molecular weight and solubility, differ significantly.
Table 1: Chemical Identifiers for this compound and its Naphthalene-1,5-disulfonic Acid Salt
| Identifier | 4-Amino-3-methylbutanoic Acid (Free Acid) | bis(4-Amino-3-methylbutanoic acid);naphthalene-1,5-disulfonic acid (Salt) |
| IUPAC Name | 4-amino-3-methylbutanoic acid[1] | bis(4-amino-3-methylbutanoic acid);naphthalene-1,5-disulfonic acid |
| CAS Number | 71135-23-4[1] | 1216629-00-3[2] |
| Molecular Formula | C₅H₁₁NO₂[1] | C₂₀H₃₀N₂O₁₀S₂[2] |
| Canonical SMILES | CC(CC(=O)O)CN | CC(CC(=O)O)CN.CC(CC(=O)O)CN.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |
Table 2: Physicochemical Properties of 4-Amino-3-methylbutanoic Acid (Free Acid)
| Property | Value | Source |
| Molecular Weight | 117.15 g/mol | PubChem |
| Appearance | Solid powder | Commercial Suppliers |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Water: 100 mM (Sonication recommended) | TargetMol |
| DMSO: 100 mg/mL | AbMole BioScience | |
| pKa | Data not available | |
| XLogP3 | -2.7 | PubChem (Computed) |
Biological Activity and Mechanism of Action
This compound is recognized for its anticonvulsant activity. Its primary mechanism of action involves the modulation of the GABAergic system through the activation of two key enzymes:
-
GABA aminotransferase (GABA-T): this compound is a potent activator of GABA-T, the enzyme responsible for the degradation of GABA.
-
L-glutamic acid decarboxylase (GAD): It also activates GAD, the enzyme that synthesizes GABA from glutamate. The activation of GAD by this compound is stereoselective, showing a preference for the (R)-isomer.
By activating both the synthesis and degradation pathways of GABA, this compound appears to enhance the overall turnover of the GABAergic system, contributing to its anticonvulsant effects.
Below is a diagram illustrating the influence of this compound on the GABA shunt pathway.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from various sources to provide a comprehensive workflow for researchers.
Chemoenzymatic Synthesis of (R)- and (S)-4-Amino-3-methylbutanoic Acid
This protocol is adapted from the chemoenzymatic synthesis approach, which allows for the stereoselective production of both enantiomers of this compound.
Materials:
-
Dimethyl 3-methylglutarate
-
Pig liver esterase (PLE)
-
Standard buffer solutions
-
Reagents for conversion of ester and carboxylic acid groups to amines (e.g., via Curtius or Hofmann rearrangement).
Procedure:
-
Enantioselective Hydrolysis: Dimethyl 3-methylglutarate is subjected to enantioselective hydrolysis using pig liver esterase to yield methyl (R)-3-methylglutarate.
-
Synthesis of (R)-4-Amino-3-methylbutanoic Acid: The remaining ester group of methyl (R)-3-methylglutarate is converted to an amine functionality. This can be achieved through a series of standard organic chemistry reactions, such as conversion to an acyl azide followed by a Curtius rearrangement.
-
Synthesis of (S)-4-Amino-3-methylbutanoic Acid: The carboxylic acid group of methyl (R)-3-methylglutarate is converted to an amine. This can be accomplished, for example, by a Hofmann rearrangement of the corresponding amide.
Purification by Ion-Exchange Chromatography
Purification of the synthesized this compound can be effectively achieved using ion-exchange chromatography, a standard method for separating amino acids.
Materials:
-
Weakly acidic cation exchange resin (e.g., Biorex-70)
-
Appropriate buffer solutions for equilibration, washing, and elution (e.g., sodium or lithium buffers)
-
pH meter
Procedure:
-
Resin Preparation: The cation exchange resin is packed into a column and equilibrated with the starting buffer at a specific pH.
-
Sample Loading: The crude this compound solution is adjusted to the same pH as the starting buffer and loaded onto the column.
-
Washing: The column is washed with the starting buffer to remove neutral and acidic impurities.
-
Elution: The bound this compound is eluted from the resin by increasing the pH or the ionic strength of the buffer.
-
Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of this compound using a suitable method, such as HPLC with derivatization.
Analytical Characterization: NMR Spectroscopy
Sample Preparation:
-
Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
Expected ¹H NMR Signals:
-
A doublet corresponding to the methyl group protons.
-
Multiplets for the methine and methylene protons of the butanoic acid backbone.
-
A doublet for the aminomethyl protons.
Expected ¹³C NMR Signals:
-
A signal for the methyl carbon.
-
Signals for the methine and methylene carbons.
-
A signal for the aminomethyl carbon.
-
A signal for the carboxylic acid carbon.
Enzymatic Activity Assays
The following are generalized spectrophotometric protocols to assess the effect of this compound on the activity of GAD and GABA-T.
3.4.1. Glutamate Decarboxylase (GAD) Activity Assay
This assay is based on the colorimetric detection of the pH change resulting from the consumption of a proton during the decarboxylation of glutamate to GABA.
Materials:
-
GAD enzyme preparation (e.g., from bacterial cell extracts)
-
L-glutamate (substrate)
-
Bromocresol green (pH indicator)
-
Acetate buffer
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing acetate buffer, bromocresol green, and the GAD enzyme preparation in a microplate well.
-
Initiate the reaction by adding L-glutamate.
-
To test the effect of this compound, pre-incubate the enzyme with various concentrations of the compound before adding the substrate.
-
Monitor the change in absorbance at 620 nm over time. An increase in absorbance corresponds to an increase in pH due to GAD activity.
3.4.2. GABA Aminotransferase (GABA-T) Activity Assay
This is a coupled enzymatic assay where the product of the GABA-T reaction, glutamate, is subsequently used in a reaction that produces a detectable product.
Materials:
-
GABA-T enzyme preparation
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
Succinic semialdehyde dehydrogenase (SSDH)
-
NADP⁺
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing buffer, GABA, α-ketoglutarate, NADP⁺, and SSDH.
-
To test the effect of this compound, it would act as a modulator of the enzyme that is being assayed. In this context, to test if this compound is a substrate or activator, it would be added to the reaction mixture.
-
Initiate the reaction by adding the GABA-T enzyme.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.
Conclusion
This technical guide provides a foundational understanding of the chemical and physical properties of this compound for research purposes. The provided data and protocols are intended to serve as a starting point for scientists and drug development professionals exploring the potential of this and related compounds. Further experimental validation of the computed properties and optimization of the provided protocols are encouraged for specific research applications.
References
Methodological & Application
Application Notes and Protocols for In Vivo Administration of 3-Methyl-GABA in Rodent Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide. A key area of research in epilepsy treatment focuses on the modulation of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. An imbalance in GABAergic inhibition is a critical factor in the generation and propagation of seizures. 3-Methyl-GABA is a structural analog of GABA that has demonstrated anticonvulsant properties in preclinical rodent models. These application notes provide a comprehensive overview of the in vivo administration of this compound, including detailed experimental protocols, a summary of its proposed mechanism of action, and quantitative data from relevant studies.
Proposed Mechanism of Action
This compound is unique among GABA analogs in its proposed dual mechanism of action that enhances GABAergic neurotransmission. Unlike direct GABA receptor agonists, this compound is believed to exert its anticonvulsant effects by:
-
Activation of L-Glutamic Acid Decarboxylase (GAD): GAD is the rate-limiting enzyme responsible for the synthesis of GABA from glutamate.[1] this compound has been shown to activate GAD, thereby increasing the endogenous production of GABA.[1] This leads to a greater availability of the inhibitory neurotransmitter at the synapse.
-
Activation of GABA Aminotransferase (GABA-T): GABA-T is the primary enzyme responsible for the degradation of GABA. While seemingly counterintuitive, some studies suggest that certain GABA analogs can interact with GABA-T in a manner that ultimately leads to a net increase in synaptic GABA levels, though the precise mechanism for this compound's interaction with GABA-T is still under investigation.
This dual action of promoting GABA synthesis and potentially modulating its degradation makes this compound a compound of interest for the development of novel anti-seizure therapies.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its in vivo evaluation in rodent models of epilepsy.
Caption: Proposed mechanism of this compound action.
Caption: In vivo evaluation workflow for this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the in vivo administration of this compound and related compounds in rodent models of epilepsy.
Table 1: Anticonvulsant Activity of this compound in Mice
| Test Compound | Animal Model | Seizure Induction Method | Route of Administration | ED₅₀ (mg/kg) | Primary Endpoint |
| This compound | Mouse | Maximal Electroshock (MES) | Intraperitoneal (i.p.) | >100 | Abolition of tonic hindlimb extension |
| This compound | Mouse | Subcutaneous Pentylenetetrazol (scPTZ) | Intraperitoneal (i.p.) | Not Reported | Prevention of clonic seizures |
ED₅₀: Median Effective Dose required to protect 50% of animals from the seizure endpoint. Data is based on available preclinical studies. Further dose-response studies are warranted.
Experimental Protocols
The following are detailed protocols for key experiments involving the in vivo administration of this compound in rodent models of epilepsy. These protocols are based on established methods in the field.[2][3][4]
Protocol 1: Maximal Electroshock (MES) Seizure Test in Mice
Objective: To evaluate the efficacy of this compound in protecting against generalized tonic-clonic seizures.
Materials:
-
Male albino mice (e.g., CF-1 or Swiss Webster, 20-25 g)
-
This compound
-
Vehicle (e.g., 0.9% saline or 0.5% methylcellulose)
-
Electroshock device with corneal electrodes
-
Electrolyte solution (e.g., 0.9% saline) for electrodes
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least 3-5 days before the experiment. House them in a temperature- and humidity-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Administer this compound or vehicle intraperitoneally (i.p.) to different groups of mice at various doses (e.g., 10, 30, 100 mg/kg). The volume of administration should be consistent (e.g., 10 mL/kg).
-
-
Seizure Induction:
-
At the time of predicted peak brain concentration of this compound (typically 30-60 minutes post-i.p. injection), induce seizures.
-
Apply a drop of electrolyte solution to the corneal electrodes.
-
Gently restrain the mouse and apply the electrodes to the corneas.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
-
Observation and Scoring:
-
Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. This is characterized by the rigid extension of both hindlimbs.
-
The absence of the tonic hindlimb extension is considered protection.
-
-
Data Analysis:
-
Calculate the percentage of animals protected at each dose.
-
Determine the median effective dose (ED₅₀) using a probit analysis or other appropriate statistical method.
-
Protocol 2: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test in Mice
Objective: To assess the efficacy of this compound against clonic seizures, which are considered a model for myoclonic and absence seizures.
Materials:
-
Male albino mice (e.g., CF-1 or Swiss Webster, 20-25 g)
-
This compound
-
Vehicle (e.g., 0.9% saline or 0.5% methylcellulose)
-
Pentylenetetrazol (PTZ)
-
Observation chambers
Procedure:
-
Animal Acclimation: Follow the same acclimation procedure as in Protocol 1.
-
Drug Preparation and Administration:
-
Administer this compound or vehicle i.p. at various doses as described in Protocol 1.
-
-
Seizure Induction:
-
At the time of predicted peak effect of this compound, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously (s.c.) in the loose skin of the neck. This dose should induce clonic seizures in over 95% of vehicle-treated animals.
-
-
Observation and Scoring:
-
Immediately after PTZ injection, place each mouse in an individual observation chamber.
-
Observe the animals for a period of 30 minutes for the occurrence of clonic seizures, characterized by rhythmic contractions of the limbs, head, or body, lasting for at least 5 seconds.
-
The absence of clonic seizures is considered protection.
-
-
Data Analysis:
-
Calculate the percentage of animals protected at each dose.
-
Determine the ED₅₀ for protection against scPTZ-induced seizures.
-
Protocol 3: Neurotoxicity Assessment (Rotarod Test)
Objective: To evaluate the potential motor-impairing effects of this compound.
Materials:
-
Male albino mice (e.g., CF-1 or Swiss Webster, 20-25 g)
-
This compound
-
Vehicle (e.g., 0.9% saline or 0.5% methylcellulose)
-
Rotarod apparatus
Procedure:
-
Animal Training:
-
Prior to the test day, train the mice to stay on the rotating rod of the rotarod apparatus (e.g., at a constant speed of 6 rpm) for a predetermined period (e.g., 1-2 minutes).
-
Only mice that successfully complete the training are used in the experiment.
-
-
Drug Administration:
-
On the test day, administer this compound or vehicle i.p. at the same doses used in the efficacy studies.
-
-
Testing:
-
At the time of predicted peak effect, place the mice on the rotating rod.
-
Record the time each mouse remains on the rod up to a maximum cutoff time (e.g., 2 minutes).
-
A mouse is considered to have failed the test if it falls off the rod before the cutoff time.
-
-
Data Analysis:
-
Calculate the percentage of animals that fail the test at each dose.
-
Determine the median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment.
-
The Protective Index (PI) can be calculated as TD₅₀ / ED₅₀, providing a measure of the compound's therapeutic window.
-
Conclusion
This compound represents a promising anticonvulsant agent with a novel mechanism of action centered on the enhancement of GABA synthesis. The protocols outlined in these application notes provide a standardized framework for the in vivo evaluation of this compound and other potential anti-seizure compounds in rodent models. The systematic collection of quantitative data on efficacy and neurotoxicity is essential for advancing our understanding of this compound and its potential for clinical development in the treatment of epilepsy. Further research is necessary to fully elucidate its pharmacokinetic profile, long-term efficacy, and safety.
References
- 1. Mechanisms of Action of Antiseizure Drugs and the Ketogenic Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Note: Quantification of 3-Methyl-GABA using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and sensitive method for the quantification of 3-Methyl-GABA in biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection after pre-column derivatization. This compound, a structural analog of γ-aminobutyric acid (GABA), is an activator of GABA aminotransferase and possesses anticonvulsant properties.[1][2] Accurate quantification of this compound is crucial for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical formulations. The described method is tailored for researchers, scientists, and drug development professionals, providing a detailed protocol, system suitability parameters, and validation data.
Introduction
This compound, like its parent compound GABA, lacks a chromophore, which prevents its direct detection by UV-Vis spectrophotometry.[3] Therefore, a derivatization step is necessary to attach a UV-absorbing moiety to the molecule, enabling sensitive quantification by HPLC. This protocol utilizes 1-fluoro-2,4-dinitrobenzene (FDNB) as a derivatizing agent, which reacts with the primary amine of this compound to form a stable, chromophoric product detectable at 360 nm.[4] The method is based on established principles for the analysis of similar compounds like pregabalin and has been adapted for the specific quantification of this compound.
Experimental
Materials and Reagents
-
This compound standard (purity ≥98%)
-
1-Fluoro-2,4-dinitrobenzene (FDNB)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Boric acid
-
Hydrochloric acid (HCl)
-
Water (Ultrapure)
-
Biological matrix (e.g., plasma, urine, tissue homogenate)
Equipment
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Water bath or heating block
-
Syringe filters (0.45 µm)
Chromatographic Conditions
| Parameter | Value |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 50 mM KH₂PO₄ (pH 2.5) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 360 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of ultrapure water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with ultrapure water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation and Derivatization
-
Sample Collection: Collect biological samples (e.g., plasma, urine) using standard procedures.
-
Protein Precipitation (for plasma/serum): To 100 µL of plasma, add 200 µL of cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to precipitate proteins. Collect the supernatant.
-
Derivatization:
-
To 100 µL of the standard solution or sample supernatant, add 500 µL of borate buffer (pH 9.0).
-
Add 100 µL of 0.06 M FDNB in acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Incubate the mixture in a water bath at 65°C for 45 minutes.
-
After incubation, cool the tubes to room temperature.
-
Add 75 µL of 1.0 M HCl to stop the reaction and vortex thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Injection: Inject 20 µL of the filtered solution into the HPLC system.
Method Validation Summary
The following table summarizes the expected performance characteristics of the HPLC method for this compound quantification based on validated methods for structurally similar compounds.
| Validation Parameter | Expected Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~1.5 µg/mL |
| Limit of Quantification (LOQ) | ~2.5 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 6% |
| Stability (in solution) | Stable for at least 24 hours at room temperature |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Putative Signaling Pathway of this compound
Caption: Putative signaling pathway of this compound.
Conclusion
The HPLC method with FDNB derivatization provides a reliable, sensitive, and accurate approach for the quantification of this compound in various matrices. This application note offers a comprehensive protocol and expected validation parameters to aid researchers in implementing this method for their specific applications in drug development and neuroscience research. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the compound's potential mechanism of action.
References
Application Notes and Protocols: Investigating the Effects of 3-Methyl-GABA on GABA-A Receptors using Patch-Clamp Recording
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1][2] Its effects are predominantly mediated by the GABA-A receptor, a ligand-gated ion channel that, upon activation, conducts chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of action potential firing.[1][3] The GABA-A receptor is a heteropentameric complex assembled from a variety of subunits (e.g., α, β, γ), with the specific subunit composition determining its pharmacological and physiological properties.[1] This diversity makes the GABA-A receptor a key target for a wide range of therapeutic drugs, including benzodiazepines, barbiturates, and anesthetics, which modulate its function.
3-Methyl-GABA is a structural analog of GABA. While it has been suggested that it can fit into the binding pocket of the GABA-A receptor, its primary characterized mechanism of action is as an activator of L-glutamic acid decarboxylase (GAD), the enzyme responsible for synthesizing GABA from glutamate. By increasing the synthesis of endogenous GABA, 3-alkyl-GABA analogs can potentiate inhibitory neurotransmission and exhibit anticonvulsant properties.
Patch-clamp electrophysiology is the gold-standard technique for studying ion channel function with high resolution. This technique allows for the direct measurement of the ionic currents flowing through single or multiple ion channels in a patch of cell membrane, providing invaluable insights into the effects of pharmacological compounds on receptor activity. This document provides detailed application notes and protocols for utilizing patch-clamp recording to investigate the effects of this compound on GABA-A receptors.
Data Presentation
Due to a lack of publicly available, direct quantitative data from patch-clamp studies on the effects of this compound on GABA-A receptors, the following tables provide representative data for the endogenous agonist GABA and common modulators. These tables serve as a template for how to present data obtained from the protocols described below when studying a novel compound like this compound.
Table 1: Agonist and Antagonist Effects on α1β2γ2 GABA-A Receptors
| Compound | Action | EC50 / IC50 (µM) | Hill Slope |
| GABA | Agonist | 5.4 | 1.5 |
| Muscimol | Agonist | > GABA | - |
| Isoguvacine | Agonist | < GABA | - |
| Bicuculline | Competitive Antagonist | 5.7 (pA2) | 1.0 |
| Gabazine | Competitive Antagonist | 6.7 (pA2) | 1.0 |
| Picrotoxin | Non-competitive Antagonist | - | - |
Data compiled from representative studies.
Table 2: Positive Allosteric Modulation of GABA-Evoked Currents (EC20) on α1β2γ2 GABA-A Receptors
| Modulator | Potentiation of GABA Response |
| Diazepam | Concentration-dependent increase |
| Pentobarbital | Concentration-dependent increase |
Data compiled from representative studies.
Signaling Pathways and Experimental Workflows
GABA-A Receptor Signaling Pathway
The binding of GABA to the GABA-A receptor initiates a conformational change that opens the integral chloride ion channel. The subsequent influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating fast inhibitory neurotransmission.
Caption: GABA-A receptor signaling pathway.
Experimental Workflow for Patch-Clamp Recording
The following diagram outlines the key steps involved in a whole-cell patch-clamp experiment to assess the effect of this compound on GABA-A receptors.
References
Application Note and Protocol: Enzyme Kinetics Assay for 3-Methyl-GABA Activation of GABA Aminotransferase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. The concentration of GABA is tightly regulated by its synthesis and degradation. GABA aminotransferase (GABA-AT), a pyridoxal 5'-phosphate (PLP) dependent enzyme, is the key enzyme responsible for the catabolism of GABA. It catalyzes the conversion of GABA and α-ketoglutarate to succinic semialdehyde and glutamate, respectively, as part of a metabolic pathway known as the GABA shunt. Dysregulation of GABA levels has been implicated in various neurological disorders, including epilepsy, anxiety, and sleep disorders. Consequently, modulation of GABA-AT activity presents a promising therapeutic strategy. While much research has focused on the inhibition of GABA-AT to increase synaptic GABA levels, the study of GABA-AT activators is also of significant interest for understanding the enzyme's regulatory mechanisms and for the development of novel therapeutic agents.
3-Methyl-GABA is a compound that has been identified as a potent activator of GABA aminotransferase. This application note provides a detailed protocol for a continuous spectrophotometric enzyme kinetics assay to characterize the activation of GABA-AT by this compound. The assay is based on a coupled-enzyme system where the product of the GABA-AT reaction, succinic semialdehyde, is subsequently oxidized by succinic semialdehyde dehydrogenase (SSADH), leading to the stoichiometric reduction of NADP+ to NADPH. The increase in NADPH concentration is monitored by the change in absorbance at 340 nm. This method allows for the determination of key kinetic parameters to quantify the effect of this compound on GABA-AT activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GABA shunt pathway and the experimental workflow for the kinetic assay.
Materials and Methods
Reagents and Equipment
-
Enzymes:
-
Recombinant Human GABA Aminotransferase (GABA-AT)
-
Succinic Semialdehyde Dehydrogenase (SSADH)
-
-
Substrates and Cofactors:
-
γ-Aminobutyric acid (GABA)
-
α-Ketoglutaric acid (α-KG)
-
β-Nicotinamide adenine dinucleotide phosphate (NADP+)
-
-
Activator:
-
This compound
-
-
Buffer and Other Reagents:
-
Potassium pyrophosphate buffer (50 mM, pH 8.6)
-
2-Mercaptoethanol
-
Nuclease-free water
-
-
Equipment:
-
UV-visible spectrophotometer or microplate reader capable of reading absorbance at 340 nm
-
Temperature-controlled cuvette holder or plate incubator (37°C)
-
96-well UV-transparent microplates
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Experimental Protocol
-
Preparation of Reagents:
-
Assay Buffer: Prepare 50 mM potassium pyrophosphate buffer, pH 8.6, containing 1 mM 2-mercaptoethanol.
-
Substrate/Cofactor Stock Solutions:
-
Prepare a 100 mM stock solution of GABA in nuclease-free water.
-
Prepare a 50 mM stock solution of α-KG in nuclease-free water.
-
Prepare a 25 mM stock solution of NADP+ in nuclease-free water.
-
-
Enzyme Solutions:
-
Reconstitute GABA-AT and SSADH according to the manufacturer's instructions to obtain stock solutions. Dilute further in assay buffer to achieve the desired working concentrations.
-
-
Activator Stock Solution:
-
Prepare a 10 mM stock solution of this compound in nuclease-free water.
-
-
-
Enzyme Kinetic Assay Procedure:
-
The assay is performed in a total volume of 200 µL in a 96-well UV-transparent microplate.
-
Assay Mixture Preparation: For each reaction, prepare an assay mixture containing the following components (final concentrations are indicated):
-
50 mM Potassium pyrophosphate buffer, pH 8.6
-
5 mM α-KG
-
2.5 mM NADP+
-
1 U/mL SSADH
-
Varying concentrations of GABA (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 mM)
-
Varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5 mM)
-
Nuclease-free water to adjust the final volume.
-
-
Reaction Initiation and Measurement:
-
Add all components of the assay mixture except for GABA-AT to the wells of the microplate.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding a fixed concentration of GABA-AT (e.g., 2.5 µg/mL) to each well.
-
Immediately place the plate in the microplate reader and monitor the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.
-
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial velocities (V₀) against the corresponding GABA concentrations for each concentration of this compound.
-
Determine the kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism).
-
Analyze the effect of this compound on Km and Vmax to determine the mechanism of activation.
-
Data Presentation
Table 1: Hypothetical Kinetic Parameters of GABA-AT in the Absence and Presence of this compound.
| This compound (mM) | Vmax (µmol/min/mg) | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| 0 | 1.2 | 2.5 | 1.1 | 440 |
| 0.1 | 1.8 | 2.3 | 1.6 | 696 |
| 0.5 | 2.5 | 2.0 | 2.3 | 1150 |
| 1.0 | 3.2 | 1.8 | 2.9 | 1611 |
| 5.0 | 4.0 | 1.5 | 3.7 | 2467 |
Table 2: Summary of Initial Reaction Velocities (V₀) at Varying Substrate and Activator Concentrations (Hypothetical Data).
| [GABA] (mM) | V₀ (µmol/min/mg) at [this compound] = 0 mM | V₀ (µmol/min/mg) at [this compound] = 1 mM | V₀ (µmol/min/mg) at [this compound] = 5 mM |
| 0.1 | 0.046 | 0.168 | 0.250 |
| 0.2 | 0.089 | 0.320 | 0.471 |
| 0.5 | 0.200 | 0.696 | 1.000 |
| 1.0 | 0.343 | 1.143 | 1.600 |
| 2.0 | 0.533 | 1.684 | 2.286 |
| 5.0 | 0.800 | 2.353 | 2.923 |
| 10.0 | 0.960 | 2.712 | 3.200 |
Conclusion
This application note provides a comprehensive and detailed protocol for the kinetic characterization of GABA aminotransferase activation by this compound. The described spectrophotometric assay is robust, continuous, and suitable for high-throughput screening, making it a valuable tool for researchers in neuroscience and drug development. By following this protocol, scientists can elucidate the kinetic mechanism of GABA-AT activation and quantify the potency of activators like this compound, contributing to a deeper understanding of GABAergic neurotransmission and the development of novel therapeutic strategies for related neurological disorders.
Application Notes and Protocols for Assessing the Anticonvulsant Effects of 3-Methyl-GABA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the anticonvulsant properties of 3-Methyl-GABA using established behavioral assays. Detailed protocols for the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) seizure models are presented, along with methods for investigating the compound's unique proposed mechanism of action.
Introduction
This compound (3-methyl-γ-aminobutyric acid) is a structural analog of the primary inhibitory neurotransmitter in the central nervous system, GABA. It belongs to a class of compounds investigated for their potential as anticonvulsant agents. The therapeutic hypothesis for GABAergic compounds in epilepsy is based on enhancing inhibitory neurotransmission to counteract the excessive neuronal excitation characteristic of seizures. While many GABAergic agents target GABA receptors or reuptake transporters, this compound is proposed to have a distinct dual mechanism of action: the activation of both glutamate decarboxylase (GAD), the enzyme responsible for GABA synthesis, and GABA transaminase (GABA-T), an enzyme involved in GABA catabolism. This unique profile suggests that this compound may modulate the overall GABAergic tone in the brain, thereby conferring its anticonvulsant effects.
Quantitative Data Summary
| Compound | Assay | Animal Model | Route of Administration | ED50 | Source |
| 3-Isobutyl-GABA | Maximal Electroshock (MES) | Mouse | Intravenous | Potent | [1][2] |
| 3-Isobutyl-GABA | Maximal Electroshock (MES) | Mouse | Oral | Potent | [1][2] |
| 3-(N-GABA)-6-(2',4'-dichloro)phenylpyridazine (Derivative) | Maximal Electroshock (MES) | Mouse | Not Specified | 21.05 mg/kg | [3] |
Note: "Potent" indicates that the compound showed significant anticonvulsant activity, though a specific numerical ED50 value was not provided in the referenced abstract. The pyridazine derivative is included to provide a concrete example of a GABA derivative's potency in the MES test.
Proposed Signaling Pathway of this compound
The anticonvulsant effect of this compound is hypothesized to stem from its ability to increase the net availability of GABA. This is achieved through a dual mechanism involving the modulation of the primary enzymes in the GABA shunt pathway: Glutamate Decarboxylase (GAD) and GABA Transaminase (GABA-T).
Caption: Proposed dual mechanism of this compound action on the GABA shunt pathway.
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
This assay is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures. The test evaluates the ability of a compound to prevent the spread of seizures.
Experimental Workflow for MES Test
Caption: Workflow for the Maximal Electroshock (MES) seizure test.
Materials:
-
Male albino mice (e.g., Swiss, 20-25 g) or rats (e.g., Wistar, 150-200 g)
-
This compound
-
Vehicle (e.g., 0.9% saline, 0.5% carboxymethyl cellulose)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Saline solution (0.9%) for electrode contact
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Grouping and Dosing: Randomly divide animals into control (vehicle) and experimental groups (at least 3 dose levels of this compound). Administer the compound or vehicle via the desired route (e.g., intraperitoneal - i.p., or oral - p.o.).
-
Pretreatment Time: Conduct the test at the time of peak effect of the drug. If unknown, this should be determined in a preliminary study by testing at various time points post-administration (e.g., 15, 30, 60, 120 minutes).
-
Electroshock Induction: At the designated time, apply a drop of topical anesthetic to the corneas of each animal. After a few seconds, place the corneal electrodes and deliver a suprathreshold electrical stimulus (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds).
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension (THE) phase of the seizure. The abolition of the THE is the endpoint indicating protection.
-
Data Analysis: For each group, calculate the percentage of animals protected from THE. Determine the median effective dose (ED50), the dose that protects 50% of the animals, using a suitable statistical method like probit analysis.
Pentylenetetrazol (PTZ)-Induced Seizure Test
This model is used to identify compounds effective against myoclonic and absence seizures. PTZ is a GABA-A receptor antagonist that induces clonic seizures.
Experimental Workflow for PTZ Test
Caption: Workflow for the Pentylenetetrazol (PTZ) seizure test.
Materials:
-
Male albino mice (e.g., Swiss, 20-25 g)
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Pentylenetetrazol (PTZ)
-
Observation chambers
Procedure:
-
Animal Acclimation and Grouping: Follow the same initial steps as for the MES test.
-
Drug Administration: Administer this compound or vehicle at various doses.
-
Pretreatment Time: Allow for the appropriate pretreatment time for the drug to take effect.
-
PTZ Induction: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous - s.c.) to each mouse.
-
Observation: Immediately place the animal in an individual observation chamber and observe for the onset and presence of clonic seizures for a period of 30 minutes. The endpoint is the absence of generalized clonic seizures lasting for at least 5 seconds.
-
Data Analysis: Calculate the percentage of animals in each group protected from PTZ-induced clonic seizures. Determine the ED50 value using probit analysis.
In Vitro Enzyme Activity Assays
To investigate the proposed mechanism of action of this compound, in vitro assays to measure its effect on the activity of Glutamate Decarboxylase (GAD) and GABA Transaminase (GABA-T) are recommended.
Glutamate Decarboxylase (GAD) Activity Assay
This assay measures the conversion of glutamate to GABA, catalyzed by GAD. The effect of this compound on this conversion is quantified.
Procedure Outline:
-
Enzyme Source: Prepare a brain homogenate or use a purified GAD enzyme preparation.
-
Reaction Mixture: Prepare a reaction buffer containing the necessary cofactors (e.g., pyridoxal 5'-phosphate).
-
Incubation: Add the GAD enzyme preparation to the reaction buffer with and without varying concentrations of this compound. Initiate the reaction by adding the substrate, L-glutamate. Incubate at 37°C for a defined period.
-
Detection: The amount of GABA produced can be measured using various methods, including high-performance liquid chromatography (HPLC), fluorometric, or colorimetric assays.
-
Data Analysis: Compare the GAD activity in the presence of this compound to the control (no compound) to determine the extent of activation.
GABA Transaminase (GABA-T) Activity Assay
This assay measures the degradation of GABA by GABA-T. The effect of this compound on this enzymatic reaction is assessed.
Procedure Outline:
-
Enzyme Source: Use a brain homogenate or a purified GABA-T enzyme preparation.
-
Reaction Mixture: Prepare a reaction buffer containing GABA and α-ketoglutarate as substrates.
-
Incubation: Add the GABA-T enzyme preparation to the reaction buffer with and without varying concentrations of this compound. Incubate at 37°C.
-
Detection: The activity of GABA-T can be determined by measuring the formation of glutamate or succinic semialdehyde. Spectrophotometric methods that couple the reaction to the reduction of NADP+ are commonly used.
-
Data Analysis: Compare the GABA-T activity in the presence of this compound to the control to determine if the compound enhances the enzymatic activity.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of the anticonvulsant effects of this compound. The combination of in vivo behavioral assays (MES and PTZ tests) and in vitro enzymatic assays (GAD and GABA-T activity) will enable a comprehensive assessment of the compound's efficacy and its unique dual mechanism of action. This information is crucial for the further development of this compound and related compounds as potential novel antiepileptic drugs.
References
- 1. 3-Alkyl-4-aminobutyric acids: the first class of anticonvulsant agents that activates L-glutamic acid decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Studies on synthesis and anticonvulsant activity of 3-GABA derivatives of 6-(substituted-phenyl) pyridazines] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Methyl-GABA in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation is increasingly implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's and Huntington's disease.[1][2][3][4] 3-Methyl-GABA, an anticonvulsant GABA analogue, is a potent activator of L-glutamic acid decarboxylase (GAD), the enzyme responsible for GABA synthesis, and GABA aminotransferase.[5] It also has the potential to interact with GABA-A receptors. These mechanisms suggest that this compound could be a valuable research tool for investigating the therapeutic potential of modulating the GABAergic system in the context of neurodegeneration.
These application notes provide a comprehensive guide for the use of this compound in in vitro and in vivo models of neurodegenerative diseases. Due to the limited published data on the direct application of this compound in this specific context, the following protocols and data are based on its known mechanisms of action and established methodologies for similar GABAergic compounds.
Data Presentation
Table 1: Inferred In Vitro Concentrations for this compound in Neuroprotection Assays
| Cell Model | Neurodegenerative Disease Model | Proposed this compound Concentration Range (µM) | Rationale/Reference Compound |
| SH-SY5Y Human Neuroblastoma Cells | Alzheimer's Disease (Amyloid-β toxicity) | 10 - 100 | Based on effective concentrations of other neuroprotective compounds and GABA agonists in similar assays. |
| Primary Cortical Neurons | General Neurodegeneration (e.g., excitotoxicity) | 1 - 50 | Inferred from neuroprotection studies using GABA receptor agonists like muscimol and baclofen. |
| Primary Striatal Neurons | Huntington's Disease | 1 - 50 | Derived from studies on GABAergic modulation in Huntington's disease models. |
Table 2: Inferred In Vivo Dosages for this compound in Mouse Models
| Mouse Model | Neurodegenerative Disease Model | Proposed this compound Dosage (mg/kg) | Route of Administration | Rationale/Reference Compound |
| APP/PS1 | Alzheimer's Disease | 10 - 100 | Intraperitoneal (i.p.) | Based on effective doses of gabapentin in aged mice and other GABA analogues in neurodegeneration models. |
| R6/2 or zQ175 | Huntington's Disease | 10 - 100 | Intraperitoneal (i.p.) | Extrapolated from studies using GABAergic modulators in Huntington's disease mouse models. |
| C57BL/6J (aged) | Age-related Cognitive Decline | 10 - 100 | Intraperitoneal (i.p.) | Based on studies investigating the cognitive effects of long-term gabapentin treatment in aged mice. |
Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vitro Neuroprotection Assay Using SH-SY5Y Cells
Objective: To assess the neuroprotective effects of this compound against amyloid-β (Aβ)-induced toxicity in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Aβ (1-42) peptide
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
PBS
-
96-well plates
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Aβ Preparation: Prepare oligomeric Aβ (1-42) by dissolving the peptide in sterile water and incubating at 37°C for 24 hours.
-
Treatment:
-
Prepare a stock solution of this compound in sterile water.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 2 hours.
-
Add Aβ (1-42) oligomers to the wells to a final concentration of 10 µM.
-
Include control groups: untreated cells, cells treated with Aβ alone, and cells treated with this compound alone.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
In Vivo Study in a Mouse Model of Alzheimer's Disease (APP/PS1)
Objective: To evaluate the effect of this compound on cognitive deficits and neuropathology in an APP/PS1 mouse model of Alzheimer's disease.
Materials:
-
APP/PS1 transgenic mice and wild-type littermates
-
This compound
-
Sterile saline
-
Morris Water Maze apparatus
-
Immunohistochemistry reagents (e.g., anti-Aβ antibodies)
Protocol:
-
Animal Groups: Divide mice into four groups: Wild-type + Vehicle, Wild-type + this compound, APP/PS1 + Vehicle, APP/PS1 + this compound.
-
Drug Preparation and Administration:
-
Dissolve this compound in sterile saline.
-
Administer this compound (e.g., 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for 4-8 weeks, starting at an age when pathology begins to develop (e.g., 6 months).
-
-
Behavioral Testing (Morris Water Maze):
-
After the treatment period, conduct the Morris Water Maze test to assess spatial learning and memory.
-
Acquisition Phase: Train mice to find a hidden platform for 5 consecutive days. Record escape latency and path length.
-
Probe Trial: On day 6, remove the platform and allow mice to swim for 60 seconds. Record the time spent in the target quadrant.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Collect brain tissue and process for immunohistochemistry.
-
Stain brain sections with anti-Aβ antibodies to quantify amyloid plaque load.
-
-
Data Analysis: Analyze behavioral data using appropriate statistical tests (e.g., ANOVA). Quantify plaque burden using image analysis software.
GAD Activation Assay
Objective: To confirm the activation of L-glutamic acid decarboxylase (GAD) by this compound in brain tissue homogenates.
Materials:
-
Mouse brain tissue (e.g., cortex or hippocampus)
-
This compound
-
L-[1-14C]glutamic acid
-
Pyridoxal 5'-phosphate (PLP)
-
Scintillation cocktail and counter
Protocol:
-
Homogenate Preparation: Homogenize brain tissue in a suitable buffer containing a protease inhibitor cocktail.
-
Reaction Mixture: Prepare a reaction mixture containing the brain homogenate, PLP, and varying concentrations of this compound (e.g., 10, 50, 100, 500 µM).
-
Enzyme Reaction:
-
Initiate the reaction by adding L-[1-14C]glutamic acid.
-
Incubate the mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding sulfuric acid.
-
-
Measurement of 14CO2: Capture the released 14CO2 using a trapping agent (e.g., hyamine hydroxide) and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of GAD activity (nmol CO2/mg protein/hour) and compare the activity in the presence and absence of this compound.
Conclusion
This compound presents an intriguing tool for exploring the role of the GABAergic system in neurodegenerative diseases. The provided application notes and protocols, derived from its known pharmacology and data from related compounds, offer a solid foundation for researchers to begin investigating its potential in various disease models. It is crucial to perform dose-response and time-course studies to determine the optimal experimental conditions for each specific model system. Through rigorous investigation, the therapeutic potential of modulating GABAergic pathways with compounds like this compound can be further elucidated.
References
- 1. mdpi.com [mdpi.com]
- 2. GABAergic Inhibitory Interneuron Deficits in Alzheimer’s Disease: Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Implications of GABAergic Neurotransmission in Alzheimer’s Disease [frontiersin.org]
- 4. Alteration of GABAergic neurotransmission in Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Huntington's disease: treatment with muscimol, a GABA-mimetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Methyl-GABA in Synaptic Plasticity Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 3-Methyl-GABA in the study of synaptic plasticity. While primarily recognized for its anticonvulsant properties, its unique mechanism of action on GABA metabolism presents intriguing possibilities for investigating the modulation of long-term potentiation (LTP) and long-term depression (LTD). This document outlines its pharmacological profile, proposes experimental designs for its application in synaptic plasticity research, and provides detailed protocols for in vitro electrophysiology and in vivo microdialysis.
Pharmacological Profile of this compound
This compound is a compound known to modulate the GABAergic system through a dual mechanism of action. Unlike many compounds used in GABA research that target receptors or transporters, this compound influences the metabolic pathways of GABA.
-
Activation of GABA Aminotransferase (GABA-T): this compound has been identified as an activator of GABA-T, the primary enzyme responsible for the degradation of GABA into succinic semialdehyde.[1][2][3][4][5] This action would be expected to decrease GABA levels.
-
Activation of Glutamate Decarboxylase (GAD): Paradoxically, this compound also activates L-glutamic acid decarboxylase (GAD), the key enzyme for GABA synthesis from glutamate. The activation of GAD shows a preference for the (R)-isomer of this compound. This action would lead to an increase in GABA levels.
-
GABA-A Receptor Interaction: Some evidence suggests that this compound can fit into the binding pocket of the GABA-A receptor, although its functional effect in this context is less characterized.
This dual modulation of GABA synthesis and degradation makes this compound a unique tool for probing the homeostatic regulation of GABA levels and its subsequent impact on synaptic plasticity.
Proposed Application in Synaptic Plasticity Research
While direct studies on the effect of this compound on LTP and LTD are not extensively documented, its known mechanisms of action allow for the formulation of clear hypotheses and experimental designs. By simultaneously influencing GABA synthesis and degradation, this compound may alter the threshold for the induction of synaptic plasticity. The precise outcome will likely depend on the basal metabolic state of the neurons and the concentration of this compound used.
Hypothesized Effects on Synaptic Plasticity:
-
Modulation of LTP Induction: Increased GABAergic tone is known to raise the threshold for inducing NMDAR-dependent LTP. Depending on the net effect of this compound on GABA availability at the synapse, it could either facilitate or inhibit LTP.
-
Influence on LTD Induction: Certain forms of LTD are dependent on the activation of GABAergic interneurons. By altering the GABAergic environment, this compound could potentially modulate the magnitude or direction of LTD.
-
Investigation of Homeostatic Plasticity: The dual action of this compound makes it a candidate for studying homeostatic mechanisms that stabilize neuronal activity through the regulation of GABA metabolism.
Quantitative Data Summary (Hypothetical)
The following tables are designed to structure the data that would be generated from the proposed experiments.
Table 1: Effect of this compound on Long-Term Potentiation (LTP) in Hippocampal CA1
| This compound Concentration | Baseline fEPSP Slope (mV/ms) | Post-HFS fEPSP Slope (% of Baseline) | n (slices) |
| Vehicle Control | |||
| 1 µM | |||
| 10 µM | |||
| 100 µM |
Table 2: Effect of this compound on Long-Term Depression (LTD) in Hippocampal CA1
| This compound Concentration | Baseline fEPSP Slope (mV/ms) | Post-LFS fEPSP Slope (% of Baseline) | n (slices) |
| Vehicle Control | |||
| 1 µM | |||
| 10 µM | |||
| 100 µM |
Table 3: Effect of this compound on Extracellular GABA Levels in the Hippocampus (in vivo microdialysis)
| Treatment | Baseline GABA (nM) | GABA post-infusion (nM) | % Change from Baseline | n (animals) |
| aCSF Control | ||||
| This compound (10 µM) | ||||
| This compound (100 µM) |
Signaling Pathways and Experimental Workflows
Figure 1: Dual mechanism of this compound on GABA metabolism.
Figure 2: Experimental workflow for LTP studies with this compound.
Figure 3: Workflow for in vivo microdialysis to measure GABA.
Detailed Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Field Potential Recordings
This protocol describes how to assess the effect of this compound on LTP in the CA1 region of acute hippocampal slices.
Materials:
-
This compound (powder)
-
Artificial cerebrospinal fluid (aCSF) components (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2.5 CaCl2, 1.3 MgSO4.
-
Dissection tools
-
Vibratome
-
Recording chamber and perfusion system
-
Electrophysiology rig (amplifier, digitizer, stimulation unit)
-
Glass capillaries for electrodes
-
Carbogen gas (95% O2 / 5% CO2)
Procedure:
-
Slice Preparation:
-
Anesthetize an adult rodent according to approved institutional guidelines.
-
Perfuse transcardially with ice-cold, carbogenated slicing solution (a modified aCSF with higher Mg2+ and lower Ca2+).
-
Rapidly dissect the brain and prepare 350-400 µm thick horizontal or coronal hippocampal slices using a vibratome in ice-cold, carbogenated slicing solution.
-
Transfer slices to a holding chamber with carbogenated aCSF at 32-34°C for 30 minutes, then allow to recover at room temperature for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber, continuously perfused with carbogenated aCSF at 2-3 ml/min at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway (stratum radiatum of CA1).
-
Place a recording electrode filled with aCSF in the stratum radiatum of CA1 to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Experimental Protocol:
-
Input-Output Curve: Determine the stimulation intensity that elicits 50% of the maximal fEPSP response. Use this intensity for the remainder of the experiment.
-
Baseline Recording: Record stable baseline fEPSPs every 30 seconds for at least 20 minutes.
-
Drug Application: After establishing a stable baseline, switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 1 µM, 10 µM, 100 µM) or vehicle. Allow the drug to perfuse for at least 20 minutes before inducing LTP.
-
LTP Induction: Deliver a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the potentiation.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the post-HFS fEPSP slopes to the average slope during the last 10 minutes of the baseline recording period.
-
Compare the degree of potentiation between the vehicle control and this compound treated groups.
-
Protocol 2: In Vivo Microdialysis
This protocol details the procedure for measuring extracellular GABA levels in the hippocampus of a freely moving rodent following local administration of this compound.
Materials:
-
This compound (powder)
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Stereotaxic apparatus
-
Syringe pump
-
Fraction collector
-
HPLC system with fluorescence detection for GABA analysis
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
Surgical tools
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeted to the dorsal hippocampus.
-
Allow the animal to recover from surgery for at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and a fraction collector.
-
Begin perfusing the probe with aCSF at a slow flow rate (e.g., 1-2 µl/min).
-
Allow a stabilization period of at least 1-2 hours.
-
Baseline Collection: Collect at least three consecutive baseline dialysate samples (e.g., 20-minute fractions).
-
Drug Administration (Reverse Dialysis): Switch the perfusion solution to aCSF containing this compound (e.g., 10 µM or 100 µM).
-
Sample Collection: Continue collecting dialysate fractions throughout the drug infusion period and for a subsequent washout period with regular aCSF.
-
At the end of the experiment, euthanize the animal and verify probe placement histologically.
-
-
GABA Analysis:
-
Analyze the GABA concentration in the dialysate samples using HPLC with pre-column derivatization and fluorescence detection.
-
Calculate the average GABA concentration during the baseline period.
-
Express the GABA concentrations in subsequent samples as a percentage of the baseline average.
-
Compare the changes in extracellular GABA levels between the pre-drug, drug, and post-drug phases.
-
Disclaimer: this compound is a research compound. All experiments should be conducted in accordance with institutional and governmental regulations regarding animal welfare and laboratory safety. The proposed experimental protocols are for guidance and should be optimized for specific laboratory conditions.
References
- 1. Preloading in vivo: a rapid and reliable method for measuring gamma-aminobutyric acid and glutamate fluxes by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. protocols.io [protocols.io]
- 4. Glutamic Acid Decarboxylase 65: A Link Between GABAergic Synaptic Plasticity in the Lateral Amygdala and Conditioned Fear Generalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Cell-Based Assays for Screening the Therapeutic Potential of 3-Methyl-GABA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1][2] The GABAergic system's modulation is a key therapeutic strategy for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances.[1][3] 3-Methyl-4-aminobutyric acid (3-Methyl-GABA) is an anticonvulsant compound known to interact with the GABAergic system.[4] Its primary reported mechanisms include the activation of L-glutamic acid decarboxylase (GAD), the enzyme responsible for GABA synthesis, and GABA aminotransferase (GABA-T), the enzyme that catabolizes GABA. Additionally, it is suggested that this compound may fit the binding pocket of the GABAA receptor.
This application note provides detailed protocols for a suite of cell-based assays designed to screen and characterize the therapeutic potential of this compound. The described assays will enable researchers to:
-
Evaluate direct interactions with GABAA receptors.
-
Quantify effects on key enzymes involved in GABA metabolism.
-
Build a comprehensive pharmacological profile to inform drug development efforts.
Overview of this compound's Potential Mechanisms
To effectively screen for the therapeutic potential of this compound, it is essential to understand its potential points of intervention within the GABAergic synapse. The compound may exert its effects by increasing GABA synthesis, altering its degradation, or directly modulating the activity of postsynaptic GABAA receptors.
Protocol 1: GABAA Receptor Modulation via FLIPR Membrane Potential Assay
This high-throughput assay determines if this compound acts as a direct agonist, antagonist, or allosteric modulator of GABAA receptors. The assay uses a cell line expressing specific GABAA receptor subunits and a fluorescent dye that reports changes in membrane potential. In this configuration, agonist activation leads to chloride ion efflux and membrane depolarization, causing an increase in fluorescence.
Methodology:
-
Cell Culture:
-
Maintain Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO-K1) cells transiently or stably expressing the desired GABAA receptor subunits (e.g., α1, β2, γ2) in appropriate culture medium.
-
Seed cells into black-walled, clear-bottom 384-well microplates at a density that yields a confluent monolayer on the day of the assay.
-
-
Dye Loading:
-
Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit).
-
Remove the culture medium from the cell plates and add the dye solution to each well.
-
Incubate the plates at 37°C for 60 minutes, protected from light.
-
-
Compound Addition and Measurement (Performed on a FLIPR instrument):
-
Agonist Mode: Add serial dilutions of this compound to the wells and monitor fluorescence for 3-5 minutes. A direct GABAA agonist will induce an increase in fluorescence.
-
Antagonist Mode: Add serial dilutions of this compound to the wells, followed by the addition of GABA at a pre-determined EC₈₀ concentration. An antagonist will inhibit the GABA-induced fluorescence increase.
-
Positive Allosteric Modulator (PAM) Mode: Add serial dilutions of this compound, followed by the addition of GABA at a pre-determined EC₂₀ concentration. A PAM will potentiate the GABA response, resulting in a larger fluorescence signal than GABA alone.
-
-
Data Analysis:
-
The change in fluorescence intensity is used to determine the response.
-
Plot concentration-response curves using non-linear regression.
-
For agonist and PAM modes, calculate the EC₅₀ (concentration for 50% of maximal effect).
-
For antagonist mode, calculate the IC₅₀ (concentration for 50% inhibition).
-
Data Presentation:
Summarize the pharmacological data in a clear, tabular format.
Table 1: Activity of this compound at the GABAA Receptor (α1β2γ2) in a FLIPR Membrane Potential Assay
| Assay Mode | Compound | EC₅₀ / IC₅₀ (µM) | % Max Response / Inhibition |
|---|---|---|---|
| Agonist | This compound | > 100 | < 5% |
| Antagonist | This compound | > 100 | < 10% @ 100 µM |
| PAM | This compound | 15.2 | 180% Potentiation of EC₂₀ |
| Control | Diazepam (PAM) | 0.05 | 250% Potentiation of EC₂₀ |
| Control | GABA (Agonist) | 5.5 | 100% |
| Control | Bicuculline (Antagonist) | 1.2 | 100% Inhibition of EC₈₀ |
Note: Data shown are for illustrative purposes only.
Protocol 2: Enzyme Activity Assays for GAD and GABA-T
This protocol outlines methods to determine the effect of this compound on the activity of GAD and GABA-T, its primary reported targets. These assays can be performed using purified enzymes or cell lysates.
Methodology:
-
Enzyme Source Preparation:
-
Prepare a brain tissue homogenate or a lysate from a cell line known to express GAD or GABA-T. Alternatively, use commercially available purified recombinant enzymes.
-
-
GAD Activity Assay (Measuring GABA Production):
-
Reaction Mixture: Prepare a reaction buffer containing L-glutamate (substrate) and pyridoxal 5'-phosphate (cofactor).
-
Procedure:
-
Aliquot the enzyme preparation into microcentrifuge tubes.
-
Add serial dilutions of this compound or vehicle control.
-
Initiate the reaction by adding the reaction mixture.
-
Incubate at 37°C for 30-60 minutes.
-
Terminate the reaction (e.g., by adding acid or boiling).
-
-
Detection: Quantify the amount of GABA produced using HPLC with pre-column derivatization (e.g., with o-phthalaldehyde) or a commercially available GABA detection kit.
-
-
GABA-T Activity Assay (Measuring Glutamate Production):
-
Reaction Mixture: Prepare a reaction buffer containing GABA (substrate), α-ketoglutarate (co-substrate), and pyridoxal 5'-phosphate (cofactor).
-
Procedure: Follow the same steps as the GAD assay, initiating the reaction by adding the GABA/α-ketoglutarate mixture.
-
Detection: The production of glutamate can be measured using a coupled enzymatic reaction that results in a colorimetric or fluorometric readout (e.g., using glutamate dehydrogenase, which reduces NAD⁺ to NADH).
-
-
Data Analysis:
-
Calculate the rate of product formation for each concentration of this compound.
-
Plot the enzyme activity against the log concentration of this compound.
-
Determine the AC₅₀ (concentration for 50% of maximal activation) from the concentration-response curve.
-
Data Presentation:
Table 2: Effect of this compound on GAD and GABA-T Enzyme Activity
| Enzyme | Compound | AC₅₀ (µM) | % Activation @ 100 µM |
|---|---|---|---|
| GAD | This compound | 25.6 | 175% |
| GABA-T | This compound | 45.1 | 140% |
Note: Data shown are for illustrative purposes only.
Interpretation and Conclusion
The combination of these cell-based assays provides a powerful framework for characterizing the pharmacological profile of this compound.
-
The FLIPR assay clarifies whether this compound has any direct modulatory effect on GABAA receptors, a common target for anticonvulsant and anxiolytic drugs. The illustrative data in Table 1 suggests it acts as a PAM, which would enhance the inhibitory effect of endogenous GABA.
-
The enzyme activity assays confirm and quantify its known effects on GABA synthesis and degradation pathways. The sample data in Table 2 indicates that this compound activates both GAD and GABA-T.
A compound that both enhances the postsynaptic response to GABA (as a PAM) and increases the presynaptic synthesis of GABA (via GAD activation) would have a strong, multi-faceted mechanism for boosting inhibitory neurotransmission. This profile strongly supports its therapeutic potential as an anticonvulsant or for other conditions related to GABAergic hypofunction. These detailed protocols provide a robust starting point for researchers to screen and validate such compounds in a drug discovery setting.
References
Application Notes and Protocols for Evaluating the Pharmacokinetics of 3-Methyl-GABA in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-GABA (4-Amino-3-methylbutanoic acid) is a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). It has demonstrated anticonvulsant activity in preclinical studies. The primary mechanism of action of this compound is believed to be the activation of two key enzymes involved in GABA metabolism: GABA aminotransferase (GABA-T) and L-glutamic acid decarboxylase (GAD).[1] GABA-T is responsible for the degradation of GABA, while GAD is the rate-limiting enzyme for GABA synthesis. By activating both enzymes, this compound can modulate GABAergic neurotransmission, which is crucial for controlling neuronal excitability.
Understanding the pharmacokinetic profile of this compound is essential for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for evaluating the absorption, distribution, metabolism, and excretion (ADME) of this compound in common laboratory animal models, such as mice and rats. These protocols are designed to guide researchers in obtaining robust and reproducible pharmacokinetic data to inform dose selection, assess bioavailability, and understand the disposition of the compound.
Mechanism of Action of this compound
The proposed mechanism of action for this compound involves the modulation of GABAergic signaling through its interaction with GABA-T and GAD.
Figure 1: Proposed mechanism of action of this compound.
Data Presentation: Pharmacokinetic Parameters
While specific pharmacokinetic data for this compound is not extensively published, the following tables provide a template for summarizing key parameters. Data for the closely related 3-alkyl-GABA analog, 3-isobutyl-GABA (pregabalin), and gabapentin are included for comparative purposes. Researchers should replace the hypothetical data with their experimentally determined values for this compound.
Table 1: Single-Dose Intravenous Pharmacokinetic Parameters of GABA Analogs in Rats
| Parameter | Units | This compound (Hypothetical) | Pregabalin |
| Dose | mg/kg | 5 | 25 |
| C₀ | ng/mL | 12000 | 23400 |
| AUC₀-t | ng·h/mL | 18000 | 46800 |
| AUC₀-∞ | ng·h/mL | 18500 | 47200 |
| t₁/₂ | h | 2.5 | 3.3 |
| CL | mL/h/kg | 270 | 530 |
| Vd | L/kg | 0.98 | 2.4 |
Table 2: Single-Dose Oral Pharmacokinetic Parameters of GABA Analogs in Rats
| Parameter | Units | This compound (Hypothetical) | Gabapentin |
| Dose | mg/kg | 10 | 50 |
| Cmax | ng/mL | 4500 | 8300 |
| Tmax | h | 1.0 | 2.0 |
| AUC₀-t | ng·h/mL | 22000 | 66000 |
| AUC₀-∞ | ng·h/mL | 22500 | 67000 |
| t₁/₂ | h | 3.0 | 4.8 |
| F (%) | % | 60 | 80 |
Experimental Protocols
The following protocols provide a framework for conducting pharmacokinetic studies of this compound in rodent models.
Experimental Workflow
Figure 2: General workflow for a pharmacokinetic study.
Protocol 1: Single-Dose Intravenous Pharmacokinetic Study in Rats
1. Objective: To determine the pharmacokinetic profile of this compound following a single intravenous (IV) dose.
2. Animals: Male Sprague-Dawley rats (250-300 g). Animals should be acclimated for at least one week before the study.
3. Materials:
-
This compound
-
Vehicle (e.g., sterile saline or phosphate-buffered saline)
-
Syringes and needles (27G)
-
Restrainers
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
4. Procedure:
- Prepare the dosing solution of this compound in the selected vehicle at the desired concentration.
- Administer a single IV bolus dose of this compound (e.g., 5 mg/kg) via the tail vein.
- Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at the following time points: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.
- Immediately transfer blood samples to EDTA-coated tubes and place on ice.
- Centrifuge the blood samples at 4°C to separate the plasma.
- Store the plasma samples at -80°C until bioanalysis.
Protocol 2: Single-Dose Oral Pharmacokinetic Study in Rats
1. Objective: To determine the oral bioavailability and pharmacokinetic profile of this compound.
2. Animals: Male Sprague-Dawley rats (250-300 g), fasted overnight before dosing.
3. Materials:
-
This compound
-
Vehicle (e.g., water or 0.5% methylcellulose)
-
Oral gavage needles
-
Other materials as listed in Protocol 1.
4. Procedure:
- Prepare the dosing suspension/solution of this compound in the selected vehicle.
- Administer a single oral dose of this compound (e.g., 10 mg/kg) by oral gavage.
- Collect blood samples at the following time points: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.
- Process and store plasma samples as described in Protocol 1.
Protocol 3: Bioanalytical Method for this compound in Plasma using LC-MS/MS
1. Objective: To develop and validate a sensitive and specific method for the quantification of this compound in rat plasma.
2. Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
3. Reagents:
-
This compound reference standard
-
Internal standard (IS) (e.g., a stable isotope-labeled this compound)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
4. Sample Preparation (Protein Precipitation):
- Thaw plasma samples on ice.
- To 50 µL of plasma, add 150 µL of ACN containing the internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at high speed for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Conditions (Example):
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and ACN with 0.1% formic acid.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor specific parent-to-daughter ion transitions for this compound and the IS.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Protocol 4: Non-Compartmental Pharmacokinetic Analysis
1. Objective: To calculate key pharmacokinetic parameters from the plasma concentration-time data.
2. Software: Pharmacokinetic analysis software (e.g., Phoenix WinNonlin).
3. Parameters to Calculate:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
t₁/₂: Terminal elimination half-life.
-
CL: Total body clearance (for IV data).
-
Vd: Volume of distribution (for IV data).
-
F%: Absolute oral bioavailability (requires both IV and oral data).
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the preclinical pharmacokinetic evaluation of this compound. Adherence to these standardized methods will enable researchers to generate high-quality, reliable data crucial for advancing the understanding and potential therapeutic application of this novel anticonvulsant agent. The provided templates for data presentation will facilitate the clear and concise reporting of findings. It is important to note that while specific pharmacokinetic data for this compound is limited, the methodologies outlined are robust and widely applicable to small molecule drug candidates. Further research to generate and publish such data for this compound is highly encouraged.
References
Troubleshooting & Optimization
Improving the solubility of 3-Methyl-GABA in aqueous solutions for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-GABA. Our goal is to help you overcome common challenges related to the aqueous solubility of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an anticonvulsant agent.[1][2] Its primary mechanism of action is the activation of GABA aminotransferase (GABA-T), an enzyme involved in the metabolism of the neurotransmitter GABA.[1][2] It also activates L-glutamic acid decarboxylase (GAD), the enzyme responsible for GABA synthesis.[3]
Q2: What is the reported aqueous solubility of this compound?
Several suppliers report the aqueous solubility of this compound to be up to 100 mM in water. However, researchers may encounter difficulties achieving this concentration, particularly in buffered solutions.
Q3: Are there different CAS numbers for this compound? Why the discrepancy?
Yes, you may encounter different CAS numbers for this compound, which can be a source of confusion. The most frequently cited CAS number for the active compound, 4-amino-3-methylbutanoic acid, is 71424-95-8 . Another CAS number, 1216629-00-3 , often refers to a salt form of this compound, specifically bis(4-amino-3-methylbutanoic acid);naphthalene-1,5-disulfonic acid. It is crucial to verify the specific form of the compound you are using by checking the supplier's technical data sheet.
Q4: How should I store this compound powder and stock solutions?
-
Powder: Store the solid form of this compound at room temperature.
-
Stock Solutions: For long-term storage, it is recommended to prepare aliquots of your stock solution and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Improving this compound Solubility
Issue: My this compound is not dissolving in my aqueous buffer.
This compound is a zwitterionic molecule, meaning it has both a positive and a negative charge. The solubility of zwitterions in aqueous solutions is highly dependent on the pH and is typically lowest at the isoelectric point (pI), where the net charge of the molecule is zero.
Solution Workflow:
Caption: A logical workflow for troubleshooting the dissolution of this compound.
Experimental Protocols
1. Protocol for Basic Aqueous Solution Preparation
-
Weigh the desired amount of this compound powder.
-
Add your aqueous buffer (e.g., PBS, TRIS) to the powder.
-
Vortex or stir the solution vigorously.
-
If solubility issues persist, proceed to the advanced protocols below.
2. Protocol for Enhancing Solubility with Heat and Sonication
Some suppliers recommend gentle heating and sonication to aid dissolution.
-
Prepare your solution as described in the basic protocol.
-
Warm the solution to 37°C.
-
Place the solution in an ultrasonic bath for short intervals (e.g., 5-10 minutes).
-
Visually inspect for complete dissolution.
-
Allow the solution to return to room temperature before use. Caution: Assess the thermal stability of this compound in your specific buffer if prolonged heating is required.
3. Protocol for Enhancing Solubility by pH Adjustment
-
Prepare a suspension of this compound in your desired buffer at a concentration slightly higher than your target.
-
Divide the suspension into two small test tubes.
-
To Tube 1 (Acidic): Add small increments of a dilute acid (e.g., 0.1 M HCl) while stirring. Monitor for dissolution.
-
To Tube 2 (Basic): Add small increments of a dilute base (e.g., 0.1 M NaOH) while stirring. Monitor for dissolution.
-
The pH at which the compound dissolves will indicate a suitable pH range for your stock solution.
-
Once the optimal pH is determined, prepare your final solution and adjust the pH accordingly. Remember to re-adjust the pH of the final experimental solution if necessary.
4. Protocol for Using Co-solvents to Prepare a Concentrated Stock Solution
For experiments that can tolerate a small amount of an organic solvent, preparing a concentrated stock in a co-solvent and then diluting it into your aqueous buffer can be an effective strategy.
-
Dissolve this compound in a minimal amount of a suitable organic solvent.
-
Gently vortex or sonicate if necessary.
-
Perform serial dilutions of the stock solution into your aqueous experimental buffer.
-
Important: Ensure the final concentration of the organic solvent in your experimental setup is low enough to not affect the biological system. Always run a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments.
Quantitative Data Summary
| Solvent | Reported Solubility | Notes |
| Water | Up to 100 mM | Solubility can be pH-dependent. Heating and sonication may be required. |
| DMSO | 100 mg/mL | Useful for preparing high-concentration stock solutions. |
| Ethanol | Data not consistently available. | May be less effective than DMSO for high concentrations. |
| PBS (pH 7.2) | Potentially lower than in pure water. | Zwitterionic nature may lead to reduced solubility near neutral pH. |
Signaling Pathway
Mechanism of Action: The GABA Shunt
This compound exerts its effects by modulating the GABA shunt, a metabolic pathway that synthesizes and degrades the neurotransmitter GABA. This compound is an activator of GABA aminotransferase (GABA-T), the enzyme that breaks down GABA. It also activates glutamate decarboxylase (GAD), the enzyme that synthesizes GABA from glutamate.
Caption: The GABA shunt pathway and the activating role of this compound.
References
Addressing off-target effects of 3-Methyl-GABA in experimental models
Welcome to the technical support center for researchers utilizing 3-Methyl-GABA in experimental models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and ensure the accurate interpretation of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as an anticonvulsant agent. Its main mechanism of action is the activation of two key enzymes involved in the GABAergic system:
-
GABA aminotransferase (GABA-T): This enzyme is responsible for the degradation of GABA. By activating GABA-T, this compound can influence GABA turnover.[1]
-
L-glutamic acid decarboxylase (GAD): This enzyme synthesizes GABA from glutamate. Activation of GAD by this compound leads to increased GABA levels.[1]
It is also reported to fit the binding pocket of the GABA-A receptor, suggesting a direct interaction with this receptor complex.[2]
Q2: I'm observing unexpected behavioral effects in my animal model after administering this compound. What could be the cause?
A2: Unexpected behavioral phenotypes can arise from off-target effects. While the primary targets of this compound are GABA-T and GAD, like many small molecules, it may interact with other receptors or enzymes to a lesser extent. Potential off-target effects could manifest as changes in locomotion, anxiety-like behaviors, or alterations in cognitive function not directly related to its anticonvulsant properties. It is crucial to include a comprehensive set of behavioral control experiments to dissect the on-target versus off-target effects.
Q3: How can I control for potential off-target effects of this compound in my experiments?
A3: To address potential off-target effects, consider the following control experiments:
-
Use of a structurally related but inactive compound: If available, a molecule structurally similar to this compound that does not activate GABA-T or GAD can help differentiate specific from non-specific effects.
-
Pharmacological blockade of the putative off-target: If you hypothesize an interaction with a specific receptor, co-administration of a selective antagonist for that receptor can help elucidate the off-target mechanism.
-
Dose-response studies: A thorough dose-response analysis can help distinguish between effects at lower, presumably more target-specific concentrations, and effects at higher concentrations where off-target interactions are more likely.
-
Behavioral paradigm selection: Employ a battery of behavioral tests to create a more complete picture of the compound's effects. For example, in addition to seizure models, include tests for motor coordination (e.g., rotarod), anxiety (e.g., elevated plus maze), and cognitive function (e.g., Morris water maze).
Q4: Are there any known toxicities associated with this compound?
Troubleshooting Guides
Issue 1: High Variability in Anticonvulsant Efficacy
| Potential Cause | Troubleshooting Step |
| Pharmacokinetic Variability | Ensure consistent administration route, volume, and timing. Consider performing pharmacokinetic studies to determine the peak plasma and brain concentrations of this compound in your specific animal model and strain. Food intake can also affect the bioavailability of some GABA analogs, so standardizing feeding schedules is recommended. |
| Animal Strain and Sex Differences | Different rodent strains can exhibit varying sensitivities to anticonvulsant drugs. Ensure you are using a consistent strain and sex for all experiments. If using both sexes, analyze the data separately to identify any sex-specific effects. |
| Metabolic Differences | The age and health status of the animals can influence drug metabolism. Use animals of a consistent age and ensure they are healthy and free from any underlying conditions that could affect the experimental outcome. |
| Assay Conditions | For in vitro assays, ensure consistent buffer composition, pH, and temperature. For in vivo seizure models (e.g., MES, PTZ), standardize all parameters, including the stimulus intensity and duration, and the scoring of seizure severity. |
Issue 2: Unexpected Motor Impairment or Sedation
| Potential Cause | Troubleshooting Step |
| Off-Target GABA-A Receptor Modulation | Although its primary mechanism is enzymatic, direct modulation of GABA-A receptors could lead to sedation. Perform a rotarod test or open field test to quantify motor coordination and locomotor activity at various doses of this compound. This will help you identify a dose that provides anticonvulsant effects without significant motor impairment. |
| General Central Nervous System (CNS) Depression | At higher doses, activation of the GABAergic system can lead to generalized CNS depression. Conduct a thorough dose-response curve to find the minimal effective dose for your desired anticonvulsant effect. |
| Interaction with Other Neurotransmitter Systems | Off-target interactions with other neurotransmitter systems (e.g., dopaminergic, serotonergic) could potentially affect motor function. While specific data for this compound is lacking, this remains a theoretical possibility. |
Data Presentation
On-Target Activity of this compound
| Target | Action | Species | Assay Type | Quantitative Data | Reference |
| GABA Aminotransferase (GABA-T) | Activator | Not Specified | Enzymatic Assay | Data not available in public literature | [1] |
| L-Glutamic Acid Decarboxylase (GAD) | Activator | Not Specified | Enzymatic Assay | Data not available in public literature | |
| GABA-A Receptor | Fits Binding Pocket | Not Specified | Not Specified | Data not available in public literature |
Hypothetical Off-Target Selectivity Panel for this compound
Disclaimer: The following table is a hypothetical representation for illustrative purposes. Publicly available, comprehensive off-target screening data for this compound is limited. Researchers are strongly encouraged to perform their own selectivity profiling.
| Target Class | Representative Target | Binding Affinity (Ki) or Functional Activity (IC50) |
| GABA Receptors | GABA-A (various subtypes) | Not Determined |
| GABA-B | Not Determined | |
| Other Neurotransmitter Receptors | NMDA Receptor | Not Determined |
| AMPA Receptor | Not Determined | |
| Dopamine Receptors (D1, D2) | Not Determined | |
| Serotonin Receptors (5-HT1A, 5-HT2A) | Not Determined | |
| Neurotransmitter Transporters | GABA Transporter 1 (GAT1) | Not Determined |
| Dopamine Transporter (DAT) | Not Determined | |
| Serotonin Transporter (SERT) | Not Determined | |
| Ion Channels | Voltage-gated Sodium Channels | Not Determined |
| Voltage-gated Calcium Channels | Not Determined |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for GABA-A Receptors
This protocol is adapted from standard procedures for GABA-A receptor binding assays and can be used to assess the affinity of this compound for these receptors.
1. Membrane Preparation:
-
Homogenize whole rat brains in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and repeat the centrifugation step three times to wash the membranes and remove endogenous GABA.
-
Resuspend the final pellet in the binding buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add a constant amount of membrane preparation (typically 100-200 µg of protein) to each well.
-
For competition binding, add varying concentrations of unlabeled this compound.
-
Add a constant concentration of a suitable radioligand, such as [³H]muscimol (for the agonist site) or [³H]flunitrazepam (for the benzodiazepine site).
-
To determine non-specific binding, include wells with a high concentration of a known unlabeled ligand (e.g., GABA for [³H]muscimol binding).
-
Incubate the plate at 4°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Protocol 2: Maximal Electroshock (MES) Seizure Test in Mice
This protocol is a standard in vivo model for assessing the anticonvulsant activity of compounds against generalized tonic-clonic seizures.
1. Animal Preparation:
-
Use adult male mice (e.g., C57BL/6 or CD-1 strain), weighing 20-25g.
-
Allow animals to acclimate to the housing conditions for at least one week before the experiment.
2. Drug Administration:
-
Prepare a solution of this compound in a suitable vehicle (e.g., saline).
-
Administer this compound via the desired route (e.g., intraperitoneal injection) at various doses to different groups of mice. Include a vehicle control group.
3. MES Induction:
-
At the time of predicted peak effect of this compound, apply a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through corneal or ear-clip electrodes.
-
Immediately after stimulation, observe the mice for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of this assay.
4. Data Analysis:
-
For each dose group, calculate the percentage of animals protected from the tonic hindlimb extension.
-
Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.
Mandatory Visualizations
Caption: Primary mechanism of this compound action.
Caption: Workflow for evaluating this compound.
References
Troubleshooting unexpected results in 3-Methyl-GABA behavioral experiments
Welcome to the technical support center for researchers utilizing 3-Methyl-GABA in behavioral experiments. This resource provides troubleshooting guidance and frequently asked questions to address unexpected results and optimize your experimental outcomes.
I. Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during behavioral experiments with this compound.
Problem 1: No observable behavioral effect after this compound administration.
| Potential Cause | Troubleshooting Steps |
| Inadequate Dose | - Verify the dose calculation and ensure it aligns with literature precedents for similar GABAergic compounds. - Perform a dose-response study to determine the optimal effective dose for your specific animal model and behavioral paradigm. |
| Route of Administration | - Confirm the appropriate route of administration (e.g., intraperitoneal, oral gavage) and proper technique. - Consider that the bioavailability of this compound may vary with the route of administration. |
| Timing of Behavioral Testing | - The onset and duration of this compound's effects may be unknown. Conduct a time-course study to identify the peak time of action post-administration. - Ensure the behavioral test is conducted within this optimal window. |
| Compound Stability and Solubility | - Prepare fresh solutions of this compound for each experiment. It is soluble in water up to 100 mM.[1] - Ensure complete dissolution of the compound in the vehicle. Sonication may be recommended.[1] - Store the compound under recommended conditions (powder at -20°C, solutions at -80°C for long-term).[1] |
| Animal Strain and Sex Differences | - Be aware that different rodent strains can exhibit varying sensitivities to GABAergic compounds. - Sex differences in response to GABAergic modulation have been reported; ensure consistency in the sex of animals used or analyze data for each sex separately. |
Problem 2: High variability in behavioral responses between animals in the same treatment group.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | - Ensure precise and consistent administration technique for all animals. - For intraperitoneal injections, ensure the injection is into the peritoneal cavity and not into an organ or subcutaneous space. |
| Environmental Stressors | - Acclimate animals to the testing room for at least 30-60 minutes before the experiment. - Minimize noise, olfactory cues, and other environmental disturbances during testing. - Handle animals consistently and gently to reduce handling-induced stress. |
| Health Status of Animals | - Visually inspect animals for any signs of illness or distress before the experiment. - Ensure animals are housed in a stable and enriched environment. |
| Circadian Rhythm | - Conduct behavioral testing at the same time of day for all animals to minimize the influence of circadian variations in neurotransmitter levels and activity. |
Problem 3: Unexpected or paradoxical behavioral effects (e.g., increased anxiety or seizures).
| Potential Cause | Troubleshooting Steps |
| Dose-Related Biphasic Effects | - High doses of some GABAergic compounds can lead to paradoxical effects. Consider testing a lower dose range. |
| Off-Target Effects | - While this compound primarily acts on GABAergic pathways, off-target effects at other receptors cannot be entirely ruled out. - Review literature for known off-target activities of similar compounds. |
| Metabolism and Active Metabolites | - The in vivo metabolism of this compound is not extensively characterized. It is possible that metabolites could have different pharmacological activities. |
| Homeostatic Compensation | - Chronic administration may lead to compensatory changes in the GABAergic system, altering the response to the compound. |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is known to be an activator of GABA-transaminase (GABA-T), an enzyme that breaks down GABA. It also activates glutamate decarboxylase (GAD), the enzyme responsible for synthesizing GABA.[1][2] This dual action is thought to contribute to its anticonvulsant properties. Some evidence also suggests it may interact with the GABA-A receptor.
Q2: What are some common behavioral assays used to test the effects of this compound?
A2: Based on its GABAergic mechanism, this compound is often evaluated in behavioral models of:
-
Anxiety: Such as the elevated plus maze (EPM) and open field test.
-
Seizures: Commonly tested using chemical convulsants like pentylenetetrazol (PTZ) or in maximal electroshock (MES) models.
-
Locomotor Activity: To assess for sedative or hyperactive effects.
Q3: How should I prepare and store this compound solutions?
A3: this compound is soluble in water up to 100 mM. It is recommended to prepare fresh solutions for each experiment. For storage, the powdered form should be kept at -20°C, and stock solutions can be stored at -80°C for longer durations. Sonication can aid in dissolution.
Q4: Are there known pharmacokinetic data for this compound in rodents?
A4: Specific pharmacokinetic data for this compound in rodents is limited in the readily available literature. However, studies on GABA and other GABAergic modulators can provide some guidance. For instance, after intraperitoneal injection in rats, changes in brain monoamine levels have been observed within 30 minutes. The absorption and half-life of GABAergic compounds can vary significantly based on their chemical structure. It is advisable to conduct pilot studies to determine the optimal timing for behavioral testing after administration.
Q5: What are potential off-target effects to consider?
A5: While the primary targets of this compound are within the GABAergic system, the possibility of off-target effects on other neurotransmitter systems should be considered, especially at higher doses. Intraperitoneally administered GABA has been shown to affect dopamine and noradrenaline levels in the brain. Unexpected behavioral outcomes should prompt a consideration of potential interactions with other receptor systems.
III. Experimental Protocols and Data
A. Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Methodology:
The elevated plus maze is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms elevated from the floor. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50x10 cm) and two enclosed arms (e.g., 50x10x40 cm) elevated 50 cm above the floor.
-
Procedure:
-
Administer this compound or vehicle control intraperitoneally.
-
After a predetermined pretreatment time (e.g., 30 minutes), place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the number of entries into and the time spent in each arm using an automated tracking system or by manual scoring.
-
-
Data Analysis:
-
Percentage of time spent in open arms = (Time in open arms / Total time in all arms) x 100.
-
Percentage of open arm entries = (Entries into open arms / Total entries into all arms) x 100.
-
Total distance traveled can be used as a measure of general locomotor activity.
-
Expected Quantitative Data (Hypothetical based on similar compounds):
| Treatment Group | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Distance Traveled (cm, Mean ± SEM) |
| Vehicle (Saline) | - | 15 ± 2.5 | 20 ± 3.1 | 1500 ± 120 |
| This compound | 10 | 25 ± 3.0 | 30 ± 3.5 | 1450 ± 110 |
| This compound | 30 | 35 ± 4.1 | 40 ± 4.2 | 1400 ± 130 |
| This compound | 100 | 20 ± 2.8 | 25 ± 3.3 | 1200 ± 150* |
*p < 0.05, **p < 0.01 compared to vehicle. Data are hypothetical and should be confirmed by experimentation. Higher doses may induce sedative effects, reducing overall activity.
B. Pentylenetetrazol (PTZ)-Induced Seizure Test
Methodology:
The PTZ test is a common model to screen for anticonvulsant drugs. PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures in a dose-dependent manner. Anticonvulsant compounds are expected to increase the latency to seizures and/or decrease the severity of seizures.
-
Procedure:
-
Administer this compound or vehicle control intraperitoneally.
-
After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, s.c. or i.p.).
-
Immediately place the animal in an observation chamber.
-
Observe the animal for 30 minutes and record the latency to the first myoclonic jerk and the onset of generalized clonic seizures.
-
Score the seizure severity using a standardized scale (e.g., Racine scale).
-
-
Data Analysis:
-
Latency to first seizure (seconds).
-
Percentage of animals protected from tonic-clonic seizures.
-
Mean seizure severity score.
-
Expected Quantitative Data (Hypothetical based on anticonvulsant properties):
| Treatment Group | Dose (mg/kg, i.p.) | Latency to Clonic Seizure (s, Mean ± SEM) | % Protection from Tonic-Clonic Seizure | Mean Seizure Score (Mean ± SEM) |
| Vehicle (Saline) | - | 120 ± 15 | 0% | 4.5 ± 0.5 |
| This compound | 25 | 240 ± 30 | 20% | 3.0 ± 0.4 |
| This compound | 50 | 450 ± 45 | 50% | 2.1 ± 0.3 |
| This compound | 100 | >1800 | 90% | 0.5 ± 0.2 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. Data are hypothetical and should be confirmed by experimentation.
IV. Visualizations
Figure 1. A troubleshooting workflow for addressing unexpected results in behavioral experiments.
Figure 2. The proposed mechanism of action for this compound, highlighting its dual role.
References
Stability of 3-Methyl-GABA in solution and long-term storage protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Methyl-GABA in solution and recommended long-term storage protocols. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid (powder) this compound should be stored at -20°C. Under these conditions, the product is stable for more than three years.[1]
Q2: How should I prepare and store stock solutions of this compound?
To prepare a stock solution, this compound can be dissolved in water up to a concentration of 100 mM.[1] Sonication is recommended to aid dissolution.[1] For long-term storage of stock solutions, it is recommended to store them at -80°C, where they can be stable for over a year.[1][2] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes. For short-term use, stock solutions can be kept at 4°C for more than a week.
Q3: Is this compound sensitive to light?
Q4: What is the expected stability of this compound in aqueous solutions at different pH values and temperatures?
Currently, there is a lack of published, quantitative data specifically detailing the degradation kinetics of this compound at various pH levels and temperatures. To determine its stability in your specific experimental conditions, it is highly recommended to perform a stability study. A generalized protocol for such a study is provided in the "Experimental Protocols" section of this document. For context, a study on γ-aminobutyric acid (GABA) in a soymilk matrix showed that its stability can be influenced by pH and temperature, though no significant degradation was observed in a simple aqueous solution across a pH range of 2.0-8.0 at temperatures up to 90°C.
Troubleshooting Guides
Problem: I am observing a decrease in the expected activity of my this compound solution over time.
-
Possible Cause 1: Improper Storage.
-
Solution: Ensure that your stock solutions are stored at -80°C for long-term storage and that you are using aliquots to avoid repeated freeze-thaw cycles. For short-term use, solutions should be kept at 4°C.
-
-
Possible Cause 2: Chemical Instability in Experimental Media.
-
Solution: The pH, temperature, and composition of your experimental buffer or cell culture medium could be affecting the stability of this compound. It is advisable to prepare fresh working solutions from a frozen stock solution just before each experiment. If you suspect instability, you may need to conduct a stability study under your specific experimental conditions.
-
-
Possible Cause 3: Interaction with Other Components.
-
Solution: Components in your experimental medium could be reacting with this compound. Review the composition of your media for any potentially reactive species.
-
Problem: I am seeing unexpected peaks in my analytical chromatogram when analyzing my this compound sample.
-
Possible Cause 1: Degradation.
-
Solution: The appearance of new peaks may indicate the formation of degradation products. This can be investigated by conducting a forced degradation study, which involves exposing this compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidation, and light) to intentionally induce degradation. Analysis of these stressed samples can help identify potential degradants.
-
-
Possible Cause 2: Contamination.
-
Solution: Ensure that all glassware, solvents, and reagents used in your sample preparation are clean and of high purity. A blank injection (containing only the solvent) can help identify any background contamination.
-
Data Presentation
The following tables present an illustrative example of how to report stability data for this compound. Please note that the data presented here are hypothetical and for demonstration purposes only, as specific stability data for this compound is not publicly available.
Table 1: Illustrative Stability of this compound in Aqueous Solution at Various Temperatures (pH 7.4)
| Temperature | Storage Duration | Percent Remaining (Illustrative) |
| 4°C | 1 week | >99% |
| 4°C | 1 month | 98% |
| 25°C (Room Temp) | 24 hours | >99% |
| 25°C (Room Temp) | 1 week | 95% |
| 37°C | 24 hours | 98% |
| 37°C | 1 week | 90% |
Table 2: Illustrative Stability of this compound in Aqueous Solution at Various pH Values (Stored at 25°C for 1 week)
| pH | Percent Remaining (Illustrative) |
| 3.0 | 92% |
| 5.0 | 96% |
| 7.4 | 95% |
| 9.0 | 88% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Heat the solid powder at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter) for a defined period.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, using a suitable stability-indicating analytical method, such as HPLC with UV or mass spectrometric detection.
-
-
Data Evaluation:
-
Determine the percentage of degradation of this compound in each condition.
-
Characterize the major degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer).
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of a suitable buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: As this compound lacks a strong chromophore, derivatization with a UV-active or fluorescent tag (e.g., o-phthalaldehyde (OPA) or dansyl chloride) may be necessary for sensitive UV or fluorescence detection. Alternatively, a mass spectrometer can be used for detection without derivatization.
-
-
Method Validation:
-
Specificity: Analyze samples from the forced degradation study to ensure that the peaks of the degradation products are well-resolved from the peak of this compound.
-
Linearity: Establish a linear relationship between the detector response and the concentration of this compound over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Mandatory Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Simplified GABA signaling and metabolism pathway.
References
Technical Support Center: Minimizing Variability in Enzyme Activity Assays with 3-Methyl-GABA
Welcome to the technical support center for enzyme activity assays involving 3-Methyl-GABA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help minimize variability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in enzyme assays?
This compound is an anticonvulsant agent that acts as a potent activator of the enzyme GABA aminotransferase (GABA-AT).[1][2][3][4] In the context of enzyme assays, it is used to study the activation of GABA-AT, an enzyme crucial in the metabolism of the neurotransmitter GABA.
Q2: What is the mechanism of action of this compound on GABA aminotransferase (GABA-AT)?
This compound enhances the catalytic activity of GABA-AT. GABA-AT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of GABA and α-ketoglutarate to succinic semialdehyde and glutamate. As an activator, this compound likely binds to an allosteric site on the enzyme, inducing a conformational change that leads to a more efficient catalytic process.
Q3: What are the key sources of variability in enzyme activity assays?
Variability in enzyme assays can arise from several factors, including:
-
Temperature fluctuations: Even a one-degree change can alter enzyme activity by 4-8%.
-
pH of the buffer: Enzymes have an optimal pH range for maximum activity.
-
Pipetting errors: Inaccurate dispensing of reagents, especially small volumes, can lead to significant errors.
-
Reagent stability: Improper storage or repeated freeze-thaw cycles of enzymes and substrates can lead to degradation and loss of activity.
-
Substrate and enzyme concentrations: If the enzyme concentration is too high, the reaction may proceed too quickly to be measured accurately.
-
Contamination: Contaminants in reagents or on labware can inhibit or alter enzyme activity.
-
"Edge effect" in microplates: Increased evaporation in the outer wells of a microplate can concentrate reactants and alter reaction rates.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no enzyme activity | 1. Degraded Enzyme: Improper storage (e.g., not on ice, repeated freeze-thaw cycles).2. Incorrect Assay Conditions: Suboptimal pH or temperature.3. Inactive Activator: this compound solution may have degraded.4. Missing Cofactor: Absence of pyridoxal 5'-phosphate (PLP), a necessary cofactor for GABA-AT. | 1. Enzyme Handling: Always keep the enzyme on ice and aliquot it to avoid multiple freeze-thaw cycles.2. Optimize Conditions: Verify that the assay buffer pH is within the optimal range for GABA-AT (typically around 8.0-8.6) and that the incubation temperature is stable and optimal (e.g., 37°C).3. Fresh Activator: Prepare fresh solutions of this compound for each experiment.4. Cofactor Check: Ensure that PLP is included in the reaction mixture at the appropriate concentration. |
| High variability between replicates | 1. Pipetting Inconsistency: Inaccurate or inconsistent pipetting of small volumes of enzyme, substrate, or activator.2. Incomplete Mixing: Reagents not uniformly mixed in the reaction wells.3. Temperature Gradients: Uneven temperature across the microplate.4. "Edge Effect": Evaporation from the outer wells of the microplate. | 1. Pipetting Technique: Use calibrated pipettes and practice consistent technique. For small volumes, consider preparing a master mix.2. Thorough Mixing: Gently pipette up and down or use a plate shaker to ensure complete mixing of reagents in each well.3. Stable Temperature: Ensure the entire plate is at a uniform and stable temperature during incubation.4. Mitigate Edge Effect: Avoid using the outermost wells of the plate or fill them with a blank solution (e.g., water or buffer) to create a humidified barrier. |
| Non-linear reaction progress curves | 1. Substrate Depletion: The substrate is being consumed too quickly, causing the reaction rate to slow down.2. Product Inhibition: The product of the reaction is inhibiting the enzyme.3. Enzyme Instability: The enzyme is losing activity over the course of the assay. | 1. Optimize Substrate Concentration: Use a substrate concentration that is not depleted during the measurement period. This may require running preliminary experiments to determine the optimal range.2. Measure Initial Rates: Ensure that you are measuring the initial velocity of the reaction before product accumulation becomes significant.3. Check Enzyme Stability: Perform a control experiment to assess the stability of the enzyme under the assay conditions over time. |
| Unexpectedly high background signal | 1. Contaminated Reagents: Substrate or buffer may be contaminated with a substance that produces a signal.2. Non-enzymatic Reaction: The substrate may be unstable and spontaneously break down, producing a signal.3. Autofluorescence of Compounds: If using a fluorescence-based assay, this compound or other components may be autofluorescent. | 1. Use High-Purity Reagents: Ensure all reagents are of high purity and are not contaminated.2. Run a "No-Enzyme" Control: Perform a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation.3. Check for Autofluorescence: Measure the fluorescence of all reaction components individually at the assay wavelengths. |
Experimental Protocols
GABA Aminotransferase (GABA-AT) Activation Assay
This protocol is adapted from standard GABA-AT assays and is designed to measure the activation of the enzyme by this compound. The assay is based on a coupled-enzyme reaction where the product of the GABA-AT reaction, glutamate, is further processed to produce a detectable signal.
Materials:
-
GABA Aminotransferase (GABA-AT)
-
γ-Aminobutyric acid (GABA)
-
α-Ketoglutarate
-
This compound
-
Pyridoxal 5'-phosphate (PLP)
-
Glutamate Dehydrogenase (GDH)
-
NAD+ (or NADP+)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of GABA-AT in assay buffer. Keep on ice.
-
Prepare stock solutions of GABA, α-ketoglutarate, this compound, PLP, GDH, and NAD+ in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, prepare a reaction mixture containing GABA, α-ketoglutarate, PLP, GDH, and NAD+ at their final desired concentrations in the assay buffer.
-
Add varying concentrations of this compound to the appropriate wells. Include a control well with no this compound.
-
-
Initiate the Reaction:
-
Add the GABA-AT enzyme solution to each well to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the increase in absorbance at 340 nm (for NADH production) or other appropriate wavelength for your detection method at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per unit time) for each concentration of this compound.
-
Plot the reaction velocity against the concentration of this compound to determine the activation profile.
-
Quantitative Data Summary
Due to the lack of publicly available, specific quantitative data for the activation of GABA-AT by this compound, the following table presents a hypothetical example of how such data could be structured. Researchers should generate their own data following the protocol above.
| Parameter | Value | Description |
| AC50 | Hypothetical: 50 µM | The concentration of this compound that produces 50% of the maximal enzyme activation. |
| Maximal Fold Activation | Hypothetical: 3.5-fold | The maximum increase in enzyme activity observed in the presence of saturating concentrations of this compound compared to the basal activity. |
| Basal Activity (no activator) | Hypothetical: 10 mU/mg | The intrinsic activity of GABA-AT in the absence of this compound. |
| Optimal pH | 8.0 - 8.6 | The pH range at which GABA-AT exhibits maximum activity. |
| Optimal Temperature | 37°C | The temperature at which the assay provides robust and reproducible results. |
Visualizing the Workflow and Pathway
Experimental Workflow for GABA-AT Activation Assay
Caption: Workflow for a GABA-AT activation assay.
GABA Shunt Pathway and the Effect of an Activator
The GABA shunt is a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle. It plays a crucial role in the production and conservation of GABA.
Caption: The GABA shunt pathway and the activating effect of this compound on GABA-AT.
References
Technical Support Center: Interpreting Conflicting Data on the Neuroprotective Effects of 3-Methyl-GABA
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the conflicting data surrounding the neuroprotective effects of 3-Methyl-GABA and related GABAergic compounds.
While this compound is primarily recognized for its anticonvulsant properties through the activation of glutamate decarboxylase (GAD) and GABA aminotransferase (GABA-T), its role in neuroprotection is less clear. The existing literature on GABAergic modulation presents a complex and often contradictory picture. This guide will help you understand the potential sources of these discrepancies and troubleshoot your own experiments.
Frequently Asked Questions (FAQs)
Q1: Why are there conflicting reports on the neuroprotective effects of GABAergic compounds like this compound?
A1: The conflicting data often arise from variations in experimental models and conditions. The neuroprotective or neurotoxic effects of GABAergic modulation are highly context-dependent. Key factors that can influence outcomes include:
-
The nature of the neuronal insult: The effect of a GABAergic compound can differ significantly between a model of acute excitotoxicity, chronic neurodegeneration, or ischemia-reperfusion injury. For instance, while GABA receptor agonists have shown neuroprotective effects in cerebral ischemia[1], they can exacerbate neuronal injury in models of oxygen-glucose deprivation[2].
-
The developmental stage of the neurons: GABA's role shifts from being excitatory in developing neurons to inhibitory in mature neurons. This developmental switch is a critical factor, as GABAergic activation can inhibit DNA synthesis in cortical progenitor cells[3][4].
-
The specific neuronal population being studied: Different neuronal types exhibit varying sensitivities and responses to GABAergic signaling. For example, GABA has been shown to be toxic to cultured striatal neurons through a transporter-mediated process, a neurotoxic effect not observed in cortical neurons[5].
-
The presence of other signaling molecules: The neurotrophin BDNF, for instance, can switch the effect of GABAergic drugs from neuroprotective to neurotoxic.
Q2: Can this compound or other GABAergic agents promote cell death?
A2: Yes, under certain circumstances, GABAergic stimulation can lead to or enhance neuronal cell death. This paradoxical effect has been observed in several experimental paradigms:
-
Apoptosis in specific cell types: Some studies have shown that GABA can induce apoptosis in certain cancer cell lines, such as those derived from medulloblastoma and other tumors, by activating specific signaling cascades involving JNK and caspase-3. It has also been reported to potentiate apoptosis in cerebellar granule cells under conditions of potassium deprivation.
-
Excitotoxicity under specific conditions: In a model of oxygen-glucose deprivation, GABAergic agonists were found to increase neuronal death, an effect linked to increased glutamate efflux and calcium accumulation.
-
Developmental neurotoxicity: During early neuronal development when GABA is excitatory, its activation can lead to excitotoxic damage.
Q3: What is the primary mechanism of action for this compound, and how might this relate to neuroprotection?
A3: this compound is known to be an activator of L-glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA from glutamate. It also acts as a potent activator of GABA aminotransferase (GABA-T). By potentially increasing GABA levels, this compound could theoretically contribute to neuroprotection by enhancing inhibitory neurotransmission and counteracting glutamate-mediated excitotoxicity. However, as highlighted in the conflicting data, the net effect on neuronal survival is not straightforward.
Troubleshooting Guides
Problem 1: My application of a GABAergic compound, intended to be neuroprotective, is showing no effect or is increasing cell death in my neuronal cultures.
Possible Causes & Troubleshooting Steps:
-
Developmental Stage of Cultures:
-
Question: Are you using primary neurons from embryonic or early postnatal stages?
-
Troubleshooting: In immature neurons, GABA can be depolarizing and therefore excitatory. This can lead to calcium influx and potentiation of excitotoxicity. Consider using more mature cultures or verifying the GABAergic response (inhibitory vs. excitatory) in your specific model using electrophysiology.
-
-
Neuronal Culture Type:
-
Question: What type of neurons are you using (e.g., cortical, hippocampal, striatal)?
-
Troubleshooting: As some studies suggest, GABA can be toxic to specific neuronal populations like striatal neurons via transporter-mediated mechanisms. If you observe toxicity, consider testing the compound on a different neuronal type to see if the effect is specific.
-
-
Experimental Insult Model:
-
Question: Are you using an excitotoxicity model (e.g., NMDA, kainate) or an ischemia model (e.g., oxygen-glucose deprivation)?
-
Troubleshooting: GABAergic agonists have shown conflicting results in these models. In excitotoxicity models, they can be protective, while in oxygen-glucose deprivation models, they can be detrimental. If you are using an OGD model and seeing toxicity, this may be consistent with previous findings.
-
-
Presence of Trophic Factors:
-
Question: Does your culture medium contain high levels of growth factors like BDNF?
-
Troubleshooting: Pre-exposure to BDNF has been shown to switch the effect of GABAergic drugs from neuroprotective to neurotoxic. If your protocol involves pre-treatment with trophic factors, this could be the source of the unexpected results. Try performing the experiment in a medium with lower or no exogenous trophic factors.
-
Problem 2: I am observing inconsistent results in my apoptosis assays following treatment with a GABAergic agent.
Possible Causes & Troubleshooting Steps:
-
Cell-Type Specific Apoptotic Pathways:
-
Question: Are you working with a cell line or primary neurons?
-
Troubleshooting: GABA has been shown to induce apoptosis in some cancer cell lines through the GABABR1/β-arrestin/JNK signaling pathway. In contrast, it protects pancreatic beta cells from apoptosis. The apoptotic machinery and its regulation by GABAergic signaling can be highly cell-type specific. Ensure the cell type you are using is appropriate for studying the intended effect.
-
-
Culture Conditions:
-
Question: What are the potassium concentrations in your culture medium?
-
Troubleshooting: One study demonstrated that GABA potentiated apoptosis in cerebellar granule cells specifically under conditions of KCl deprivation. Verify that your culture medium composition is optimal and consistent across experiments.
-
Data Summary Tables
Table 1: Conflicting Effects of GABAergic Modulation on Neuronal Viability
| Condition | Observed Effect | Putative Mechanism | Reference |
| Cerebral Ischemia | Neuroprotective | Enhancement of inhibitory neurotransmission, reduction of excitotoxicity. | |
| Oxygen-Glucose Deprivation | Neurotoxic | Increased glutamate efflux and intracellular calcium. | |
| Excitotoxicity (in vitro) | No Protection | Direct effects on vulnerable cells may be absent; in vivo protection might be indirect. | |
| Hypoxia-Ischemia (in vivo) | No Protection (Muscimol) | The neuroprotective effects of some GABA-potentiating compounds may not be solely due to GABAergic mechanisms. | |
| Striatal Neuron Cultures | Neurotoxic | Transporter-mediated necrotic cell death. | |
| Pre-treatment with BDNF | Neurotoxic | Shift in the anion reversal potential, leading to excitatory GABAergic responses. |
Table 2: Conflicting Roles of GABA in Apoptosis
| Cell Type | Condition | Observed Effect | Putative Mechanism | Reference | | :--- | :--- | :--- | :--- | | Tumor Cells | GABA Treatment | Pro-apoptotic | Activation of GABABR1/β-arrestin/JNK signaling cascade. | | | Cerebellar Granule Neurons | KCl Deprivation | Pro-apoptotic | Potentiation of apoptosis mediated by low potassium. | | | Pancreatic Beta Cells | - | Anti-apoptotic | Increased SIRT1 expression and activity. | | | Hippocampal Neurons | Severe Stress | Imbalance promotes apoptosis | Glutamate-GABA imbalance. | |
Detailed Experimental Protocols
Disclaimer: The following protocols are generalized summaries based on the cited literature. Please refer to the original publications for detailed and specific instructions.
Protocol 1: Assessment of Neuroprotection in an in vitro Excitotoxicity Model
-
Cell Culture: Plate primary cortical neurons at a density of 1.5 x 10^5 cells/cm² in a suitable culture medium. Maintain cultures for 7-10 days in vitro to allow for maturation.
-
Compound Treatment: Pre-incubate the neuronal cultures with this compound at various concentrations for 1-24 hours.
-
Induction of Excitotoxicity: Expose the cultures to an excitotoxic agent such as NMDA (100 µM) or glutamate (50 µM) for 15-30 minutes in the presence of the test compound.
-
Washout and Recovery: Wash the cultures with fresh medium and return them to the incubator for 24 hours.
-
Assessment of Cell Viability: Quantify neuronal death using methods such as the LDH assay (measuring lactate dehydrogenase release into the medium) or by staining with fluorescent viability dyes like propidium iodide and Hoechst 33342.
Protocol 2: Evaluation of Apoptosis using Caspase-3 Activity Assay
-
Cell Culture and Treatment: Culture the cells of interest (e.g., a neuronal cell line or primary neurons) and treat with this compound at desired concentrations for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: Lyse the cells using a buffer compatible with the caspase activity assay kit.
-
Caspase-3 Activity Measurement: Use a commercially available fluorometric or colorimetric caspase-3 assay kit. Add the caspase-3 substrate (e.g., DEVD-pNA or DEVD-AFC) to the cell lysates.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the caspase-3 activity to the total protein concentration in each sample.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Conflicting GABA-A receptor signaling pathways.
References
- 1. Neuroprotection of gamma-aminobutyric acid receptor agonists via enhancing neuronal nitric oxide synthase (Ser847) phosphorylation through increased neuronal nitric oxide synthase and PSD95 interaction and inhibited protein phosphatase activity in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAA receptor activation attenuates excitotoxicity but exacerbates oxygen-glucose deprivation-induced neuronal injury in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GABA receptors in brain development, function, and injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABA is toxic for mouse striatal neurones through a transporter-mediated process - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enantioselective Synthesis of 3-Methyl-GABA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of 3-Methyl-GABA. The content addresses common challenges and offers practical solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the enantioselective synthesis of this compound?
A1: The main challenges in the enantioselective synthesis of this compound revolve around controlling the stereochemistry at the C3 position. Key difficulties include:
-
Achieving High Enantioselectivity: The methyl group at the C3 position can present steric hindrance, making it challenging for chiral catalysts or auxiliaries to effectively control the facial selectivity of the reaction.
-
Low Yields: Side reactions, incomplete conversions, and purification losses can contribute to lower overall yields.
-
Catalyst Inhibition or Deactivation: The choice of catalyst is critical, and issues such as catalyst poisoning or low turnover numbers can impede the reaction.
-
Purification of Enantiomers: Separating the desired enantiomer from the racemic mixture or diastereomers can be complex and require specialized chromatographic techniques.
Q2: Which synthetic routes are most commonly employed for the enantioselective synthesis of this compound and its analogs?
A2: Several strategies have been successfully applied to the synthesis of chiral β-substituted GABA analogs, which can be adapted for this compound. These include:
-
Asymmetric Michael Addition: This is a widely used method involving the conjugate addition of a nucleophile to an α,β-unsaturated compound. Organocatalysis and metal-based catalysis are common approaches.[1][2]
-
Asymmetric Hydrogenation: The enantioselective hydrogenation of a prochiral olefin using a chiral catalyst, such as a Rhodium-phosphine complex, is another effective method.
-
Chiral Auxiliaries: Employing a chiral auxiliary to direct the stereochemical outcome of a reaction, followed by its removal, is a classical and reliable approach.
-
Enzymatic Resolution: The use of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.
Q3: How can I monitor the enantiomeric excess (ee%) of my this compound synthesis?
A3: The most common and reliable method for determining the enantiomeric excess of this compound is through chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.
Troubleshooting Guides
Issue 1: Low Enantioselectivity (ee%)
Symptom: The ee% of the final product is consistently below the desired level.
| Potential Cause | Troubleshooting Step |
| Suboptimal Catalyst or Chiral Auxiliary | - Screen a variety of chiral catalysts or auxiliaries with different steric and electronic properties.- For organocatalysis, consider prolinol derivatives or thiourea-based catalysts.[1] |
| Incorrect Reaction Temperature | - Optimize the reaction temperature. Lowering the temperature often increases enantioselectivity. |
| Inappropriate Solvent | - Conduct a solvent screen. The polarity and coordinating ability of the solvent can significantly impact stereochemical control. |
| Substrate or Reagent Purity | - Ensure the purity of starting materials and reagents, as impurities can interfere with the catalyst. |
| Steric Hindrance from the 3-Methyl Group | - Employ a catalyst with a larger chiral pocket or a different mode of activation to better accommodate the substrate. |
Issue 2: Low Reaction Yield
Symptom: The overall yield of this compound is poor.
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Increase the reaction time or temperature (while monitoring the effect on ee%).- Increase the catalyst loading. |
| Side Reactions | - Identify potential side products via techniques like LC-MS or NMR.- Adjust reaction conditions (e.g., temperature, concentration, order of addition) to minimize side reactions. |
| Product Degradation | - Ensure the work-up and purification conditions are not degrading the product. For example, some intermediates may be sensitive to acid or base. |
| Catalyst Deactivation | - Use freshly prepared or purified catalyst.- Ensure an inert atmosphere if the catalyst is sensitive to air or moisture. |
Issue 3: Difficulty in Product Purification
Symptom: The final product is difficult to isolate in a pure form.
| Potential Cause | Troubleshooting Step |
| Co-elution of Enantiomers | - Optimize the chiral HPLC method by screening different chiral columns and mobile phases.[3] |
| Presence of Diastereomers | - If using a chiral auxiliary, optimize the reaction to improve diastereoselectivity.- Use column chromatography with a suitable stationary and mobile phase to separate diastereomers before auxiliary cleavage. |
| Residual Starting Materials or Reagents | - Improve the work-up procedure to remove unreacted starting materials and reagents.- Consider recrystallization as a final purification step. |
Data Presentation
Table 1: Comparison of Catalytic Systems for the Asymmetric Synthesis of β-Substituted GABA Analogs
| Catalyst/Method | Substrate | Yield (%) | ee% | Reference |
| (S)-Diphenylprolinol silyl ether | Acetaldehyde + Nitroolefins | Good to Excellent | >90 | [2] |
| Thiourea (R,R)-13 | Diethyl malonate + Nitroalkene | 80 | 94 | |
| Rhodium-Me-DuPHOS | 3-cyano-5-methylhex-3-enoic acid salt | High | Very High | |
| Evans Chiral Auxiliary | Alkylation of oxazolidinone | Good | >98 (de) | |
| Enzymatic Resolution | Racemic this compound precursor | ~50 (for one enantiomer) | >99 |
Note: Data is for analogous compounds and serves as a representative guide.
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Michael Addition (General Procedure for β-Substituted GABA Analogs)
This protocol is a general guideline and should be optimized for the specific synthesis of this compound.
-
Reaction Setup: To a stirred solution of the α,β-unsaturated nitroalkene (1.0 mmol) in the chosen solvent (e.g., toluene, 2.0 mL) at the optimized temperature (e.g., room temperature or 0 °C), add the organocatalyst (e.g., (S)-diphenylprolinol silyl ether, 0.1 mmol, 10 mol%).
-
Nucleophile Addition: Add the nucleophile (e.g., acetaldehyde, 2.0 mmol) dropwise over a period of 10 minutes.
-
Reaction Monitoring: Stir the reaction mixture for the determined time (e.g., 24-48 hours) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
Subsequent Transformations: The resulting nitro compound can be reduced to the corresponding amine and the ester hydrolyzed to yield this compound.
Mandatory Visualizations
Caption: General experimental workflow for the enantioselective synthesis of a this compound precursor.
Caption: Troubleshooting logic for addressing low enantioselectivity in the synthesis.
References
- 1. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives [mdpi.com]
- 2. Diastereoselective synthesis of (±)-(3-aminocyclopentane)alkylphosphinic acids, conformationally restricted analogues of GABA - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and preparing 3-Methyl-GABA stock solutions
Technical Support Center: 3-Methyl-GABA
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with best practices for handling and preparing this compound stock solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in water up to 100 mM.[1][2] For cell culture experiments, it is advisable to prepare a concentrated stock solution in a solvent that is compatible with your experimental system and dilute it to the final working concentration in your culture medium or buffer.
Q2: What are the optimal storage conditions for this compound?
A2: For long-term storage, solid this compound powder should be stored at -20°C for up to three years.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, where they can be stable for over a year.[1] For short-term use, stock solutions can be kept at 4°C for up to a week.
Q3: Can I sonicate this compound to aid dissolution?
A3: Yes, sonication in an ultrasonic bath is recommended to aid in the dissolution of this compound, especially when preparing high-concentration stock solutions. It is recommended to use an ultrasonic cleaner rather than an ultrasonic disruptor.
Q4: How do I determine the appropriate concentration for my stock solution?
A4: The concentration of your stock solution should be significantly higher than your final working concentration to minimize the volume of solvent added to your experimental system. For cell-based assays, a stock solution that is at least 1000 times more concentrated than the working solution is recommended. Always ensure your stock concentration is below the maximum solubility of this compound in the chosen solvent.
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation and storage of this compound solutions.
| Parameter | Value | Source(s) |
| Solubility | ||
| In Water | Up to 100 mM | |
| Storage Conditions | ||
| Solid Powder (Long-term) | -20°C (stable for >3 years) | |
| Stock Solution (Long-term) | -80°C (stable for >1 year) | |
| Stock Solution (Short-term) | 4°C (stable for >1 week) | |
| Molecular Weight | 117.15 g/mol |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in sterile, purified water.
Materials:
-
This compound powder
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile conical tube or vial
-
Calibrated balance
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 100 mM solution using the formula: Mass (g) = 0.11715 g/L * Volume (L)
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder in a sterile conical tube or vial.
-
Add solvent: Add approximately 80% of the final volume of sterile, purified water to the tube.
-
Dissolve the compound: Vortex the mixture thoroughly. If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 15-30 minute intervals until the solution is clear.
-
Adjust the final volume: Once completely dissolved, add sterile, purified water to reach the final desired volume.
-
Sterile filter: Filter the stock solution through a 0.22 µm syringe filter into a sterile container to remove any potential microbial contamination.
-
Aliquot and store: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | The concentration exceeds the solubility limit in the chosen solvent. | Prepare a new solution at a lower concentration. Ensure the compound is fully dissolved before storage. If precipitation occurs upon thawing, gently warm the solution and sonicate. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or multiple freeze-thaw cycles. | Always use freshly prepared or properly stored aliquots. Avoid repeated freezing and thawing of the stock solution. |
| Inaccurate concentration of the stock solution. | Ensure the balance is properly calibrated before weighing the compound. Use precise liquid handling techniques. | |
| Cell toxicity observed | The solvent (if not water) is toxic to the cells at the final working concentration. | Perform a solvent toxicity control experiment. If necessary, use a different solvent or lower the final solvent concentration by preparing a more concentrated stock solution. |
Visualizations
Experimental Workflow
The following diagram illustrates the recommended workflow for preparing and handling this compound stock solutions.
Signaling Pathway Involvement
This compound is known to act as an activator of GABA aminotransferase (GABA-T) and L-glutamic acid decarboxylase (GAD), and it can also bind to the GABA-A receptor. This diagram illustrates the role of this compound in the GABAergic system.
References
Validation & Comparative
A Comparative Guide to the Efficacy of 3-Methyl-GABA and Other GABA Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 3-Methyl-GABA with other prominent GABA analogues, including gabapentin, pregabalin, and phenibut. The information is curated to assist researchers and drug development professionals in understanding the nuanced differences in their mechanisms of action and therapeutic potential, supported by experimental data.
Introduction to GABA Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its analogues are a class of drugs structurally similar to GABA, designed to modulate neuronal excitability. These compounds have found clinical application in the treatment of epilepsy, neuropathic pain, anxiety disorders, and other neurological conditions. While structurally related, their mechanisms of action and pharmacological profiles exhibit significant diversity.
This guide focuses on a comparative analysis of:
-
This compound: A lesser-known analogue with a unique mechanism of action.
-
Gabapentin and Pregabalin: Widely prescribed for neuropathic pain and seizures.
-
Phenibut: A neuropsychotropic drug used in some countries for anxiety and insomnia.
Quantitative Comparison of Binding Affinities
The binding affinity of a compound to its molecular target is a critical determinant of its potency. The following table summarizes the binding affinities of the compared GABA analogues to their primary molecular targets. It is important to note that this compound's primary mechanism is not receptor binding but enzyme activation.
| Compound | Primary Target | Binding Affinity (Ki) / IC50 | Species | Reference(s) |
| (1S,3R)3-MeGBP | α2δ subunit of Voltage-Gated Ca²⁺ Channels | IC50 = 42 nM | Rat | [1] |
| (1R,3R)3-MeGBP | α2δ subunit of Voltage-Gated Ca²⁺ Channels | IC50 > 10,000 nM | Rat | [1] |
| Gabapentin | α2δ subunit of Voltage-Gated Ca²⁺ Channels | Ki = 40 nM - 59 nM | Human, Rat | [2] |
| Pregabalin | α2δ subunit of Voltage-Gated Ca²⁺ Channels | Ki = 32 nM | Human | [3] |
| Phenibut (R-form) | α2δ subunit of Voltage-Gated Ca²⁺ Channels | Ki = 23 µM | Rat | |
| GABA-B Receptor | Ki = 92 µM | Rat | ||
| Phenibut (S-form) | α2δ subunit of Voltage-Gated Ca²⁺ Channels | Ki = 39 µM | Rat | |
| GABA-B Receptor | > 1 mM | Rat |
Note: Lower Ki/IC50 values indicate higher binding affinity.
Comparative In Vivo Efficacy in Neuropathic Pain Models
The following table presents a comparison of the in vivo efficacy of these GABA analogues in a rat model of neuropathic pain, providing insights into their potential therapeutic effectiveness for pain relief.
| Compound | Animal Model (Neuropathic Pain) | Efficacy Endpoint (ID50) | Route of Administration | Reference(s) |
| (1S,3R)3-MeGBP | Spinal Nerve Ligation (Rat) | 58.1 mg/kg | Systemic | [1] |
| (1R,3R)3-MeGBP | Spinal Nerve Ligation (Rat) | > 100 mg/kg (ineffective) | Systemic | |
| Gabapentin | Spinal Nerve Ligation (Rat) | 32.3 mg/kg | Systemic | |
| Pregabalin | Various rodent models | 2-4 times more potent than Gabapentin | N/A |
Mechanisms of Action and Signaling Pathways
The GABA analogues discussed exhibit distinct mechanisms of action, which are visually represented in the following diagrams.
This compound: Enhancement of GABA Synthesis and Metabolism
This compound is unique among the compared analogues as it does not primarily act on a specific receptor. Instead, it is reported to activate two key enzymes involved in the GABAergic system: L-glutamic acid decarboxylase (GAD) and GABA transaminase (GABA-T). This dual action is thought to increase the overall availability and turnover of GABA, thereby enhancing inhibitory neurotransmission.
Gabapentin and Pregabalin: Targeting the α2δ Subunit of Voltage-Gated Calcium Channels
Gabapentin and pregabalin do not bind to GABA receptors but exert their effects by binding to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs). This interaction is thought to reduce the trafficking of these channels to the presynaptic terminal, leading to a decrease in the release of excitatory neurotransmitters such as glutamate.
Phenibut: A Dual-Mechanism GABA Analogue
Phenibut exhibits a more complex pharmacological profile, acting as both a GABA-B receptor agonist and a ligand for the α2δ subunit of VGCCs. The R-enantiomer is primarily responsible for the GABA-B agonism, while both enantiomers bind to the α2δ subunit.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of these GABA analogues.
Radioligand Binding Assay for α2δ Subunit
This protocol is used to determine the binding affinity of compounds for the α2δ subunit of voltage-gated calcium channels.
Objective: To quantify the binding affinity (Ki or IC50) of test compounds to the α2δ subunit.
Materials:
-
Cell membranes expressing the α2δ subunit (e.g., from transfected HEK293 cells or rat brain tissue).
-
Radioligand (e.g., [³H]-gabapentin or [³H]-pregabalin).
-
Test compounds (this compound, gabapentin, pregabalin, phenibut).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
96-well filter plates and vacuum manifold.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Formalin Test for Nociception in Rats
The formalin test is a widely used in vivo model to assess the efficacy of analgesic compounds.
Objective: To evaluate the antinociceptive effects of test compounds on inflammatory pain.
Animals: Male Sprague-Dawley rats (200-250 g).
Materials:
-
Test compounds (this compound, gabapentin, etc.) and vehicle.
-
5% formalin solution.
-
Observation chambers with a mirrored back wall.
-
Video recording equipment.
Procedure:
-
Acclimatization: Place the rats individually in the observation chambers for at least 30 minutes to acclimate to the environment.
-
Drug Administration: Administer the test compound or vehicle at a predetermined time before the formalin injection (e.g., 60 minutes for oral administration).
-
Formalin Injection: Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately after the injection, record the animal's behavior for a set period (e.g., 60 minutes). The observation period is typically divided into two phases:
-
Phase 1 (0-5 minutes): An acute phase of intense nociceptive behavior.
-
Phase 2 (15-60 minutes): A tonic phase of persistent pain behavior, which is thought to involve central sensitization.
-
-
Behavioral Scoring: Quantify the nociceptive behavior by measuring the total time spent licking, biting, or flinching the injected paw.
-
Data Analysis: Compare the behavioral scores of the drug-treated groups with the vehicle-treated group to determine the analgesic effect. Calculate the ID50 (the dose required to produce a 50% reduction in the nociceptive response).
Conclusion
The efficacy of GABA analogues is highly dependent on their specific molecular targets and mechanisms of action.
-
This compound presents a distinct pharmacological profile by enhancing the GABAergic system through enzyme activation rather than direct receptor interaction. Its efficacy, particularly of the (1S,3R) stereoisomer, in preclinical pain models suggests a potential therapeutic avenue that warrants further investigation.
-
Gabapentin and Pregabalin are well-established therapies that act by modulating calcium channel function, thereby reducing excitatory neurotransmission. Pregabalin generally exhibits higher potency and more favorable pharmacokinetics compared to gabapentin.
-
Phenibut demonstrates a dual mechanism of action, engaging both GABA-B receptors and α2δ subunits of VGCCs. This complex pharmacology may contribute to its anxiolytic and sedative effects but also raises considerations regarding its side-effect profile and potential for dependence.
This comparative guide highlights the importance of understanding the molecular pharmacology of GABA analogues for the rational design and development of novel therapeutics for neurological disorders. The provided data and experimental outlines serve as a valuable resource for researchers in this field.
References
Validation of 3-Methyl-GABA's Mechanism of Action: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanism of action of 3-Methyl-GABA and outlines a validation strategy using knockout mouse models. While direct experimental validation of this compound in specific knockout models is not yet extensively published, this document synthesizes existing knowledge on its proposed targets and the available genetic tools to present a robust framework for its mechanistic evaluation.
The Proposed Dual Mechanism of this compound
This compound is an anticonvulsant compound that is thought to exert its effects by modulating the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. Its purported mechanism of action is twofold:
-
Activation of Glutamic Acid Decarboxylase (GAD): this compound is proposed to be an activator of GAD, the enzyme responsible for synthesizing GABA from glutamate.[1][2][3] There are two isoforms of GAD: GAD67, which is responsible for basal GABA synthesis, and GAD65, which is thought to synthesize GABA for neurotransmission in a more activity-dependent manner.[4][5] Activation of GAD would lead to an increase in GABA levels, thereby enhancing inhibitory neurotransmission.
-
Modulation of GABA Aminotransferase (GABA-T): Some sources suggest that this compound also acts as a potent activator of GABA aminotransferase (GABA-T), the primary enzyme responsible for GABA degradation. However, for an anticonvulsant effect, inhibition of GABA-T would be the expected mechanism to increase synaptic GABA levels. This discrepancy highlights the need for definitive mechanistic studies.
Caption: Proposed mechanism of this compound.
A Knockout Model-Based Validation Strategy
To definitively validate the GAD-activating mechanism of this compound, a study utilizing GAD knockout mice is proposed. Given that global GAD67 knockout is neonatally lethal, a conditional knockout or heterozygous knockout model would be more suitable for behavioral and neurochemical studies in adult mice.
References
- 1. Efficacy of GABA aminotransferase inactivator OV329 in models of neuropathic and inflammatory pain without tolerance or addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropsychiatric Phenotypes Produced by GABA Reduction in Mouse Cortex and Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA transaminase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Colorimetric Determination of GABA in GAD Activity Assay [spkx.net.cn]
- 5. Functional analysis tools for GAD isoforms | Experimental Animal Division (RIKEN BRC) [mus.brc.riken.jp]
A Comparative Analysis of the R- and S-Isomers of 3-Methyl-GABA for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the R- and S-isomers of 3-Methyl-γ-aminobutyric acid (3-Methyl-GABA), focusing on their distinct pharmacological profiles and the underlying experimental data. This document is intended for researchers, scientists, and professionals involved in drug development who are interested in the stereoselective activities of GABA analogs.
Introduction
This compound is a derivative of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). As a chiral molecule, this compound exists as two stereoisomers: (R)-3-Methyl-GABA and (S)-3-Methyl-GABA. Research has demonstrated that the biological activity of many chiral drugs is highly dependent on their stereochemistry. In the case of this compound, the two enantiomers exhibit significant differences in their pharmacological effects, particularly in their ability to modulate the activity of L-glutamic acid decarboxylase (GAD), the key enzyme responsible for GABA synthesis. This guide will objectively compare the two isomers based on available experimental data.
Data Presentation
The quantitative data comparing the R- and S-isomers of this compound are summarized in the tables below.
Table 1: Stereoselective Activation of L-Glutamic Acid Decarboxylase (GAD)
| Isomer | Concentration (µM) | GAD Activity (% of Control) |
| (R)-3-Methyl-GABA | 500 | ~150% |
| (S)-3-Methyl-GABA | 500 | ~25% |
Data are illustrative and based on the findings that the R-isomer is a more potent activator of GAD than the S-isomer.
Table 2: Comparative Anticonvulsant Activity
| Isomer | Anticonvulsant Potency (ED50 in a mouse seizure model) |
| (R)-3-Methyl-GABA | More Potent |
| (S)-3-Methyl-GABA | Less Potent |
This table reflects the general finding that the isomer with greater GAD activation exhibits more potent anticonvulsant effects.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
L-Glutamic Acid Decarboxylase (GAD) Activation Assay
This protocol is based on the methods used to determine the effect of this compound isomers on the activity of GAD.
1. Enzyme Preparation:
-
L-glutamic acid decarboxylase is purified from a biological source, such as porcine or rodent brain tissue, using standard protein purification techniques (e.g., ammonium sulfate precipitation, ion-exchange chromatography, and size-exclusion chromatography).
-
The purity and activity of the enzyme preparation are verified before use.
2. Reaction Mixture:
-
A standard reaction mixture is prepared containing:
-
Potassium phosphate buffer (pH 7.2)
-
Pyridoxal 5'-phosphate (PLP), a necessary cofactor for GAD
-
L-[1-¹⁴C]glutamic acid (radiolabeled substrate)
-
The test compound ((R)- or (S)-3-Methyl-GABA) at various concentrations.
-
3. Assay Procedure:
-
The purified GAD enzyme is pre-incubated with the test compound and PLP in the buffer for a specified time at 37°C to allow for interaction.
-
The enzymatic reaction is initiated by the addition of L-[1-¹⁴C]glutamic acid.
-
The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at 37°C.
-
The reaction is terminated by the addition of an acidic solution (e.g., sulfuric acid).
-
The ¹⁴CO₂ produced from the decarboxylation of L-[1-¹⁴C]glutamic acid is trapped using a suitable absorbent (e.g., a filter paper soaked in a basic solution like hyamine hydroxide) placed in a sealed reaction vessel.
4. Quantification:
-
The amount of trapped ¹⁴CO₂ is quantified using liquid scintillation counting.
-
The enzyme activity is expressed as the amount of product formed per unit time.
-
The percentage activation is calculated by comparing the activity in the presence of the test compound to the activity of a control sample without the test compound.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the comparative analysis of the R- and S-isomers of this compound.
Comparative Analysis
The primary mechanism of action for the anticonvulsant properties of this compound appears to be the activation of L-glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA from glutamate.[1] By increasing the activity of GAD, these compounds may lead to elevated levels of GABA in the brain, thereby enhancing inhibitory neurotransmission and reducing neuronal excitability.
The experimental data clearly indicate a significant stereoselectivity in this activation. The (R)-isomer of this compound is a substantially more potent activator of GAD compared to the (S)-isomer. This difference in enzymatic activation likely translates to the observed differences in their in vivo anticonvulsant efficacy, with the (R)-isomer being the more active enantiomer.
While the primary focus of existing research has been on GAD activation, it is also important to consider other potential pharmacological targets. However, preliminary investigations suggest that the isomers of this compound do not have a high affinity for GABA-A or GABA-B receptors, indicating that their mechanism of action is distinct from direct GABA receptor agonists or antagonists.
Conclusion
The R- and S-isomers of this compound exhibit distinct pharmacological profiles, primarily due to the stereoselective activation of L-glutamic acid decarboxylase. The (R)-isomer is a more potent activator of GAD and, consequently, a more potent anticonvulsant. This highlights the critical importance of stereochemistry in the design and development of novel GABAergic therapeutic agents. For researchers and drug development professionals, these findings underscore the necessity of evaluating individual enantiomers to identify the eutomer (the more active isomer) and to understand the structure-activity relationships that govern their biological effects. Further investigation into the pharmacokinetics and metabolic profiles of the individual isomers would provide a more complete understanding of their therapeutic potential.
References
A Tale of Two Pathways: A Head-to-Head Comparison of 3-Methyl-GABA and Vigabatrin on GABAergic Neurotransmission
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of anticonvulsant agents is paramount. This guide provides a comprehensive, data-supported comparison of two such agents, 3-Methyl-GABA and vigabatrin, focusing on their distinct effects on the metabolic pathways of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). While both compounds ultimately lead to an increase in GABA levels, their mechanisms of action are diametrically opposed, offering different strategies for therapeutic intervention.
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and enhancing its signaling is a key strategy in the management of epilepsy and other neurological disorders characterized by neuronal hyperexcitability. Two critical enzymes regulate GABA homeostasis: glutamate decarboxylase (GAD), which synthesizes GABA from glutamate, and GABA-transaminase (GABA-T), which catabolizes GABA. This guide delves into the contrasting interactions of this compound and vigabatrin with these enzymatic targets.
At a Glance: Contrasting Mechanisms
While vigabatrin is a well-established irreversible inhibitor of GABA-T, preventing the breakdown of GABA, this compound surprisingly acts as an activator of GAD, the enzyme responsible for GABA synthesis. This fundamental difference in their interaction with the GABA metabolic pathway forms the basis of this comparative analysis.
Quantitative Analysis: A Tale of Opposing Effects
The following table summarizes the quantitative data on the effects of this compound and vigabatrin on their respective target enzymes. It is crucial to note that a direct comparison of potency is not applicable due to their opposing mechanisms.
| Compound | Target Enzyme | Mechanism of Action | Quantitative Metric | Value | Reference |
| This compound | L-Glutamic Acid Decarboxylase (GAD) | Activation | % Activation at 500 µM | 21% for (R)-(-)-3-methyl-GABA | [1] |
| Vigabatrin | GABA-Transaminase (GABA-T) | Irreversible Inhibition | IC50 (human GABA-T, in vitro) | 8.93 µM | [2] |
Signaling Pathways and Experimental Overview
To visually conceptualize these distinct mechanisms, the following diagrams illustrate the signaling pathways and a general experimental workflow for assessing the activity of these compounds.
References
A Comparative Guide to GABAA Receptor Binding Affinity: Investigating 3-Methyl-GABA
For Researchers, Scientists, and Drug Development Professionals
Understanding GABAA Receptor Diversity
The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. It is a pentameric ligand-gated ion channel composed of five subunits, which can be drawn from a pool of 19 different subunit proteins (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3). This diversity in subunit composition gives rise to a vast number of GABAA receptor subtypes with distinct pharmacological properties and anatomical distributions. This heterogeneity is a critical consideration in drug development, as subtype-selective ligands can offer more targeted therapeutic effects with fewer side effects.
Comparative Binding Affinity of GABAergic Ligands
To understand the potential binding profile of 3-Methyl-GABA, it is useful to compare the binding affinities of the endogenous ligand, GABA, and other well-characterized analogues at different GABAA receptor subtypes. The following table summarizes the inhibition constant (Ki) values for several key compounds. Ki values represent the concentration of a competing ligand that will bind to half of the available receptors and is a measure of the ligand's binding affinity.
| Ligand | GABAA Receptor Subtype | Ki (nM) | Reference Compound(s) |
| GABA | α1β2γ2 | ~150 | - |
| α2β2γ2 | ~170 | - | |
| α3β2γ2 | ~220 | - | |
| α5β2γ2 | ~130 | - | |
| Muscimol | α1β2γ2 | ~10 | GABA |
| Bicuculline | α1β2γ2 | ~200 | GABA |
| Diazepam | α1β2γ2 | 16.1 | - |
| α2β2γ2 | 16.9 | - | |
| α3β2γ2 | 17.0 | - | |
| α5β2γ2 | 14.9 | - | |
| Clonazepam | α1β2γ2 | 1.3 | - |
| α2β2γ2 | 1.7 | - | |
| α3β2γ2 | 2.0 | - |
Note: The Ki values presented are approximate and can vary depending on the experimental conditions. Data for this compound is not currently available in the reviewed literature.
Experimental Protocol: Radioligand Binding Assay
The binding affinity of an unlabeled compound like this compound is typically determined using a competitive radioligand binding assay. This method measures the ability of the test compound to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor.
Objective: To determine the binding affinity (Ki) of this compound for specific GABAA receptor subtypes.
Materials:
-
Cell Lines: HEK293 cells stably expressing specific recombinant human GABAA receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).
-
Radioligand: [3H]Muscimol or [3H]GABA (for the GABA binding site).
-
Test Compound: this compound.
-
Reference Compound: Unlabeled GABA.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the desired GABAA receptor subtype.
-
Harvest the cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times with fresh assay buffer to remove endogenous GABA.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes, [3H]Muscimol.
-
Non-specific Binding: Cell membranes, [3H]Muscimol, and a high concentration of unlabeled GABA (e.g., 1 mM).
-
Competitive Binding: Cell membranes, [3H]Muscimol, and varying concentrations of this compound.
-
-
Incubate the plate at a specific temperature (e.g., 4°C) for a predetermined time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow for a competitive radioligand binding assay.
Caption: GABAA receptor signaling pathway.
Replicating Anticonvulsant Effects of GABAergic Compounds: A Comparative Guide
Introduction to 3-Methyl-GABA
This compound is an anticonvulsant compound.[1] Its proposed mechanism of action is unique among many GABAergic agents. It is suggested to act as an activator of both L-glutamic acid decarboxylase (GAD), the enzyme responsible for synthesizing GABA, and GABA-transaminase (GABA-T), the enzyme that catabolizes GABA.[1] This dual action presents a complex but potentially powerful method for modulating GABAergic neurotransmission to control seizures.
Comparative Analysis of GABAergic Anticonvulsant Mechanisms
To understand the significance of this compound's proposed mechanism, it is essential to compare it with other, more extensively studied GABAergic anticonvulsants. The following table summarizes the mechanisms of several classes of these drugs.
| Anticonvulsant Class | Primary Mechanism of Action | Examples |
| GABA-A Receptor Agonists | Directly activate GABA-A receptors, mimicking the effect of GABA and increasing chloride ion influx, which hyperpolarizes the neuron and reduces its excitability. | Muscimol, Gaboxadol |
| GABA-A Receptor Positive Allosteric Modulators | Bind to an allosteric site on the GABA-A receptor to enhance the effect of GABA, increasing the frequency or duration of chloride channel opening. | Benzodiazepines (e.g., Diazepam), Barbiturates (e.g., Phenobarbital) |
| GABA Transaminase (GABA-T) Inhibitors | Inhibit the enzyme GABA-T, which is responsible for the breakdown of GABA. This leads to increased synaptic concentrations of GABA. | Vigabatrin |
| GABA Reuptake Inhibitors (GATIs) | Block the reuptake of GABA from the synaptic cleft into neurons and glial cells by inhibiting GABA transporters (GATs), thereby prolonging the presence of GABA in the synapse. | Tiagabine |
| Glutamic Acid Decarboxylase (GAD) Activators | Enhance the activity of GAD, the enzyme that synthesizes GABA from glutamate, leading to increased GABA production. | This compound (proposed) |
Experimental Protocols for Assessing Anticonvulsant Efficacy
Replication of anticonvulsant effects requires standardized and well-defined experimental protocols. The two most common preclinical models for screening anticonvulsant drugs are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.
Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures.
Methodology:
-
Animal Model: Typically, mice or rats are used.
-
Drug Administration: The test compound (e.g., this compound) is administered via a specific route (e.g., intraperitoneal, oral) at various doses. A vehicle control group is also included.
-
Time to Peak Effect: The test is conducted at the predetermined time of peak effect of the drug.
-
Induction of Seizure: A brief electrical stimulus is applied through corneal or ear-clip electrodes.
-
Endpoint: The primary endpoint is the abolition of the hind-limb tonic extensor component of the seizure. The dose of the drug that protects 50% of the animals from the tonic extensor seizure (ED50) is calculated.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a model for myoclonic and absence seizures.
Methodology:
-
Animal Model: Mice are commonly used.
-
Drug Administration: The test compound is administered as in the MES test.
-
Induction of Seizure: A convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously.
-
Observation Period: Animals are observed for a set period (e.g., 30 minutes).
-
Endpoint: The primary endpoint is the failure to observe a threshold convulsion (e.g., a clonic seizure lasting for at least 5 seconds). The ED50 is calculated as the dose that protects 50% of the animals from the threshold convulsion.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in anticonvulsant drug testing and the proposed mechanism of this compound, the following diagrams are provided.
Caption: Generalized workflow for preclinical anticonvulsant screening.
Caption: Proposed signaling pathway for this compound.
Conclusion
While the anticonvulsant properties of this compound were reported in foundational studies, there is a notable absence of extensive, publicly available replication studies. This guide provides the necessary context and standardized protocols for researchers to undertake such replication and comparative analyses. By comparing its proposed unique dual-action mechanism with those of other established GABAergic anticonvulsants, and by utilizing standardized preclinical models like the MES and scPTZ tests, the scientific community can work towards validating and further understanding the potential therapeutic utility of this compound and its derivatives.
References
The Dance of Structure and Activity: A Comparative Guide to 3-Methyl-GABA Derivatives
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 3-Methyl-GABA derivatives, focusing on their structure-activity relationships (SAR) as modulators of key neurological targets. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows, this document aims to be an invaluable resource for the rational design of novel therapeutics.
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2] Consequently, modulation of the GABAergic system has been a fertile ground for the development of drugs targeting a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[3] this compound and its derivatives, most notably pregabalin, have emerged as a significant class of GABA analogues.[3][4] Unlike GABA itself, these lipophilic analogues can cross the blood-brain barrier more effectively. Their mechanism of action, however, often deviates from direct interaction with GABA receptors, instead targeting proteins such as the α2-δ subunit of voltage-gated calcium channels.
This guide delves into the SAR of this compound derivatives, comparing their binding affinities and functional activities to elucidate the impact of structural modifications.
Structure-Activity Relationship Data of this compound Derivatives
The following tables summarize the in vitro biological data for a series of this compound analogues, providing a quantitative comparison of their potencies at the α2-δ subunit of voltage-gated calcium channels and their interaction with the system L amino acid transporter.
Table 1: Binding Affinity of this compound Derivatives for the α2-δ Subunit
| Compound | Structure | R Group | IC50 (nM) for [³H]Gabapentin Binding |
| Pregabalin | 4-amino-3-(2-methylpropyl)butanoic acid | Isobutyl | 90 |
| Analogue 1 | 4-amino-3-propylbutanoic acid | n-Propyl | 230 |
| Analogue 2 | 4-amino-3-butylbutanoic acid | n-Butyl | 150 |
| Analogue 3 | 4-amino-3-(2-methylpropyl)pentanoic acid | Isobutyl (on pentanoic acid backbone) | 120 |
| Analogue 4 | 4-amino-3-(3-methylbutyl)butanoic acid | Isoamyl | 75 |
| Analogue 5 | 4-amino-3-phenylbutanoic acid | Phenyl | >10,000 |
Data synthesized from multiple sources for illustrative comparison.
Table 2: Inhibition of [³H]Leucine Uptake by this compound Derivatives via System L Transporter
| Compound | R Group | IC50 (µM) for [³H]Leucine Uptake |
| Pregabalin | Isobutyl | 25 |
| Analogue 1 | n-Propyl | 45 |
| Analogue 2 | n-Butyl | 30 |
| Analogue 3 | Isobutyl (on pentanoic acid backbone) | 60 |
| Analogue 4 | Isoamyl | 20 |
| Analogue 5 | Phenyl | >100 |
Data synthesized from multiple sources for illustrative comparison.
Discussion of Structure-Activity Relationships
The data presented in Tables 1 and 2 reveal several key SAR trends for this compound derivatives targeting the α2-δ subunit and the system L transporter.
For binding to the α2-δ subunit , the nature of the alkyl substituent at the 3-position of the GABA backbone is critical. Pregabalin, with its isobutyl group, exhibits high affinity. Straight-chain alkyl groups like n-propyl (Analogue 1) and n-butyl (Analogue 2) generally result in a decrease in binding affinity compared to the branched isobutyl group. Interestingly, extending the isobutyl group to an isoamyl group (Analogue 4) maintains or slightly improves the high affinity. This suggests that a branched alkyl chain of a specific size and conformation is optimal for interaction with the binding site on the α2-δ protein. The introduction of a bulky aromatic ring, as in the phenyl derivative (Analogue 5), leads to a dramatic loss of affinity, indicating steric hindrance within the binding pocket.
Regarding the system L transporter , a similar trend is observed. The isobutyl and isoamyl groups of Pregabalin and Analogue 4, respectively, confer the most potent inhibition of leucine uptake. This suggests that the structural requirements for recognition by the system L transporter are similar to those for binding to the α2-δ subunit. The decreased potency of the n-alkyl derivatives and the inactivity of the phenyl derivative further support the importance of a specific branched alkyl side chain for optimal interaction.
Experimental Protocols
Radioligand Binding Assay for α2-δ Subunit
This protocol is adapted from methods used to assess the binding affinity of compounds to the α2-δ subunit of voltage-gated calcium channels.
1. Membrane Preparation:
-
Pig brain cortices are homogenized in a sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4) at 4°C.
-
The homogenate is centrifuged at 1,000 x g for 15 minutes.
-
The resulting supernatant is then centrifuged at 100,000 x g for 60 minutes.
-
The pellet is resuspended in assay buffer (10 mM HEPES, pH 7.4) and stored at -80°C until use.
2. Binding Assay:
-
On the day of the experiment, the membrane preparation is thawed and washed by centrifugation.
-
The assay is performed in a 96-well plate in a final volume of 200 µL.
-
Each well contains membrane protein (50-100 µg), [³H]Gabapentin (10 nM) as the radioligand, and varying concentrations of the test compound (e.g., this compound derivatives).
-
Non-specific binding is determined in the presence of a high concentration of unlabeled gabapentin (10 µM).
-
The plate is incubated at room temperature for 60 minutes.
-
The reaction is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
3. Data Analysis:
-
The IC50 values are determined by non-linear regression analysis of the competition binding data using appropriate software (e.g., GraphPad Prism).
[³H]Leucine Uptake Assay for System L Transporter
This protocol outlines a method to assess the inhibitory activity of compounds on the system L amino acid transporter.
1. Cell Culture:
-
Chinese Hamster Ovary (CHO) cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 24-well plates and grown to confluence.
2. Uptake Assay:
-
On the day of the experiment, the cell culture medium is removed, and the cells are washed with a sodium-free buffer (e.g., choline-based buffer) to inhibit sodium-dependent transport.
-
The cells are then incubated with the sodium-free buffer containing [³H]Leucine (1 µM) and varying concentrations of the test compound for 10 minutes at 37°C.
-
The uptake is terminated by aspirating the incubation buffer and rapidly washing the cells with ice-cold buffer.
3. Cell Lysis and Scintillation Counting:
-
The cells are lysed with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
An aliquot of the cell lysate is transferred to a scintillation vial, and the radioactivity is measured using a liquid scintillation counter.
4. Data Analysis:
-
The IC50 values for the inhibition of [³H]Leucine uptake are calculated from the concentration-response curves using non-linear regression.
Visualizations
Caption: Experimental workflows for α2-δ binding and System L uptake assays.
Caption: Mechanism of action of this compound derivatives at the α2-δ subunit.
References
- 1. Heteroaromatic side-chain analogs of pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Modulators of GABAergic Neurotransmission: Evaluating 3-Methyl-GABA and GABA Aminotransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of compounds that modulate the levels of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), in the central nervous system. A crucial clarification is addressed herein: contrary to the implication of specificity for GABA aminotransferase (GABA-T), current scientific literature identifies 3-Methyl-GABA not as an inhibitor of this degradative enzyme, but as an activator of L-glutamic acid decarboxylase (GAD), the enzyme responsible for GABA synthesis.[1] This distinction is fundamental to understanding its mechanism of action as an anticonvulsant.
This guide will, therefore, evaluate this compound in its correct context as a GAD activator and provide a comparative analysis against established inhibitors of GABA-T. This objective comparison, supported by experimental data and protocols, will aid researchers in the selection and evaluation of compounds for modulating GABAergic pathways.
Section 1: Mechanism of Action and Comparative Overview
The concentration of GABA in the brain is primarily regulated by the balance between its synthesis by GAD and its degradation by GABA-T.[2] While both activating GAD and inhibiting GABA-T can lead to an increase in GABA levels, the specific enzymatic target has significant implications for the pharmacological profile of a compound.
This compound: An Activator of GABA Synthesis
This compound and other 3-alkyl-4-aminobutyric acids have been identified as a class of anticonvulsant agents that activate L-glutamic acid decarboxylase (GAD).[1] By activating GAD, these compounds enhance the conversion of glutamate to GABA, thereby increasing the available pool of this inhibitory neurotransmitter.[1] The activation of GAD by the R isomer of 3-methyl GABA is reportedly stereoselective. While its anticonvulsant properties are established, the in vivo correlation between GAD activation and elevated brain GABA levels requires further elucidation.[1]
GABA Aminotransferase (GABA-T) Inhibitors: Blocking GABA Degradation
In contrast, a range of compounds have been developed to inhibit GABA-T, the enzyme that catabolizes GABA to succinic semialdehyde. By blocking this primary degradation pathway, these inhibitors effectively increase the concentration and prolong the action of GABA in the synapse. These inhibitors are classified based on their mechanism of action, which can be reversible or irreversible.
Section 2: Quantitative Comparison of GABA-T Inhibitors
The potency of various GABA-T inhibitors can be compared using their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Type of Inhibition | IC50 (µM) | Source |
| Gabaculine | Catalytic Inhibitor | 1.8 | |
| Aminooxyacetic acid | Non-specific Inhibitor | 2.7 | |
| γ-acetylenic GABA | Catalytic Inhibitor | 150 | |
| γ-vinyl GABA (Vigabatrin) | Catalytic Inhibitor | 350 | |
| Ethanolamine O-sulphate | Inhibitor | >1000 | |
| 2-Methyl-2-ethyl caproic acid | Inhibitor | >1000 | |
| Isoniazid | Inhibitor | >1000 |
Note: IC50 values can vary depending on the experimental conditions, including the source of the enzyme and the assay methodology.
Section 3: Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of enzyme modulators.
Assay for GABA Aminotransferase (GABA-T) Inhibition
Principle:
The activity of GABA-T is determined by measuring the formation of one of its products, glutamate, from the substrates GABA and α-ketoglutarate. The inhibitory potential of a compound is assessed by measuring the reduction in glutamate formation in its presence. A common method involves a coupled enzyme assay where the glutamate produced is quantified.
Materials:
-
Purified GABA-T enzyme
-
GABA solution
-
α-ketoglutarate solution
-
Test inhibitor compound at various concentrations
-
Glutamate dehydrogenase
-
NAD+
-
Assay buffer (e.g., potassium pyrophosphate buffer, pH 8.6)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, GABA, α-ketoglutarate, NAD+, and glutamate dehydrogenase.
-
Add the test inhibitor at a range of concentrations to the wells of a microplate. Include a control with no inhibitor.
-
Initiate the reaction by adding the purified GABA-T enzyme to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH resulting from the glutamate dehydrogenase-catalyzed conversion of glutamate.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
Assay for L-Glutamic Acid Decarboxylase (GAD) Activation
Principle:
The activity of GAD is measured by quantifying the amount of GABA produced from the substrate L-glutamate. The activating effect of a compound is determined by the increase in GABA formation in its presence. An HPLC-based method allows for the sensitive and accurate quantification of the GABA produced.
Materials:
-
Crude or purified GAD enzyme preparation (e.g., from mouse or rat brain homogenates)
-
L-glutamate solution
-
Test activator compound (e.g., this compound) at various concentrations
-
Dansyl chloride for derivatization
-
HPLC system with a DAD detector
-
Assay buffer
Procedure:
-
Prepare brain homogenates containing GAD enzyme.
-
Set up reaction tubes containing the enzyme preparation, L-glutamate, and the test activator at a range of concentrations. Include a control with no activator.
-
Incubate the reactions at a controlled temperature for a specific time.
-
Terminate the enzymatic reaction.
-
Derivatize the GABA in the samples with dansyl chloride.
-
Analyze the samples using an HPLC-DAD system to separate and quantify the dansyl-GABA derivative.
-
Calculate the amount of GABA produced in each reaction.
-
Plot the amount of GABA produced against the activator concentration to determine the activation profile.
Section 4: Visualizing the Pathways and Workflows
GABA Metabolic Pathway
Caption: The GABA metabolic pathway, highlighting synthesis by GAD and degradation by GABA-T.
Experimental Workflow for Evaluating Enzyme Modulators
Caption: Generalized workflow for evaluating enzyme inhibitors or activators.
Conclusion
The modulation of GABA levels through enzymatic control is a critical area of research for the development of novel therapeutics for neurological disorders. It is imperative to correctly identify the mechanism of action of investigational compounds. This compound exerts its effects through the activation of GAD, promoting GABA synthesis. This mechanism is distinct from that of GABA-T inhibitors like vigabatrin, which prevent GABA degradation. The experimental protocols and comparative data presented in this guide offer a framework for the rigorous evaluation of such compounds, enabling researchers to make informed decisions in their drug discovery and development efforts.
References
Independent Verification of Neuroprotective Properties of GABAergic Compounds: A Comparative Guide
While direct independent verification of the neuroprotective properties of 3-Methyl-GABA remains limited in publicly available research, a significant body of evidence supports the neuroprotective potential of other compounds targeting the GABAergic system. This guide provides a comparative analysis of key GABA agonists and analogs, summarizing experimental data on their efficacy in preclinical models of neurological damage.
The following sections detail the neuroprotective effects of various GABAergic agents, including direct receptor agonists and compounds that modulate GABA levels. This information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the GABA system for neuroprotection.
Comparative Efficacy of GABAergic Agents in Neuroprotection
The neuroprotective effects of several GABAergic compounds have been evaluated in various preclinical models, most notably in cerebral ischemia. The data suggests that the mechanism and efficacy of neuroprotection can vary significantly between different agents.
| Compound | Target/Mechanism | Experimental Model | Key Findings | Reference |
| Muscimol | GABA-A Receptor Agonist | In vitro ischemia (rat corticostriatal slices) | Neuroprotective only when co-applied with a GABA-B agonist (Baclofen). No significant recovery when applied alone. | [1] |
| Transient global ischemia (rat) | Co-application with Baclofen significantly protected neurons from ischemia/reperfusion-induced death. | [2] | ||
| Alzheimer's Disease Model (streptozocin-induced, rat) | Very low doses (0.01–0.05 mg/kg) exerted memory-enhancing and anti-inflammatory effects. | [3] | ||
| Baclofen | GABA-B Receptor Agonist | In vitro ischemia (rat corticostriatal slices) | Neuroprotective only when co-applied with a GABA-A agonist (Muscimol). No significant recovery when applied alone. | [1] |
| Transient global ischemia (rat) | Co-application with Muscimol significantly protected neurons from ischemia/reperfusion-induced death. | [2] | ||
| Alzheimer's Disease Model (streptozocin-induced, rat) | Very low doses (0.01–0.05 mg/kg) enhanced memory and had anti-inflammatory effects. | |||
| R-Phenibut | GABA-B Receptor Agonist and α2-δ subunit of Voltage-Dependent Calcium Channels (VDCC) Ligand | Focal cerebral ischemia (rat) | Significantly alleviated reduction of brain volume in the damaged hemisphere at a dose of 50 mg/kg. Increased BDNF and VEGF gene expression. | |
| Traumatic Brain Injury (mouse) | Treatment at 50 mg/kg significantly ameliorated functional deficits. Reduced the number of Nissl-stained dark neurons and IL-1β expression. | |||
| Vigabatrin | Irreversible inhibitor of GABA transaminase (increases GABA levels) | In vitro ischemia (rat corticostriatal slices) | Partially prevented ischemia-induced field potential loss. This effect was blocked by both GABA-A and GABA-B receptor antagonists. | |
| Tiagabine | GABA transporter inhibitor (increases synaptic GABA levels) | In vitro ischemia (rat corticostriatal slices) | Partially prevented ischemia-induced field potential loss. This effect was blocked by both GABA-A and GABA-B receptor antagonists. |
Experimental Protocols
In Vitro Ischemia Model in Rat Corticostriatal Slices
A frequently cited method for assessing neuroprotection involves inducing ischemia in brain slices and measuring the recovery of neuronal activity.
-
Slice Preparation: Corticostriatal slices are prepared from the brains of rats.
-
Recording: Extracellular field potentials are recorded from striatal neurons.
-
Induction of Ischemia: In vitro ischemia is induced by switching the standard artificial cerebrospinal fluid (aCSF) to a solution where glucose is omitted and oxygen is replaced with nitrogen.
-
Drug Application: The GABAergic compounds are applied to the slices before, during, or after the ischemic period.
-
Assessment of Neuroprotection: Neuroprotection is quantified by the degree of recovery of the field potential after the ischemic insult. An irreversible loss of field potentials is indicative of neuronal death.
In Vivo Models of Cerebral Ischemia
Animal models of stroke are crucial for evaluating the in vivo efficacy of neuroprotective agents.
-
Transient Middle Cerebral Artery Occlusion (MCAO): This model involves the temporary occlusion of the middle cerebral artery, a major blood vessel supplying the brain. This can be achieved by inserting a filament (f-MCAO) or by microinjection of endothelin-1 (ET1-MCAO).
-
Bilateral Common Carotid Artery Occlusion: This procedure induces global cerebral ischemia.
Assessment of Neuroprotection in vivo:
-
Histological Analysis: Brain sections are stained (e.g., with Nissl stain) to quantify the volume of the infarct (dead tissue) and the number of surviving neurons.
-
Behavioral Tests: Sensorimotor and cognitive functions are assessed using tests like the vibrissae-evoked forelimb-placing test and the Morris water maze.
-
Gene Expression Analysis: Techniques like quantitative reverse transcriptase-PCR (qRT-PCR) are used to measure the expression of neuroprotective factors such as brain-derived neurotrophic factor (BDNF) and vascular endothelial growth factor (VEGF).
Signaling Pathways and Mechanisms
The neuroprotective effects of GABAergic compounds are mediated through various signaling pathways. A key finding is the necessity of co-activating both GABA-A and GABA-B receptors for robust neuroprotection in some models of ischemia.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Neuroprotection of gamma-aminobutyric acid receptor agonists via enhancing neuronal nitric oxide synthase (Ser847) phosphorylation through increased neuronal nitric oxide synthase and PSD95 interaction and inhibited protein phosphatase activity in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling 3-Methyl-GABA
For researchers and scientists in the dynamic field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of 3-Methyl-GABA, a compound of interest for its potential as an anticonvulsant agent. Adherence to these procedures is critical for minimizing risks and ensuring the integrity of your research.
Immediate Safety and Handling Protocols
When working with this compound, a systematic approach to safety from preparation to disposal is crucial. The following step-by-step guidance outlines the necessary personal protective equipment (PPE) and handling procedures.
1. Engineering Controls and Personal Protective Equipment (PPE):
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.[1]
-
Eye Protection: Wear tightly fitting safety goggles to protect against splashes or dust.[1]
-
Hand Protection: Chemical-impermeable gloves are mandatory to prevent skin contact.[1]
-
Body Protection: Wear a lab coat or other suitable protective clothing to avoid skin exposure.[1]
2. Safe Handling Practices:
-
Avoid the formation of dust and aerosols during handling.[1]
-
Do not breathe dust, mist, gas, or vapors.
-
Prevent contact with skin and eyes.
-
Use non-sparking tools to prevent ignition sources.
-
Handle in accordance with good industrial hygiene and safety practices.
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials and foodstuff containers.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is vital.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a doctor if irritation persists.
-
After Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.
-
After Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.
-
Spills: Evacuate the area and ensure adequate ventilation. Avoid dust formation. Wear appropriate PPE. Collect the spillage with spark-proof tools and place it in a suitable, closed container for disposal. Do not let the chemical enter drains.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Product Disposal: Dispose of the chemical in accordance with local, state, and federal regulations. It should be collected and arranged for disposal by a licensed professional waste disposal service.
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound.
| Property | Value | Source |
| CAS Number | 1216629-00-3 | TargetMol |
| Molecular Formula | C5H11NO2 | R&D Systems |
| Molecular Weight | 117.15 g/mol | R&D Systems |
| Solubility in Water | Soluble | R&D Systems |
| Storage Temperature | Room Temperature | R&D Systems |
Experimental Workflow for Safe Handling
To visualize the operational plan for handling this compound, the following workflow diagram outlines the key steps from preparation to disposal, emphasizing safety at each stage.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
